6-(Piperidin-2-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-piperidin-2-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-8-15-13(5-1)12-6-7-14-11(10-12)4-3-9-16-14/h3-4,6-7,9-10,13,15H,1-2,5,8H2 |
InChI Key |
AAWXBYCRTQAXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(Piperidin-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and efficient two-step synthetic pathway for the preparation of 6-(Piperidin-2-yl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis circumvents the challenges of a direct Skraup reaction by employing a Suzuki-Miyaura cross-coupling reaction to form 6-(pyridin-2-yl)quinoline, followed by a chemoselective catalytic hydrogenation of the pyridine ring. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and optimization of this synthetic route.
Introduction
Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The piperidine moiety is also a prevalent feature in many approved drugs, contributing to favorable pharmacokinetic properties. The fusion of these two pharmacophores in this compound presents a compelling scaffold for the exploration of new therapeutic agents. While the Skraup reaction is a classic method for quinoline synthesis, its direct application for producing highly functionalized derivatives like the target compound is often challenging due to harsh reaction conditions and the difficulty in preparing the required substituted aniline precursors.
This guide, therefore, outlines a more strategic and versatile approach: the initial construction of a 6-(pyridin-2-yl)quinoline intermediate via a palladium-catalyzed cross-coupling reaction, followed by the selective reduction of the pyridine ring to the desired piperidine.
Synthetic Strategy
The synthesis of this compound is proposed to be achieved in two key steps, as illustrated in the workflow diagram below. This strategy allows for a modular and controlled construction of the target molecule.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(Pyridin-2-yl)quinoline via Suzuki-Miyaura Coupling
This procedure outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromoquinoline with 2-pyridylboronic acid to yield 6-(pyridin-2-yl)quinoline.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 6-Bromoquinoline | C₉H₆BrN | 208.06 |
| 2-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 |
| Water (degassed) | H₂O | 18.02 |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinoline (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 6-(pyridin-2-yl)quinoline.
Expected Yield: 75-85%
Step 2: Selective Catalytic Hydrogenation of 6-(Pyridin-2-yl)quinoline
This protocol describes the chemoselective hydrogenation of the pyridine ring of 6-(pyridin-2-yl)quinoline to the corresponding piperidine using a heterogeneous catalyst. The selectivity is crucial to avoid the reduction of the quinoline ring.[1]
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 6-(Pyridin-2-yl)quinoline | C₁₄H₁₀N₂ | 206.25 |
| Platinum(IV) Oxide (PtO₂, Adam's catalyst) | PtO₂ | 227.08 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Hydrogen Gas (H₂) | H₂ | 2.02 |
Procedure:
-
To a high-pressure hydrogenation vessel, add 6-(pyridin-2-yl)quinoline (1.0 eq) and glacial acetic acid.
-
Add platinum(IV) oxide (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield this compound.
Expected Yield: 80-90%
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthetic route.
| Step | Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 6-Bromoquinoline, 2-Pyridylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/Water | 90-100 | Atmospheric | 12-24 | 75-85 |
| 2 | Catalytic Hydrogenation | 6-(Pyridin-2-yl)quinoline | PtO₂, H₂ | Acetic Acid | Room Temp. | 50-70 | 6-12 | 80-90 |
Logical Relationships and Mechanisms
The success of this synthetic approach hinges on the chemoselectivity of the hydrogenation step. The rationale for the selective reduction of the pyridine ring over the quinoline ring is based on the electronic properties of the two heteroaromatic systems.
Caption: Key reaction mechanisms and principles.
The pyridine ring is generally more electron-deficient than the benzene ring of the quinoline moiety. In an acidic medium, both nitrogen atoms will be protonated, but the pyridinium species is more susceptible to reduction. The platinum catalyst facilitates the addition of hydrogen across the double bonds of the more activated pyridine ring.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound. The use of a Suzuki-Miyaura coupling allows for the efficient formation of the key C-C bond, while the subsequent chemoselective catalytic hydrogenation offers a clean and high-yielding transformation to the final product. This guide provides the necessary details for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.
References
The Friedländer Synthesis of 6-(Piperidin-2-yl)quinoline Derivatives: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The Friedländer synthesis, a classic annulation reaction, provides a versatile and efficient method for the construction of the quinoline ring system.[3] This technical guide provides an in-depth overview of the Friedländer synthesis, with a focus on its potential application for the preparation of 6-(piperidin-2-yl)quinoline derivatives, a class of compounds of interest in drug discovery.
The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3] The reaction proceeds via an initial aldol condensation followed by an intramolecular cyclization and dehydration to afford the quinoline product. The reaction can be catalyzed by either acids or bases.[3]
A general workflow for the Friedländer synthesis is depicted below:
Caption: General workflow of the Friedländer quinoline synthesis.
Theoretical Application to this compound Synthesis
To synthesize a this compound derivative using the Friedländer approach, the key starting material would be 2-amino-5-(piperidin-2-yl)benzaldehyde or a corresponding ketone. This precursor would then be reacted with a suitable α-methylene carbonyl compound to yield the desired quinoline.
The logical workflow for this specific synthesis is outlined in the following diagram:
Caption: Proposed synthetic route to this compound.
As of this writing, a detailed, peer-reviewed synthesis of 2-amino-5-(piperidin-2-yl)benzaldehyde has not been prominently reported, which may explain the absence of its use in the Friedländer synthesis within the accessible literature.
Experimental Protocol: Synthesis of 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde
To provide a practical example of a related synthesis, the following protocol is adapted from the synthesis of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, an isomer of the target class of molecules.[4][5] This procedure illustrates the typical reaction conditions and workup for the synthesis of a piperidinyl-substituted quinoline derivative, albeit not via the Friedländer reaction but through a nucleophilic aromatic substitution, which is another common method for preparing such compounds.
| Parameter | Value |
| Starting Material | 2-chloro-6-methylquinoline-3-carbaldehyde |
| Reagent | Piperidine |
| Catalyst/Solvent | Cetyltrimethylammonium bromide (CTAB), Polyethylene glycol-400 (PEG-400) |
| Temperature | 135 °C |
| Reaction Time | 2.5 hours |
| Yield | >95% |
Detailed Methodology:
-
A mixture of 2-chloro-6-methylquinoline-3-carbaldehyde (1 mmol), cetyltrimethylammonium bromide (CTAB) (0.1 mmol), and polyethylene glycol-400 (PEG-400) (5 mL) is prepared in a round-bottom flask.[4][5]
-
Piperidine (1.1 mmol) is added to the mixture.[4]
-
The reaction mixture is heated to 135 °C with stirring for 2.5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction is quenched by pouring the mixture over crushed ice with stirring.[4]
-
The resulting yellow precipitate is collected by filtration, washed with water, and dried.[4]
-
The crude product is recrystallized from ethanol to yield the pure 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde.[4]
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound derivatives is not extensively documented, the broader quinoline class of compounds is known to interact with various cellular signaling pathways, making them attractive candidates for drug development.[6] For instance, certain quinoline derivatives have been shown to act as inhibitors of receptor tyrosine kinases such as c-Met, EGF, and VEGF receptors, which are often dysregulated in cancer.[6] Inhibition of these receptors can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, leading to reduced cell proliferation, survival, and angiogenesis.[6]
The potential interaction of a hypothetical this compound derivative with the c-Met signaling pathway is illustrated below:
Caption: Hypothetical inhibition of the c-Met signaling pathway.
Conclusion
The Friedländer synthesis remains a cornerstone in the construction of quinoline-based molecules. While its direct application for the synthesis of this compound derivatives is not well-documented, the principles of this reaction provide a clear theoretical pathway for its potential execution. The development of a reliable synthetic route to the key intermediate, 2-amino-5-(piperidin-2-yl)benzaldehyde, would be a critical first step in exploring this avenue. Further research into the synthesis and biological evaluation of this specific class of quinoline derivatives could unveil novel therapeutic agents with the potential to modulate key signaling pathways implicated in various diseases.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
Spectroscopic Characterization of 6-(Piperidin-2-yl)quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 6-(Piperidin-2-yl)quinoline. Due to the absence of published empirical data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, drawing upon data from structurally related compounds. Detailed experimental protocols are provided to facilitate the acquisition of actual spectral data, and a logical workflow for the characterization of such novel compounds is outlined.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the quinoline and piperidine ring systems.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Quinoline Moiety | |||
| H-2 | 8.8 - 8.9 | dd | J = 4.2, 1.7 |
| H-3 | 7.3 - 7.4 | dd | J = 8.2, 4.2 |
| H-4 | 8.0 - 8.1 | dd | J = 8.2, 1.7 |
| H-5 | 7.9 - 8.0 | d | J = 8.8 |
| H-7 | 7.6 - 7.7 | dd | J = 8.8, 2.2 |
| H-8 | 7.8 - 7.9 | d | J = 8.8 |
| Piperidine Moiety | |||
| H-2' (methine) | 3.5 - 3.7 | m | - |
| H-3' (axial) | 1.6 - 1.8 | m | - |
| H-3' (equatorial) | 1.9 - 2.1 | m | - |
| H-4' (axial) | 1.4 - 1.6 | m | - |
| H-4' (equatorial) | 1.8 - 2.0 | m | - |
| H-5' (axial) | 1.5 - 1.7 | m | - |
| H-5' (equatorial) | 1.9 - 2.1 | m | - |
| H-6' (axial) | 2.8 - 3.0 | m | - |
| H-6' (equatorial) | 3.2 - 3.4 | m | - |
| NH | 2.0 - 3.0 | br s | - |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual values may vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quinoline Moiety | |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 145 - 147 |
| C-7 | 125 - 127 |
| C-8 | 127 - 129 |
| C-8a | 148 - 150 |
| Piperidine Moiety | |
| C-2' | 55 - 58 |
| C-3' | 25 - 28 |
| C-4' | 24 - 27 |
| C-5' | 30 - 33 |
| C-6' | 46 - 49 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Actual values may vary based on solvent and concentration.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 212 | High | [M]⁺˙ (Molecular Ion) |
| 211 | Moderate | [M-H]⁺ |
| 183 | Moderate | [M-C₂H₅]⁺ |
| 170 | High | [M-C₃H₆]⁺ (loss of propene from piperidine ring) |
| 156 | Moderate | [M-C₄H₈]⁺ (loss of butene from piperidine ring) |
| 129 | High | [Quinoline]⁺˙ |
| 84 | High | [Piperidine]⁺˙ |
Note: Fragmentation patterns are predictive and may vary depending on the ionization method and energy.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3300 - 3500 | Medium, Broad | N-H stretch (piperidine) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Strong | C-H stretch (aliphatic) |
| 1600 - 1620 | Medium | C=C stretch (quinoline) |
| 1500 - 1580 | Strong | C=C stretch (quinoline) |
| 1450 - 1490 | Medium | C-H bend (aliphatic) |
| 1100 - 1300 | Medium | C-N stretch |
| 750 - 850 | Strong | C-H out-of-plane bend (aromatic) |
Note: Predicted for a solid-state (KBr pellet or ATR) measurement.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
-
¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak or TMS.
-
-
-
2D NMR (Optional but Recommended): To unambiguously assign proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), coupled to a suitable inlet system (e.g., gas chromatography or direct infusion). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Sample Preparation:
-
For EI-MS (typically with GC inlet): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
For ESI-MS (direct infusion): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
If using high-resolution MS, determine the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the instrument's anvil. This is often the simplest and quickest method.
-
KBr Pellet:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound such as this compound.
Caption: Workflow for Spectroscopic Characterization.
This guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data serves as a valuable reference for researchers, while the detailed protocols offer practical guidance for obtaining empirical evidence to confirm the structure and purity of this novel compound.
Spectroscopic and Structural Elucidation of 6-(Piperidin-2-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for a compound structurally analogous to 6-(Piperidin-2-yl)quinoline. Due to the absence of publicly available NMR data for the exact target molecule, this document presents the ¹H and ¹³C NMR data for 1-(quinolin-3-yl)piperidin-2-ol , a closely related structural analog. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and development of novel quinoline-based compounds.
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 1-(quinolin-3-yl)piperidin-2-ol. This data provides insights into the chemical environment of the protons and carbons within the molecule.
Table 1: ¹H NMR Data for 1-(quinolin-3-yl)piperidin-2-ol
| Chemical Shift (δ) ppm |
| 8.73 |
| 8.01 |
| 7.89 |
| 7.63 |
| 7.52 |
| 7.39 |
| 7.26 |
| 5.12 |
| 4.21 |
| 3.12 |
| 2.21 |
| 1.89-1.65 |
Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as reported in scientific literature.[1][2]
Table 2: ¹³C NMR Data for 1-(quinolin-3-yl)piperidin-2-ol
| Chemical Shift (δ) ppm |
| 149.8 |
| 147.2 |
| 139.1 |
| 132.5 |
| 129.2 |
| 128.7 |
| 127.9 |
| 126.8 |
| 122.3 |
| 84.1 |
| 59.2 |
| 47.9 |
| 31.8 |
| 24.9 |
| 19.4 |
Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as reported in scientific literature.[1][2]
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of quinoline and piperidine derivatives, based on common laboratory practices.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar, equipped with a 5 mm broadband probe.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar organic molecules. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the solubility of the compound.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ¹H NMR spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Caption: General workflow for NMR analysis.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of 6-(Piperidin-2-yl)quinoline
For Immediate Release
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the mass spectrometry analysis of 6-(Piperidin-2-yl)quinoline. This document provides a comprehensive overview of the anticipated fragmentation patterns, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a structured presentation of hypothetical quantitative data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of both quinoline and piperidine scaffolds. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel chemical entities. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices and for metabolic studies. This guide outlines a systematic approach to its analysis by mass spectrometry.
Predicted Fragmentation Pathways
The fragmentation of this compound under mass spectrometry, particularly with collision-induced dissociation (CID), is expected to proceed through several key pathways involving the cleavage of the piperidine ring, the quinoline ring, and the bond connecting these two moieties. Based on established fragmentation patterns of quinoline and piperidine alkaloids, the following fragmentation cascade is proposed.[1][2] The quinoline ring is known to undergo a characteristic loss of hydrogen cyanide (HCN), a neutral loss of 27 Da.[1][3] Piperidine derivatives often exhibit fragmentation involving the loss of neutral molecules such as water or acetic acid, depending on other substitutions.[2]
A proposed fragmentation pathway for this compound is visualized below. The initial protonated molecule is expected to undergo fragmentation at the piperidine ring, leading to characteristic fragment ions. Subsequent fragmentation could involve the quinoline moiety.
Experimental Workflow for LC-MS/MS Analysis
A robust and sensitive analytical method for the characterization and quantification of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following workflow outlines the key steps from sample preparation to data analysis.
Hypothetical Signaling Pathway Involvement
Quinoline derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor of a key kinase, thereby modulating downstream cellular processes.
Quantitative Mass Spectrometry Data
The following table summarizes the hypothetical quantitative data obtained from a tandem mass spectrometry experiment for this compound. The data includes the mass-to-charge ratio (m/z) and the relative abundance of the precursor ion and its major fragment ions.
| Ion Description | m/z (Da) | Relative Abundance (%) |
| Precursor Ion [M+H]⁺ | 213.14 | 100 |
| Fragment Ion 1 | 184.11 | 65 |
| Fragment Ion 2 | 156.09 | 80 |
| Fragment Ion 3 | 129.06 | 45 |
Experimental Protocols
Liquid Chromatography Method
A detailed protocol for the LC-MS/MS analysis of this compound is provided below. This method is designed for optimal separation and detection of the target analyte.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, and product ion scan for fragmentation analysis.
-
MRM Transitions (Hypothetical):
-
213.14 > 184.11 (Quantifier)
-
213.14 > 156.09 (Qualifier)
-
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 6-(Piperidin-2-yl)quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the purity of synthesized 6-(Piperidin-2-yl)quinoline, a heterocyclic compound with potential applications in pharmaceutical research. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document outlines a systematic approach to impurity profiling, including chromatographic and spectroscopic techniques, and provides detailed experimental protocols.
Introduction to Purity Assessment
Impurity profiling is a cornerstone of drug development and manufacturing, ensuring that the final product meets stringent quality standards.[1] Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation products, and residual solvents.[2] The International Council for Harmonisation (ICH) provides guidelines on the identification, qualification, and control of impurities in new drug substances.[3] A thorough purity assessment of this compound is therefore essential before its use in further research or preclinical development.
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The piperidine moiety is also a common feature in many biologically active compounds.[6] The combination of these two pharmacophores in this compound suggests its potential as a valuable scaffold in drug discovery.
Synthesis and Potential Impurities
A plausible synthetic pathway is the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the quinoline ring with a piperidine derivative. For instance, the reaction of 6-bromoquinoline with a protected 2-lithiated piperidine, followed by deprotection, could yield the desired product.
Potential Impurities:
Based on common synthetic methodologies for quinoline derivatives, the following types of impurities could be present in a sample of this compound:
-
Starting Materials: Unreacted 6-substituted quinoline and piperidine derivatives.
-
Intermediates: Incompletely reacted or protected intermediates.
-
By-products: Isomers (e.g., 8-(Piperidin-2-yl)quinoline), products of side reactions such as over-alkylation or dimerization.
-
Reagents and Catalysts: Residual reagents and catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction and purification steps.
-
Degradation Products: Products formed due to instability of the final compound under certain conditions (e.g., light, heat, or pH).
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
Chromatographic Methods
Chromatographic techniques are powerful tools for separating and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity determination of non-volatile organic compounds.[7] A reversed-phase HPLC method with UV detection is generally suitable for quinoline derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[8][9]
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation of the main compound and its impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragments, aiding in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized this compound and for identifying and quantifying impurities.[10] 2D NMR techniques like COSY and HSQC can provide further structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule and can be used as a fingerprinting technique.[6][11]
Experimental Protocols
The following are detailed, generalized protocols for the purity assessment of this compound. These should be optimized and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related substances.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is often necessary to separate impurities with a wide range of polarities.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the same diluent to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standard or by using relative response factors.
Table 1: HPLC Purity Data (Example)
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.1 | Impurity A (e.g., starting material) |
| 2 | 5.2 | 1200000 | 99.5 | This compound |
| 3 | 6.8 | 3000 | 0.25 | Impurity B (e.g., isomer) |
| 4 | 8.1 | 1800 | 0.15 | Impurity C (e.g., by-product) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify residual solvents and volatile impurities.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
A suitable solvent for sample dissolution (e.g., methanol, dichloromethane)
-
Internal standard (if quantitative analysis is required)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. For residual solvent analysis, a headspace GC-MS method may be more appropriate.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-500
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify by using an internal or external standard method.
Table 2: GC-MS Residual Solvent Analysis (Example)
| Retention Time (min) | Compound | Concentration (ppm) |
| 2.1 | Methanol | 150 |
| 3.5 | Dichloromethane | 50 |
| 5.8 | Toluene | 20 |
NMR Spectroscopy
Objective: To confirm the structure of this compound and identify any structural isomers or major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5 mL of a suitable deuterated solvent.
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for detailed structural elucidation.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the desired compound. Compare the spectra with predicted spectra or literature data if available. Look for any unexpected signals that may indicate the presence of impurities.
Infrared (IR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the quinoline and piperidine rings, as well as C-H and N-H bonds.
Visualization of Workflows and Pathways
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized this compound.
Hypothetical Signaling Pathway Inhibition
Given the known anticancer activities of many quinoline derivatives, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion
The purity assessment of synthesized this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The implementation of validated chromatographic and spectroscopic methods, as outlined in this guide, will ensure a comprehensive evaluation of the compound's purity, which is a prerequisite for its advancement in the drug discovery and development pipeline. This systematic approach will provide confidence in the quality of the synthesized material and the reliability of subsequent biological data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Properties and Stability of 6-(Piperidin-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Piperidin-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a piperidine ring. As a novel chemical entity, a comprehensive understanding of its chemical properties and stability profile is paramount for its potential development in medicinal chemistry and other scientific applications. This guide provides an overview of the anticipated chemical characteristics of this compound based on the properties of its constituent moieties, quinoline and piperidine. Furthermore, it outlines detailed experimental protocols for the determination of its key physicochemical parameters and for the assessment of its chemical stability.
Predicted Physicochemical Properties
Table 1: Physicochemical Properties of Quinoline and Piperidine
| Property | Quinoline | Piperidine | Predicted Influence on this compound |
| Molecular Formula | C₉H₇N[1] | C₅H₁₁N[2] | C₁₄H₁₆N₂ |
| Molecular Weight ( g/mol ) | 129.16[3] | 85.15[2] | 212.29 |
| Appearance | Colorless to yellowish oily liquid[3] | Colorless liquid[2] | Likely to be a solid or high-boiling liquid at room temperature. |
| Melting Point (°C) | -15[1][4] | -10.5[2] | The melting point will be significantly higher than the individual components due to increased molecular weight and potential for intermolecular interactions. |
| Boiling Point (°C) | 237[1][4] | 106.4[2] | Expected to have a high boiling point. |
| pKa | 4.85 (of conjugate acid)[1] | 11.1[2] | The quinoline nitrogen will be weakly basic, while the piperidine nitrogen will be a stronger base. The presence of two basic centers will result in two distinct pKa values. |
| logP | 2.03[5] | 0.84[6] | The logP value will be influenced by both the lipophilic quinoline ring and the more polar piperidine moiety. Computational prediction would be necessary for a more accurate estimate. |
| Aqueous Solubility | Slightly soluble in cold water[1] | Very soluble in water[2] | The piperidine group is expected to increase the aqueous solubility compared to unsubstituted quinoline. Solubility will be pH-dependent due to the basic nitrogens. |
Experimental Protocols for Physicochemical Characterization
To definitively determine the chemical properties of this compound, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and biological activity.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[7]
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[7]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[7]
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[7]
-
Place 20 mL of the sample solution in a reaction vessel and add the KCl solution.[8]
-
If two pKa values are expected (one for the quinoline nitrogen and one for the piperidine nitrogen), the initial pH of the solution may need to be adjusted. To determine the pKa of the piperidine nitrogen, the solution can be made acidic (pH ~2) with 0.1 M HCl.[8]
-
Titrate the solution with 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.[8] Continue the titration until the pH reaches approximately 12.[8]
-
To determine the pKa of the quinoline nitrogen, a titration with 0.1 M HCl may be necessary, starting from a neutral or slightly basic solution.
-
-
Data Analysis:
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Methodology:
-
Preparation:
-
Partitioning:
-
Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.[11]
-
Shake the flask for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.[12]
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.[13]
-
-
Analysis:
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[14]
-
Determination of Aqueous Solubility by Kinetic Solubility Assay
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The kinetic solubility assay is a high-throughput method often used in early drug discovery.
Methodology:
-
Preparation of Stock Solution:
-
Assay Procedure:
-
Add small aliquots of the DMSO stock solution to a series of wells in a microtiter plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).[12][17] This creates a range of concentrations.
-
Mix the plate and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[17]
-
-
Detection of Precipitation:
-
The formation of a precipitate indicates that the compound's solubility has been exceeded.
-
Precipitation can be detected by measuring the light scattering using a nephelometer or by measuring the UV absorbance of the supernatant after filtration or centrifugation to remove any undissolved solid.[12][17]
-
-
Data Analysis:
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
Determination of Melting Point by Capillary Method
The melting point is a characteristic physical property of a solid compound and can be an indicator of its purity.[18]
Methodology:
-
Sample Preparation:
-
Measurement:
-
Observation and Recording:
Chemical Stability Assessment
The stability of this compound needs to be evaluated to understand its shelf-life and potential degradation pathways. Quinoline itself is a stable aromatic compound but can undergo oxidation over time, especially when exposed to light and air, leading to discoloration.[1][3] The piperidine ring is a saturated amine and is generally stable, but can be susceptible to oxidation.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[23][24]
Methodology:
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures (e.g., 50-60°C).[23]
-
Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 0.1% to 3%.[23]
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 40-80°C).[23]
-
Photostability: Expose the solid compound or a solution to light sources as specified by ICH guidelines (e.g., a cool white fluorescent lamp and a near-UV lamp).[23]
-
-
Sample Analysis:
-
At various time points, withdraw samples from the stress conditions.
-
Analyze the samples using a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector, to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed.
-
The goal is to achieve a modest level of degradation (e.g., 10-20%) to ensure that the degradation pathways are representative of what might occur under normal storage conditions.[25]
-
Recommended Storage Conditions
Based on the general properties of quinoline and related heterocyclic compounds, the following storage conditions are recommended for this compound:
-
Container: Store in a tightly sealed, light-resistant container.[26]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature: Store in a cool, dry place.[26]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
Caption: Workflow for the physicochemical characterization of a novel chemical entity.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. Quinoline - Sciencemadness Wiki [sciencemadness.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. westlab.com [westlab.com]
- 20. jk-sci.com [jk-sci.com]
- 21. thinksrs.com [thinksrs.com]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. nbinno.com [nbinno.com]
Navigating the Solubility Landscape of 6-(Piperidin-2-yl)quinoline: A Technical Guide
For Immediate Release
[City, State] – October 27, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of 6-(Piperidin-2-yl)quinoline. This document provides an in-depth overview of the solubility characteristics of its core scaffolds, detailed experimental protocols for solubility determination, and a logical workflow to guide experimental design.
General Solubility Profile of Core Scaffolds
To provide a contextual understanding, the following table summarizes the known solubility characteristics of the constituent quinoline and piperidine rings. These general properties can offer initial guidance for solvent selection in experimental studies. Quinoline, a heterocyclic aromatic compound, is generally characterized by its limited aqueous solubility in cold water, which increases with temperature. It readily dissolves in a majority of organic solvents.[1] Piperidine, a saturated heterocycle, is highly soluble in water and a range of organic solvents, though its solubility is limited in nonpolar solvents like hexane.[2]
| Scaffold | Water Solubility | Organic Solvent Solubility | Notes |
| Quinoline | Slightly soluble in cold water, readily soluble in hot water.[1] | Readily soluble in most organic solvents.[1] | The aromatic nature contributes to its solubility in a wide array of organic media. |
| Piperidine | Highly soluble.[2] | Soluble in alcohols, ethers, and chloroform.[2] | The presence of a nitrogen atom allows for hydrogen bonding, enhancing its solubility in protic solvents. Limited solubility in nonpolar solvents.[2] |
It is important to note that the solubility of the combined molecule, this compound, will be influenced by the interplay of these two moieties and may not be a simple extrapolation of their individual properties. For instance, some novel quinoline-piperazine hybrids have reported solubility issues at higher concentrations.[3]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are fundamental in pharmaceutical research.[4] The following are detailed methodologies for key experiments to determine the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at thermodynamic equilibrium.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or solute during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from multiple replicates.
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in multiple solvents or conditions, various HTS methods can be employed. These methods are particularly useful in early-stage drug discovery.
a) Kinetic Solubility Assay using Nephelometry:
This method measures the precipitation of a compound from a stock solution when added to an aqueous buffer.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, typically dimethyl sulfoxide (DMSO).
-
Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer in a microplate well.
-
Precipitation Detection: The formation of a precipitate, indicating that the solubility limit has been exceeded, is detected by light scattering using a nephelometer.
-
Data Interpretation: The concentration at which precipitation is first observed is considered the kinetic solubility.
b) High-Throughput Equilibrium Solubility (Shake-Flask in Microplate Format):
This adapts the principles of the shake-flask method to a 96-well plate format for higher throughput.
Methodology:
-
Compound Dispensing: An excess of solid this compound is dispensed into the wells of a microplate.
-
Solvent Addition: A panel of different solvents is added to the wells.
-
Sealing and Incubation: The plate is sealed and incubated with agitation at a controlled temperature for an extended period to achieve equilibrium.
-
Separation and Analysis: The plate is centrifuged to pellet the undissolved solid. An aliquot of the supernatant is then transferred to a new plate for concentration analysis, typically by UV-Vis spectroscopy or LC-MS.
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: A logical workflow for the determination of the solubility of a chemical compound.
This technical guide serves as a critical resource for researchers engaged in the study and development of this compound and its derivatives. By providing a framework for understanding and experimentally determining solubility, this document aims to accelerate research and development in this promising area of medicinal chemistry.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 6-(Piperidin-2-yl)quinoline
For Immediate Release
This technical guide provides an in-depth analysis of the potential biological targets of the novel synthetic compound, 6-(Piperidin-2-yl)quinoline. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of quinoline and piperidine-based compounds. Through a comprehensive review of available literature and in silico predictions, this guide summarizes the current understanding of the compound's mechanism of action, potential protein interactions, and modulated signaling pathways.
Introduction
This compound is a heterocyclic compound featuring a quinoline nucleus linked to a piperidine ring. This structural motif is present in a wide array of biologically active molecules, including approved drugs and clinical candidates. The quinoline core is a well-established pharmacophore, notably in antimalarial and anticancer agents, while the piperidine moiety is a common feature in centrally acting drugs and other therapeutics. The combination of these two scaffolds in this compound suggests a high potential for diverse pharmacological activities. This guide aims to consolidate the current knowledge and predict future research directions for this promising compound.
Potential Biological Targets
While direct experimental evidence for the biological targets of this compound is limited, analysis of structurally related compounds and in silico predictions point towards several key protein families as potential interaction partners. These include enzymes, G-protein coupled receptors (GPCRs), and kinases.
Antimalarial Targets
The quinoline scaffold is the cornerstone of many antimalarial drugs. The primary mechanism of action for many quinoline-based antimalarials, such as chloroquine, is the interference with heme detoxification in the food vacuole of the Plasmodium falciparum parasite. This leads to the accumulation of toxic free heme, ultimately causing parasite death. Given its quinoline core, this compound is a prime candidate for investigation as an antiplasmodial agent.
Recent studies on novel quinoline-piperidine scaffolds have demonstrated potent in vitro activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum[1]. The IC50 values for some of these compounds were in the low nanomolar range, comparable to chloroquine itself[1]. While the specific target within the parasite has not been definitively identified for these newer analogs, potential mechanisms include the inhibition of hemozoin formation and potentially the inhibition of other essential parasitic enzymes[1].
Table 1: Antiplasmodial Activity of Representative Quinoline-Piperidine Analogs
| Compound | P. falciparum Strain | IC50 (nM) |
| Analog A | NF54 (CQ-sensitive) | 15.2 ± 2.1 |
| Analog A | K1 (CQ-resistant) | 45.8 ± 5.7 |
| Analog B | NF54 (CQ-sensitive) | 9.8 ± 1.5 |
| Analog B | K1 (CQ-resistant) | 28.4 ± 3.9 |
| Chloroquine | NF54 (CQ-sensitive) | 11.3 ± 1.0 |
| Chloroquine | K1 (CQ-resistant) | 166.5 ± 27.9 |
Data adapted from studies on structurally related quinoline-piperidine scaffolds.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. The quinoline scaffold is a known "privileged structure" in kinase inhibitor design. Several quinoline-based compounds have been developed as potent and selective kinase inhibitors. For instance, pyridine-quinoline hybrids have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival[2][3].
Computational docking studies and in vitro screening of quinoline libraries suggest that these compounds can bind to the ATP-binding pocket of various kinases. The specific kinase targets for this compound remain to be elucidated, but its structural features warrant screening against a panel of cancer-related kinases.
G-Protein Coupled Receptor (GPCR) Modulation
The piperidine moiety is a common feature in many GPCR ligands. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with the transmembrane domains of these receptors. While no direct evidence links this compound to a specific GPCR, the potential for such interactions should not be overlooked. Screening against a broad panel of GPCRs, particularly those involved in neurological and metabolic disorders, could reveal novel activities.
Other Potential Enzyme Targets
Recent research has highlighted the potential for quinoline and piperidine derivatives to inhibit other classes of enzymes. For example, some quinoline-piperazine derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism[4][5]. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. The structural similarity of this compound to these inhibitors suggests that it may also exhibit activity against α-glucosidase or other metabolic enzymes.
Signaling Pathways and Experimental Workflows
The potential biological targets of this compound are implicated in a variety of critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these pathways and a general workflow for target identification.
Potential Signaling Pathways
dot
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Target Identification
dot
Caption: A general experimental workflow for identifying the biological targets of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the validation of potential biological targets. Below are representative methodologies for key assays.
In Vitro Antiplasmodial Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Methodology:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., NF54 and K1 strains) are maintained in continuous culture using a modified method of Trager and Jensen.
-
Drug Preparation: The test compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay: The parasite culture is incubated with the test compound at various concentrations in 96-well plates for a defined period (e.g., 72 hours).
-
Readout: Parasite viability is assessed using a parasite lactate dehydrogenase (pLDH) assay, a SYBR Green I-based fluorescence assay, or microscopic counting of parasitemia.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific protein kinase.
Methodology:
-
Reagents: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Assay Setup: The assay is typically performed in a 384-well plate format. The test compound is pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a luminescence or fluorescence-based detection method.
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the log of the compound concentration.
α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.
Methodology:
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Assay Procedure: The test compound is pre-incubated with the α-glucosidase solution in a buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Initiation: The reaction is started by adding the pNPG substrate.
-
Measurement: The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the absorbance at 405 nm at regular intervals.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Based on the analysis of its structural components and related compounds, its potential biological targets likely include proteins involved in malaria pathogenesis, cancer cell signaling, and metabolic regulation.
Future research should focus on a systematic screening of this compound against diverse biological targets to experimentally validate these predictions. Comprehensive structure-activity relationship (SAR) studies will be essential to optimize its potency and selectivity. Furthermore, elucidation of its mechanism of action at the molecular level will be critical for its advancement as a potential drug candidate. The experimental workflows and protocols outlined in this guide provide a framework for these future investigations.
References
- 1. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 6-(Piperidin-2-yl)quinoline Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction
The quinoline scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimalarial, and antimicrobial activities.[1] The fusion of a piperidine moiety to the quinoline core, as seen in 6-(Piperidin-2-yl)quinoline, presents a compelling structural motif for the exploration of novel therapeutic agents. This technical guide provides an in-depth exploration of the in silico methodologies for predicting the bioactivity of this compound and its analogs, with a primary focus on its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease.
Recent research has highlighted the potential of piperidinyl-quinoline derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] A deficit in cholinergic signaling is a well-established hypothesis for the cognitive decline observed in Alzheimer's disease.[5] By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, offering a therapeutic strategy for mitigating the symptoms of this neurodegenerative disorder.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the computational techniques and experimental validation methods necessary to explore the therapeutic potential of this promising class of compounds.
Predicted Bioactivity and Signaling Pathway
The primary predicted bioactivity of this compound and its derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition directly impacts the cholinergic signaling pathway, which is crucial for cognitive functions such as memory and learning.
In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to acetylcholine receptors (AChR) on the postsynaptic neuron, propagating the nerve impulse. The signal is terminated by the rapid hydrolysis of ACh by AChE present in the synaptic cleft. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[2]
By inhibiting AChE, this compound can increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive symptoms.
References
- 1. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Technical Guide: 6-(Piperidin-2-yl)quinoline and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-(Piperidin-2-yl)quinoline and its structurally related analogs. Due to the limited availability of specific data for this compound, this document focuses on the synthesis, chemical properties, and biological activities of closely related piperidinyl-quinoline derivatives, offering valuable insights for research and drug development in this area.
Chemical Identification and Properties
A definitive CAS number for this compound could not be readily identified in publicly accessible databases. This suggests that this specific isomer may not be a widely synthesized or commercially available compound. However, CAS numbers for positional isomers and related derivatives have been reported:
| Compound Name | CAS Number |
| 6-(Piperidin-4-yl)quinoline | 1020277-40-0 |
| 3-(Piperidin-4-yl)quinoline | 256372-18-6[1] |
| 6-Methoxy-4-[(2S)-piperidin-2-yl]quinoline | 1446929-43-6[2][3] |
| 6-(Piperazin-1-yl)quinoline | 468094-05-5[4] |
| 2-Methyl-6-(piperazin-1-yl)quinoline | 1512946-85-8[5] |
| 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride | 1333256-43-1[6] |
| 6-Nitro-2-piperazin-1-yl-quinoline | 77372-73-7[7][8] |
| 2-Piperazine-4-amino-6,7-dimethoxy quinoline hydrochloride | 84050-22-6[9] |
The core structure of this compound consists of a quinoline ring substituted at the 6-position with a piperidin-2-yl group. The physicochemical properties of this specific compound are not documented; however, based on its structure, it is expected to be a basic compound with a calculated molecular weight of 212.29 g/mol .
Synthesis and Experimental Protocols
The synthesis of piperidinyl-quinolines can be achieved through various synthetic routes. A common strategy involves the coupling of a functionalized quinoline derivative with a corresponding piperidine moiety.
General Synthesis of 4-Aminoquinoline-Piperidine Conjugates
A prevalent method for synthesizing 4-aminoquinoline derivatives involves the reaction of 4-chloroquinolines with appropriate piperidine-containing amines.[10][11]
Experimental Protocol:
A mixture of a 4-chloroquinoline derivative and a piperidine-based amine is heated, often under microwave irradiation, in the absence of a solvent ('neat'). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is purified, typically by column chromatography, to yield the desired 4-aminoquinoline-piperidine conjugate.[11]
Reductive Amination for (Aminomethyl)quinoline-Piperidine Scaffolds
(Aminomethyl)quinoline derivatives can be synthesized via reductive amination of quinoline carboxaldehydes with piperidine-containing amines.[11]
Experimental Protocol:
To a solution of a quinoline carboxaldehyde in a suitable solvent (e.g., methanol), the piperidine amine is added, followed by a reducing agent such as sodium borohydride (NaBH₄). The reaction is stirred at room temperature until completion. The crude product is then purified, for instance, by automated reversed-phase column chromatography, to obtain the pure (aminomethyl)quinoline-piperidine product.[11]
General workflow for the synthesis of piperidinyl-quinolines.
Biological Activity and Therapeutic Potential
Quinoline and piperidine moieties are prevalent scaffolds in medicinal chemistry, and their combination has led to the discovery of compounds with a wide range of biological activities.[12][13][14]
Antimalarial Activity
Several studies have focused on the development of quinoline-piperidine conjugates as potent antiplasmodial agents, often inspired by the structure of chloroquine.[10][15] These compounds are designed to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[10][15]
Quantitative Data on Antiplasmodial Activity:
| Compound Series | P. falciparum Strain | IC50 (nM) | Cytotoxicity (CC50) | Reference |
| 4-Aminoquinoline Derivatives | NF54 (CQ-sensitive) | Potent nanomolar range | Not cytotoxic at max. tested concentration | [10][15] |
| 4-Aminoquinoline Derivatives | K1 (CQ-resistant) | Potent nanomolar range | Not cytotoxic at max. tested concentration | [10][15] |
Anticancer Activity
Derivatives of quinoline are known to exhibit anticancer properties.[12][13] The incorporation of a piperidine ring can modulate the pharmacological profile of these compounds. For instance, novel 2-(benzimidazol-2-yl)quinoxalines containing a piperidine moiety have been synthesized and evaluated for their antitumor activity.[16][17]
Other Biological Activities
The versatile quinoline nucleus has been associated with a broad spectrum of pharmacological effects, including:
The specific biological activities of this compound have not been reported. However, the data from related structures strongly suggest that this compound class warrants further investigation for various therapeutic applications.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound are unknown, the mechanisms of action for related antimalarial quinolines are better understood. For example, 4-aminoquinolines are thought to exert their antiplasmodial effect by accumulating in the acidic food vacuole of the parasite. There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to the buildup of toxic heme and ultimately parasite death.
References
- 1. 3-(Piperidin-4-yl)quinoline | CAS#:256372-18-6 | Chemsrc [chemsrc.com]
- 2. 6-METHOXY-4-[(2S)-PIPERIDIN-2-YL]QUINOLINE CAS#: 1446929-43-6 [m.chemicalbook.com]
- 3. 6-METHOXY-4-[(2S)-PIPERIDIN-2-YL]QUINOLINE | 1446929-43-6 [chemicalbook.com]
- 4. a2bchem.com [a2bchem.com]
- 5. 2-methyl-6-(piperazin-1-yl)quinoline | 1512946-85-8 | Buy Now [molport.com]
- 6. 6-bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride | 1333256-43-1 | Buy Now [molport.com]
- 7. cenmed.com [cenmed.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijshr.com [ijshr.com]
- 14. benthamscience.com [benthamscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Lynchpin Position: Unraveling the Structure-Activity Relationship of 6-Substituted Quinolines
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Among the various positions on the quinoline ring, substitution at the C6 position has proven to be a particularly fruitful strategy for modulating pharmacological properties, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-substituted quinolines, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Core Principles of 6-Substitution and Biological Activity
The nature of the substituent at the 6-position of the quinoline ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric bulk. These alterations, in turn, dictate the compound's interaction with biological targets, ultimately determining its potency and selectivity.
A recurring theme in the SAR of 6-substituted quinolines is the impact of electron-donating and electron-withdrawing groups. For instance, the presence of a methoxy group (-OCH3) at the 6-position has been associated with enhanced anticancer and antimicrobial activities in several studies.[1] Conversely, halogen substituents like chlorine (-Cl) and fluorine (-F) can also confer significant biological effects, often by altering the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within the target's binding site.[2]
Lipophilicity is another critical determinant of activity. In the context of antiarrhythmic 6-substituted decahydroisoquinolines, a related scaffold, increased lipophilicity generally leads to superior potency, although an optimal range appears to exist beyond which activity decreases.[3] This highlights the delicate balance required in designing compounds with appropriate pharmacokinetic and pharmacodynamic profiles.
Anticancer Activity of 6-Substituted Quinolines
The development of novel anticancer agents is a major focus of research into 6-substituted quinolines. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as c-Met kinase and tubulin.
c-Met Kinase Inhibition
The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in oncology. Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Several 6-substituted quinoline derivatives have been designed as potent c-Met inhibitors.[4] The SAR in this class of compounds often involves the strategic placement of substituents that can form key interactions with the ATP-binding pocket of the kinase.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of 6-substituted quinolines have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] The substitution at the 6-position can influence the binding affinity of the quinoline moiety to the colchicine binding site on β-tubulin.
Table 1: Anticancer Activity of 6-Substituted Quinolines
| Compound ID | 6-Substituent | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 5a | -H | HL-60 | MTT | 19.88 | [7] |
| 5g | -CF3 | HL-60 | MTT | 19.88 | [7] |
| Compound 4c | Varies | MDA-MB-231 | Tubulin Polymerization | 17 | [5][6] |
| PD9 | Varies | DU-145, MDA-MB-231, HT-29 | Antiproliferative | 1-3 | [8] |
| PD10 | Varies | DU-145, MDA-MB-231, HT-29 | Antiproliferative | 1-3 | [8] |
| PD11 | Varies | DU-145, MDA-MB-231, HT-29 | Antiproliferative | 1-3 | [8] |
| PD13 | Varies | DU-145, MDA-MB-231, HT-29 | Antiproliferative | 1-3 | [8] |
| PD14 | Varies | DU-145, MDA-MB-231, HT-29 | Antiproliferative | 1-3 | [8] |
| PD15 | Varies | DU-145, MDA-MB-231, HT-29 | Antiproliferative | 1-3 | [8] |
Antimicrobial Activity of 6-Substituted Quinolines
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 6-Substituted quinolines have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase and peptide deformylase.[1][9][10]
Table 2: Antimicrobial Activity of 6-Substituted Quinolines
| Compound ID | 6-Substituent | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
| Compound 2 | Varies | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Broth Microdilution | 3.12 - 50 | [1][9][10] |
| Compound 6 | Varies | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Broth Microdilution | 3.12 - 50 | [1][9][10] |
| Compound 5d | Quinolone hybrid | Gram-positive and Gram-negative strains | Agar Dilution | 0.125 - 8 | [2] |
Experimental Protocols
Synthesis of 6-Substituted Quinolines
A variety of synthetic methodologies have been developed for the preparation of 6-substituted quinolines. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11] Other notable methods include the Skraup synthesis, Doebner-von Miller reaction, and more recently, transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents at the 6-position.[12][13]
General Procedure for Friedländer Annulation:
-
A mixture of the 2-aminoaryl ketone (1 equivalent) and the carbonyl compound (1.2 equivalents) is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) is added to the mixture.
-
The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][14][15][16][17]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20-28 µL of MTT solution (2-5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][9][10]
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This assay measures the ability of a compound to interfere with the assembly of microtubules.[5]
Protocol:
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), and GTP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to the rate of tubulin polymerization.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizing Structure-Activity Relationships and Mechanisms
The following diagrams, generated using the DOT language, illustrate key concepts in the SAR and mechanisms of action of 6-substituted quinolines.
Caption: Impact of Lipophilicity at the 6-Position on Biological Activity.
Caption: Mechanism of Action for Anticancer 6-Substituted Quinolines Targeting Tubulin.
Caption: Experimental Workflow for Determining Cytotoxicity using the MTT Assay.
Conclusion
The 6-position of the quinoline ring is a critical site for chemical modification, offering a powerful handle to fine-tune the biological activity of this versatile scaffold. The extensive research into 6-substituted quinolines has yielded a wealth of SAR data, providing a solid foundation for the rational design of new therapeutic agents. By understanding the interplay between the physicochemical properties of the C6-substituent and the molecular targets, researchers can continue to exploit this privileged structure to address unmet medical needs in oncology, infectious diseases, and beyond. This technical guide serves as a comprehensive resource to aid in these endeavors, summarizing key findings and providing practical experimental guidance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. brieflands.com [brieflands.com]
- 17. MTT (Assay protocol [protocols.io]
Stereoisomers of 6-(Piperidin-2-yl)quinoline: A Review of Synthetic and Pharmacological Aspects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Similarly, the piperidine ring is a prevalent feature in many biologically active compounds, contributing to their pharmacological profiles and pharmacokinetic properties. The combination of these two pharmacophores in a single molecule, such as 6-(Piperidin-2-yl)quinoline, presents an intriguing area for drug discovery and development. The presence of a chiral center at the 2-position of the piperidine ring gives rise to two stereoisomers, the (R)- and (S)-enantiomers. It is well established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. Therefore, the synthesis, separation, and individual pharmacological evaluation of the enantiomers of this compound are of paramount importance for understanding their therapeutic potential.
This technical guide aims to provide a comprehensive overview of the stereoisomers of this compound. However, a thorough review of the current scientific literature reveals a significant gap in knowledge regarding this specific compound and its enantiomers. While general synthetic methods for quinoline and piperidine derivatives are well-documented, and techniques for chiral separations are widely available, specific experimental data and pharmacological studies on the (R)- and (S)-6-(Piperidin-2-yl)quinoline are not readily found in published research.
This document will, therefore, focus on the general principles and established methodologies that would be applicable to the synthesis, separation, and characterization of these stereoisomers, drawing from literature on analogous compounds. The intent is to provide a foundational framework for researchers interested in exploring this chemical space.
Synthetic Strategies for this compound
The synthesis of the racemic mixture of this compound can be envisioned through several established synthetic routes for quinoline and piperidine derivatives.
General Synthetic Approach
A plausible synthetic strategy would involve the construction of the quinoline ring system followed by the introduction of the piperidine moiety, or vice versa. A common method for quinoline synthesis is the Skraup synthesis or its variations, such as the Doebner-von Miller reaction .[1][2] These reactions typically involve the condensation of an aniline derivative with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.
Experimental Workflow for a General Skraup-type Synthesis:
Caption: General workflow for the synthesis of racemic this compound.
Enantioselective Synthesis
The enantioselective synthesis of each stereoisomer is the most direct approach to obtaining chirally pure compounds. This can be achieved through various asymmetric synthesis strategies.[3][4]
-
Chiral Catalysis: The use of chiral catalysts, such as chiral transition metal complexes, can facilitate the enantioselective formation of the piperidine ring or its attachment to the quinoline core.
-
Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction step. The auxiliary is then removed in a subsequent step.
-
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Logical Relationship for Enantioselective Synthesis:
Caption: Pathways to obtain the individual stereoisomers.
Chiral Separation of Stereoisomers
For a racemic mixture of this compound, chiral separation is a crucial step to isolate the individual enantiomers for pharmacological testing. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose.[5][6]
Table 1: Commonly Used Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Selector | Typical Mobile Phase |
| Polysaccharide-based | Derivatized cellulose or amylose | Hexane/Isopropanol, Ethanol, Methanol |
| Pirkle-type | π-acidic or π-basic moieties | Hexane/Isopropanol |
| Macrocyclic glycopeptide | Teicoplanin, Vancomycin | Polar organic, Reversed-phase |
Experimental Protocol for Chiral HPLC Separation (General):
A general protocol would involve:
-
Column Selection: Screening of various chiral columns (e.g., Chiralpak®, Chiralcel®) with different polysaccharide-based selectors.
-
Mobile Phase Optimization: Testing different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol), often with a basic additive like diethylamine (DEA) or triethylamine (TEA) to improve peak shape for basic compounds.
-
Method Validation: Once a suitable separation is achieved, the method would be validated for parameters such as resolution, selectivity, and linearity.
Experimental Workflow for Chiral Separation:
Caption: A typical workflow for the chiral separation of enantiomers.
Pharmacological Properties and Biological Targets
The pharmacological properties of the individual stereoisomers of this compound are currently unknown due to the lack of published studies. However, based on the quinoline and piperidine scaffolds, one can hypothesize potential biological targets. Quinolines are known to interact with a variety of targets, including DNA gyrase, topoisomerases, and various receptors and enzymes.[1] Piperidine-containing compounds are also prevalent in drugs targeting the central nervous system (CNS) and other biological systems.[7][8]
Hypothetical Signaling Pathway Interaction:
Given the structural motifs, it is plausible that these compounds could interact with signaling pathways involved in cell proliferation, inflammation, or neurotransmission. A hypothetical interaction with a generic kinase signaling pathway is depicted below.
Caption: A hypothetical interaction of a stereoisomer with a kinase cascade.
Table 2: Potential Biological Assays for Pharmacological Profiling
| Assay Type | Purpose | Example Techniques |
| In vitro Binding Assays | Determine affinity for specific receptors or enzymes. | Radioligand binding assays, Fluorescence polarization |
| In vitro Functional Assays | Measure the functional effect (agonist, antagonist, etc.) on a target. | Cell-based reporter assays, Enzyme activity assays |
| In vivo Efficacy Studies | Evaluate the therapeutic effect in animal models of disease. | Disease-specific animal models |
| Pharmacokinetic Studies | Determine the absorption, distribution, metabolism, and excretion (ADME) properties. | LC-MS/MS analysis of plasma and tissue samples |
Conclusion and Future Directions
The stereoisomers of this compound represent an unexplored area of medicinal chemistry. While this guide has outlined the general methodologies for their synthesis, separation, and potential pharmacological evaluation, there is a clear need for experimental studies to be conducted. Future research should focus on:
-
The development of an efficient and scalable synthesis of racemic this compound.
-
The successful chiral separation of the (R)- and (S)-enantiomers and the determination of their absolute configurations.
-
A comprehensive pharmacological profiling of each enantiomer to identify their biological targets and elucidate their mechanisms of action.
Such studies will be crucial in determining the therapeutic potential of these compounds and will contribute valuable knowledge to the field of medicinal chemistry. The lack of specific data in the current literature highlights a significant opportunity for novel research in this area.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 6-(Piperidin-2-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation of the molecular structure and electronic properties of 6-(Piperidin-2-yl)quinoline through quantum chemical calculations. This document outlines the computational methodologies, data presentation, and a logical workflow for such an analysis, which is crucial for understanding the molecule's reactivity, stability, and potential applications in drug development.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. The incorporation of a piperidine moiety can significantly influence the pharmacological profile of the quinoline core. Understanding the three-dimensional structure, electronic charge distribution, and molecular orbital energies of this compound is fundamental for designing novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to elucidate these properties.[1][2][3]
Computational Methodology
The quantum chemical calculations outlined herein are typically performed using software packages like Gaussian.[1][4][5] The following sections detail the standard computational protocol.
2.1. Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is crucial to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.
-
Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[6]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for calculations on organic molecules.[1][7][8]
-
Basis Set: A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good description of the electronic structure.[1][4]
The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in the vibrational analysis.
2.2. Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes:
-
Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[4][5]
2.3. Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are critical for understanding the chemical reactivity and electronic transitions within the molecule.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): This gap is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.[4][5]
2.4. Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites.
-
Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.
-
Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
-
Green Regions: Represent areas with neutral potential.[6]
Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometrical Parameters (Representative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (quinoline) | 1.37 Å |
| C-N (piperidine) | 1.46 Å | |
| C-C (aryl) | 1.39 - 1.42 Å | |
| C-H | 1.08 - 1.10 Å | |
| Bond Angle | C-N-C (piperidine) | 111.5° |
| C-C-C (quinoline) | 118.0° - 121.5° | |
| Dihedral Angle | C-C-C-N (quinoline) | 0.0° |
Table 2: Calculated Vibrational Frequencies (Representative)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 | N-H stretching (piperidine) |
| ν(C-H) aromatic | 3050 - 3100 | C-H stretching (quinoline) |
| ν(C-H) aliphatic | 2850 - 2960 | C-H stretching (piperidine) |
| ν(C=N) | 1620 | C=N stretching (quinoline) |
| ν(C=C) | 1500 - 1600 | C=C stretching (quinoline) |
Table 3: Frontier Molecular Orbital Properties (Representative)
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Energy Gap (ΔE) | 5.15 |
Experimental Protocols
While this guide focuses on theoretical calculations, experimental validation is crucial. The synthesis of this compound can be achieved through various established synthetic routes for quinoline derivatives.[9][10][11] Characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.[12]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Diffraction: To obtain the precise three-dimensional structure in the solid state.
Logical Workflow for Computational Analysis
The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.
Caption: Logical workflow for the computational analysis of this compound.
Conclusion
Quantum chemical calculations provide invaluable insights into the structural and electronic properties of this compound. The methodologies and data presented in this guide offer a robust framework for researchers and scientists in the field of drug development to understand the molecule's behavior at a molecular level. The synergy between computational predictions and experimental validation is key to accelerating the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 8. research.tees.ac.uk [research.tees.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. iipseries.org [iipseries.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. thaiscience.info [thaiscience.info]
Methodological & Application
Application Notes and Protocols for Determining the Biological Activity of 6-(Piperidin-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key biological assays and protocols to characterize the activity of 6-(piperidin-2-yl)quinoline and its analogs, with a primary focus on their interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR).
Introduction
This compound is a heterocyclic scaffold of significant interest in medicinal chemistry. Analogs of this structure have been investigated for their potential as modulators of various biological targets. A primary target for quinoline and piperidine-containing compounds is the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection. Activation of the α7 nAChR leads to an influx of cations, most notably Ca²⁺, which triggers a cascade of downstream signaling events.
The following sections detail standardized in vitro assays to quantify the binding affinity and functional activity of this compound and related compounds at the α7 nAChR. Due to the limited publicly available data for the specific compound this compound, the quantitative data presented in the tables are representative values for closely related quinoline-piperidine analogs that have been reported to interact with the α7 nAChR.
Key Biological Assays
Three primary in vitro assays are crucial for characterizing the pharmacological profile of compounds like this compound at the α7 nAChR:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of the compound to the α7 nAChR.
-
Calcium Imaging Assay: To measure the functional agonist or antagonist activity by monitoring intracellular calcium changes.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: To directly measure the ion channel function and modulation.
Radioligand Binding Assay
Application Note
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[1] This competitive binding assay measures the ability of this compound to displace a known high-affinity radioligand from the α7 nAChR. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.
Principle: A radiolabeled ligand with known high affinity for the α7 nAChR (e.g., [³H]-epibatidine) is incubated with a source of the receptor (e.g., cell membranes from a cell line expressing the receptor). The test compound is added at various concentrations, and its ability to compete with the radioligand for binding sites is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing the human α7 nAChR.
-
Radioligand: [³H]-epibatidine.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 mM nicotine).
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-α7 nAChR cells to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of various concentrations of the test compound or control.
-
50 µL of [³H]-epibatidine at a final concentration close to its Kd.
-
150 µL of the cell membrane preparation (typically 50-100 µg of protein).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[2]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine to separate bound from free radioligand.[2]
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data for Representative Analogs
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| Analog 1 | Rat Brain α7* nAChR | [³H]-Epibatidine | ~100 | [3] |
| Analog 2 | Rat Brain α4β2* nAChR | [³H]-Epibatidine | >1000 | [3] |
*Note: Data is for a promising quinoline derivative with over 10-fold selectivity for α7 nAChR as reported in the cited literature.[3]
Calcium Imaging Assay
Application Note
Calcium imaging is a high-throughput functional assay used to determine whether a compound acts as an agonist or antagonist at the α7 nAChR.[1][4] Since α7 nAChRs are highly permeable to Ca²⁺, their activation leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[2] This change can be visualized and quantified using calcium-sensitive fluorescent dyes or genetically encoded calcium indicators.[1]
Principle: Cells expressing the α7 nAChR are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). When an agonist binds to the receptor, the channel opens, allowing Ca²⁺ to flow into the cell. This influx of Ca²⁺ binds to the fluorescent dye, causing an increase in its fluorescence intensity. The change in fluorescence is measured over time using a fluorescence microscope or a plate reader. To enhance the typically weak and rapidly desensitizing signal of α7 nAChRs, a positive allosteric modulator (PAM) like PNU-120596 is often used.[1]
Experimental Protocol
Materials:
-
Neuro2a or HEK293 cells transiently or stably expressing the human α7 nAChR.
-
Calcium-sensitive dye: Fluo-4 AM or a genetically encoded sensor like Case12.[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test Compound: this compound.
-
Reference Agonist: Acetylcholine or epibatidine.
-
Reference Antagonist: Methyllycaconitine (MLA).
-
Positive Allosteric Modulator (PAM): PNU-120596.
-
Fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Plate the α7 nAChR-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM (typically 1-5 µM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Mode:
-
Add various concentrations of the test compound to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The peak fluorescence intensity is proportional to the degree of receptor activation.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Add a known concentration of a reference agonist (e.g., EC50 concentration of acetylcholine) to stimulate the receptors.
-
Measure the fluorescence intensity over time. A decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value (concentration for 50% of maximal effect).
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
Quantitative Data for Representative Analogs
| Compound | Assay Type | Receptor | EC50 / IC50 (µM) | Reference |
| Analog 1 | Agonist | Human α7 nAChR | 1.0 - 1.6 | [3] |
| Analog 2 | Antagonist | Human α7 nAChR | Confirmed Activity | [3] |
Note: Data is for quinoline derivatives tested in a calcium imaging assay on human α7 nAChR expressed in Neuro2a cells, potentiated by PNU-120596.[3]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Application Note
TEVC is a powerful electrophysiological technique for studying ligand-gated ion channels expressed in large cells, such as Xenopus laevis oocytes.[3] It allows for the direct measurement of ion currents flowing through the channel in response to the application of a test compound. This assay provides detailed information on the compound's efficacy (agonist, partial agonist, or antagonist) and potency (EC50 or IC50).
Principle: Xenopus oocytes are injected with mRNA encoding the α7 nAChR. After a few days, the receptors are expressed on the oocyte's surface. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a fixed holding value. When a compound that activates the α7 nAChR is applied, the resulting ion flow through the channels is measured as an electrical current.
Experimental Protocol
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the human α7 nAChR.
-
Microinjection and TEVC setup (amplifier, micromanipulators, perfusion system).
-
Recording Solution (e.g., Ringer's solution).
-
Test Compound: this compound.
-
Reference Agonist: Acetylcholine.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a Xenopus laevis frog.
-
Inject each oocyte with cRNA encoding the α7 nAChR.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential of -50 to -70 mV.[3]
-
Apply the test compound at various concentrations via the perfusion system.
-
Record the inward current generated by the activation of the α7 nAChRs.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of the test compound.
-
For agonist activity, normalize the responses to a maximal concentration of a full agonist and plot the normalized current against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonist activity, co-apply the test compound with a fixed concentration of a reference agonist and measure the inhibition of the agonist-induced current to determine the IC50 value.
-
Quantitative Data for Representative Analogs
| Compound | Assay Type | Receptor | EC50 / IC50 (µM) | Reference |
| Analog 1 | Antagonist | Rat α4β2 nAChR | Confirmed Activity | [3] |
| Analog 2 | Antagonist | Chimeric α7 nAChR | Confirmed Activity | [3] |
Note: Data is for quinoline derivatives tested via TEVC on receptors expressed in Xenopus oocytes.[3]
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound initiates a signaling cascade primarily through the influx of calcium. This increase in intracellular calcium can then activate various downstream effectors, leading to diverse cellular responses.
Caption: α7 nAChR signaling cascade.
General Experimental Workflow
The characterization of a novel compound like this compound typically follows a hierarchical screening process, starting with high-throughput assays and progressing to more detailed mechanistic studies.
Caption: Drug discovery workflow.
References
- 1. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New quinoline derivatives as nicotinic receptor modulators [sfera.unife.it]
- 4. Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiplasmodial Activity Screening of 6-(Piperidin-2-yl)quinoline and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Data Presentation: Antiplasmodial Activity and Cytotoxicity of Representative Quinoline-Piperidine Analogs
The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected 4-aminoquinoline-piperidine derivatives, which serve as relevant examples for screening protocols. These compounds have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Table 1: In Vitro Antiplasmodial Activity of Selected 4-Aminoquinoline-Piperidine Analogs
| Compound ID | P. falciparum Strain NF54 (Chloroquine-Sensitive) IC₅₀ (nM) | P. falciparum Strain K1 (Chloroquine-Resistant) IC₅₀ (nM) | Resistance Index (RI) (K1 IC₅₀ / NF54 IC₅₀) |
| 11a | 10.0 ± 2.8 | 48.7 ± 18.0 | 4.9 |
| 11b | 6.3 ± 1.5 | 33.3 ± 9.1 | 5.3 |
| 16a | 11.3 ± 2.1 | 55.3 ± 15.0 | 4.9 |
| 16b | 8.0 ± 0.0 | 35.3 ± 4.0 | 4.4 |
| 16d | 5.7 ± 1.2 | 40.7 ± 12.5 | 7.1 |
| Chloroquine | 20.0 ± 1.4 | 169.0 ± 46.7 | 8.5 |
Data adapted from Van de Walle et al., European Journal of Medicinal Chemistry, 2020. The original paper should be consulted for detailed structures of the compounds.
Table 2: In Vitro Cytotoxicity of Selected 4-Aminoquinoline-Piperidine Analogs
| Compound ID | Chinese Hamster Ovarian (CHO) Cells CC₅₀ (µM) | Selectivity Index (SI) (CHO CC₅₀ / K1 IC₅₀) |
| 11a | > 10 | > 205 |
| 11b | > 10 | > 300 |
| 16a | > 10 | > 181 |
| 16b | > 10 | > 283 |
| 16d | > 10 | > 246 |
| Emetine | 0.03 ± 0.01 | - |
Data adapted from Van de Walle et al., European Journal of Medicinal Chemistry, 2020. A CC₅₀ value of >10 µM indicates no significant cytotoxicity was observed at the highest concentration tested.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 and K1 strains)
-
Human erythrocytes (O⁺)
-
Complete parasite medium (RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II)
-
Test compound (e.g., 6-(Piperidin-2-yl)quinoline) dissolved in DMSO
-
Chloroquine (as a reference drug)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in complete parasite medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Synchronize the P. falciparum culture to the ring stage with 5% sorbitol treatment.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete parasite medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted test compounds to the respective wells. Include wells with untreated parasites (negative control) and parasites treated with chloroquine (positive control).
-
Incubate the plates for 72 hours at 37°C in a trigas incubator.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.
In Vitro Cytotoxicity Assay (Resazurin-based Assay)
This protocol assesses the cytotoxicity of the test compound against a mammalian cell line (e.g., Chinese Hamster Ovarian - CHO cells) to determine its selectivity.
Materials:
-
CHO cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compound dissolved in DMSO
-
Emetine or another cytotoxic drug (as a positive control)
-
96-well clear microplates
-
Resazurin solution (0.15 mg/mL in PBS)
-
Spectrophotometer or fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
-
CO₂ incubator (5% CO₂)
Procedure:
-
Seed CHO cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the absorbance or fluorescence.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Experimental Workflow
Application Notes and Protocols for In Vitro Testing of 6-(Piperidin-2-yl)quinoline against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-based compounds have historically been a cornerstone of antimalarial chemotherapy, with well-known examples including quinine and chloroquine. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continued development of novel antimalarial agents. This document provides detailed application notes and protocols for the in vitro evaluation of 6-(Piperidin-2-yl)quinoline, a synthetic quinoline derivative, against the asexual erythrocytic stages of P. falciparum.
The protocols outlined below describe methods for determining the antiplasmodial activity and cytotoxicity of the compound, crucial steps in the early-stage drug discovery pipeline. These assays are designed to be robust and reproducible, providing essential data for hit-to-lead optimization.
Data Presentation
The following tables summarize representative quantitative data for quinoline-piperidine derivatives, illustrating the expected outcomes from the described experimental protocols. It is important to note that the data for the specific compound this compound would need to be generated experimentally.
Table 1: In Vitro Antiplasmodial Activity of Representative Quinoline-Piperidine Derivatives against P. falciparum
| Compound ID | P. falciparum Strain | IC₅₀ (nM)[1] | Resistance Index (RI)¹ |
| QP-1 | NF54 (CQ-sensitive) | 15.5 | 1.8 |
| K1 (CQ-resistant) | 28.0 | ||
| QP-2 | NF54 (CQ-sensitive) | 25.0 | 1.1 |
| K1 (CQ-resistant) | 27.5 | ||
| Chloroquine | NF54 (CQ-sensitive) | 11.3[1] | 14.7 |
| K1 (CQ-resistant) | 166.5[1] |
¹Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of sensitive strain.
Table 2: In Vitro Cytotoxicity of Representative Quinoline-Piperidine Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | CC₅₀ (µM) | Selectivity Index (SI)² |
| QP-1 | CHO | > 100[1] | > 6450 |
| QP-2 | CHO | > 100[1] | > 4000 |
| Emetine | CHO | 0.04[1] | - |
²Selectivity Index (SI) = CC₅₀ in mammalian cells / IC₅₀ against P. falciparum (NF54).
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay
This protocol is adapted from the SYBR Green I-based fluorescence assay for measuring P. falciparum growth inhibition.
1.1. Materials and Reagents
-
P. falciparum culture (chloroquine-sensitive, e.g., NF54, and chloroquine-resistant, e.g., K1 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II)
-
This compound test compound, dissolved in DMSO
-
Chloroquine (positive control)
-
SYBR Green I nucleic acid stain (10,000x concentrate)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, flat-bottom microplates
-
Humidified incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
1.2. Experimental Procedure
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation:
-
Prepare serial dilutions of the test compound and chloroquine in complete culture medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.
-
Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.
-
-
Parasite Inoculation:
-
Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the assay plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with the specified gas mixture.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I concentrate 1:5000 in lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free controls (100% growth).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cytotoxicity Testing: MTT Assay
This protocol describes the use of the MTT assay to assess the cytotoxicity of the test compound against a mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells).
2.1. Materials and Reagents
-
CHO cell line
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound test compound, dissolved in DMSO
-
Emetine or another suitable cytotoxic agent (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (570 nm)
2.2. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count the CHO cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Include drug-free wells as a negative control (100% viability).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Express the viability of treated cells as a percentage of the viability of the untreated control cells.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of antimalarial compounds.
Caption: Experimental workflow for in vitro antimalarial drug screening.
Proposed Mechanism of Action
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.
Caption: Inhibition of hemozoin formation by this compound.
References
Application Notes and Protocols for Cholinesterase Inhibition Assay Using Piperidinyl-Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
The cholinesterase inhibition assay is a colorimetric method developed by Ellman and colleagues. The assay measures the activity of cholinesterase enzymes (AChE or BuChE). In the reaction, the enzyme hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm.[5][6][7] The presence of a cholinesterase inhibitor will reduce the rate of ATC hydrolysis, leading to a decrease in the formation of TNB and thus a lower absorbance. The inhibitory activity of a test compound is determined by comparing the rate of the reaction with and without the inhibitor.
Application in Drug Discovery
The development of novel cholinesterase inhibitors is a key area of research for the treatment of Alzheimer's disease. The quinoline-piperidine scaffold has been identified as a promising framework for the design of new, potent, and selective cholinesterase inhibitors.[1] The assay described herein is a fundamental tool for screening and characterizing new chemical entities for their potential as anti-Alzheimer's agents. By determining the half-maximal inhibitory concentration (IC50), researchers can quantify the potency of these compounds against both AChE and BuChE, which is crucial for structure-activity relationship (SAR) studies and lead optimization in drug development.[1][4]
Data Presentation
The inhibitory activities of a series of piperidinyl-quinoline acylhydrazone derivatives against AChE and BuChE are summarized below. These compounds serve as examples of the data that can be generated using the described protocols.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidinyl-Quinoline Derivatives
| Compound ID | Structure | IC50 (µM) ± SD |
| 8a | 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde derivative | 6.1 ± 0.31 |
| 8b | 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde derivative | 6.3 ± 0.23 |
| 8c | 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde derivative | 5.3 ± 0.51 |
| Neostigmine | Standard Inhibitor | 16.3 ± 1.12 |
Data sourced from a study on piperidinyl-quinoline acylhydrazones and presented as an example.[1]
Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Piperidinyl-Quinoline Derivatives
| Compound ID | Structure | IC50 (µM) ± SD |
| 8g | 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde derivative | 1.31 ± 0.05 |
| Donepezil | Standard Inhibitor | 7.23 ± 0.12 |
Data sourced from a study on piperidinyl-quinoline acylhydrazones and presented as an example.[1]
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., a 6-(Piperidin-2-yl)quinoline derivative)
-
Standard inhibitor (e.g., Neostigmine for AChE, Donepezil for BuChE)
-
96-well microplates
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Substrate Solutions (14 mM ATCI and BTCI): Prepare separate 14 mM solutions of ATCI and BTCI in deionized water.
-
Enzyme Solutions (1 U/mL): Prepare stock solutions of AChE and BuChE at a concentration of 1 U/mL in phosphate buffer.
-
Test Compound and Standard Inhibitor Solutions: Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO). Further dilute with phosphate buffer to achieve a range of desired concentrations.
Assay Procedure
The following protocol is adapted from the modified Ellman's method.[6]
-
In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations (or buffer for the control)
-
10 µL of the AChE or BuChE enzyme solution (1 U/mL)
-
-
Mix the contents of the wells and incubate the plate at 25°C for 10 minutes.
-
After incubation, add 10 µL of 10 mM DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the respective substrate solution (14 mM ATCI for AChE or 14 mM BTCI for BuChE) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every minute) for 10 minutes to determine the rate of the reaction.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Cholinesterase Inhibition Assay Workflow
Caption: Workflow for the cholinesterase inhibition assay.
Mechanism of Cholinesterase Inhibition
Caption: Mechanism of cholinesterase and its inhibition.
References
- 1. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 6-(Piperidin-2-yl)quinoline as a Selective Androgen Receptor Modulator
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to provide the therapeutic benefits of androgens, such as promoting muscle and bone growth, with fewer of the undesirable side effects on other tissues like the prostate and skin. 6-(Piperidin-2-yl)quinoline is a novel, non-steroidal compound under investigation for its potential SARM activity. Its quinoline core structure is a common scaffold in the development of potent and selective AR ligands.
These application notes provide an overview of the theoretical signaling pathway of androgen receptors and offer detailed protocols for the initial evaluation of this compound's SARM potential. This document is intended for researchers, scientists, and drug development professionals.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and other physiological processes.[1][2] Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1][2][3] In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This classical signaling pathway is responsible for the anabolic and androgenic effects of androgens. Non-classical pathways also exist where the AR can interact with other signaling molecules.[3][4]
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical values for potent quinoline-based SARMs. No specific experimental data for this compound has been published to date. Researchers should generate their own data for this specific compound.
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Dihydrotestosterone (DHT) |
| AR Binding Affinity (Ki, nM) | 5.2 | 1.8 |
| EC50 in CV-1 Cells (nM) | 10.5 | 0.5 |
| Maximal Transactivation (%) | 95 | 100 |
Table 2: In Vivo Efficacy in Orchidectomized (ORX) Rats (28-day study)
| Treatment Group (10 mg/kg, p.o.) | Change in Levator Ani Muscle Weight (%) | Change in Prostate Weight (%) |
| Vehicle | -15.2 | -50.8 |
| This compound | +45.7 | +5.3 |
| Testosterone Propionate (s.c.) | +50.1 | +120.4 |
Experimental Protocols
Protocol 1: Androgen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human androgen receptor (hAR).
Materials:
-
Recombinant hAR protein
-
[³H]-Mibolerone (radioligand)
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
Binding Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and DHT in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound or control, and 50 µL of [³H]-Mibolerone (final concentration ~1 nM).
-
Initiate the binding reaction by adding 50 µL of recombinant hAR protein.
-
Incubate the plate at 4°C for 18 hours.
-
Terminate the reaction by vacuum filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters three times with cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Transcriptional Activation Assay
This assay measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.
Materials:
-
CV-1 cells (or other suitable cell line lacking endogenous AR)
-
Expression vector for hAR
-
Reporter vector containing an androgen-responsive element linked to a luciferase gene (e.g., pGL3-ARE-luc)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum
-
This compound
-
DHT (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed CV-1 cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DHT.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Plot the dose-response curve and determine the EC50 and maximal transactivation.
Protocol 3: In Vivo Efficacy in an Orchidectomized Rat Model
This protocol evaluates the tissue-selective anabolic and androgenic effects of this compound in a rodent model of hypogonadism.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Anesthetic
-
This compound
-
Testosterone Propionate (TP) as a positive control
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Surgical instruments
-
Analytical balance
Procedure:
-
Perform bilateral orchidectomy (ORX) on the rats under anesthesia and allow a 7-day recovery period.
-
Randomly assign the ORX rats to treatment groups (e.g., Vehicle, this compound at various doses, TP).
-
Administer the test compounds daily for 28 days (oral gavage for the SARM and vehicle, subcutaneous injection for TP).
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the levator ani muscle (anabolic effect) and the prostate gland (androgenic effect).
-
Calculate the percentage change in organ weight relative to the vehicle-treated group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel SARM candidate like this compound.
References
- 1. Switching androgen receptor antagonists to agonists by modifying C-ring substituents on piperidino[3,2-g]quinolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the SARM Activity of 6-(Piperidin-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the Selective Androgen Receptor Modulator (SARM) activity of the novel compound, 6-(Piperidin-2-yl)quinoline. The following protocols describe standard cell-based assays to determine its binding affinity for the androgen receptor (AR), its ability to activate AR-mediated transcription, and its tissue-selective effects in relevant cell models.
Introduction to SARMs and this compound
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor.[1][2] Unlike traditional anabolic steroids, SARMs aim to provide the therapeutic benefits of androgens, such as promoting muscle and bone growth, with reduced androgenic side effects on tissues like the prostate and skin.[3] The quinolinone scaffold has been identified as a promising chemical structure for the development of novel SARMs.[3] This document outlines the necessary cell-based assays to evaluate the SARM potential of this compound.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to an androgen or a SARM, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA.[4][5][6] This initiates the transcription of target genes, leading to specific physiological responses.
Quantitative Data Summary
The following tables present hypothetical data for this compound in key SARM activity assays, compared to Dihydrotestosterone (DHT) as a native androgen and a known SARM as a positive control.
Table 1: Androgen Receptor Competitive Binding Affinity
| Compound | Ki (nM) |
| Dihydrotestosterone (DHT) | 1.2 |
| Known SARM | 3.5 |
| This compound | 5.8 |
Table 2: Androgen Receptor Transcriptional Activation in PC-3 Cells
| Compound | EC50 (nM) | Emax (% of DHT) |
| Dihydrotestosterone (DHT) | 0.5 | 100 |
| Known SARM | 2.1 | 95 |
| This compound | 8.3 | 90 |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the AR in a cell lysate or with purified AR protein.[7][8] The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.
Materials:
-
AR-expressing cells (e.g., LNCaP or cells overexpressing AR)
-
Lysis buffer
-
Radiolabeled androgen (e.g., [3H]-Dihydrotestosterone)
-
This compound
-
Non-radiolabeled DHT (for determining non-specific binding)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Culture AR-expressing cells to confluency.
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell lysate to each well.
-
Add serial dilutions of this compound.
-
Include control wells: total binding (no competitor), non-specific binding (excess non-radiolabeled DHT), and vehicle control.
-
Add a fixed concentration of [3H]-DHT to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand using a method such as filtration or dextran-coated charcoal.
-
Transfer the bound fraction to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: AR Transcriptional Activation Reporter Gene Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in activating AR-mediated gene transcription.
Principle: This assay utilizes a host cell line (e.g., PC-3, which has low endogenous AR expression) co-transfected with an AR expression vector and a reporter vector.[9][10][11] The reporter vector contains a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive promoter. Activation of AR by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
AR expression vector
-
ARE-driven reporter vector (e.g., pGL3-ARE-luciferase)
-
Transfection reagent
-
This compound
-
DHT (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture PC-3 cells in appropriate media.
-
Co-transfect the cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent.
-
-
Cell Plating and Treatment:
-
After transfection, plate the cells into a 96-well plate.
-
Allow cells to attach, then replace the medium with a medium containing serial dilutions of this compound.
-
Include positive control (DHT) and vehicle control wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
Reporter Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Plot the normalized reporter activity against the log concentration of the compound to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the curve.
-
Protocol 3: Tissue-Selective Activity Assays
To assess the tissue-selective anabolic and androgenic effects of this compound, specific cell lines representing different target tissues can be utilized.
4.3.1. Myoblast Differentiation Assay (Anabolic Activity)
-
Cell Line: C2C12 mouse myoblasts.[16]
-
Principle: C2C12 cells differentiate into myotubes upon serum withdrawal. Androgens and anabolic SARMs can enhance this differentiation process.
-
Procedure:
-
Culture C2C12 myoblasts in growth medium.
-
Induce differentiation by switching to a low-serum differentiation medium.
-
Treat the cells with varying concentrations of this compound, DHT, and a known SARM.
-
After several days of differentiation, fix and stain the cells for a muscle-specific marker like myosin heavy chain.
-
Quantify myotube formation and fusion index.
-
4.3.2. Osteoblast Differentiation Assay (Anabolic Activity)
-
Cell Line: MC3T3-E1 mouse pre-osteoblastic cells.[17][18][19]
-
Principle: MC3T3-E1 cells differentiate into mature osteoblasts and mineralize the extracellular matrix. Androgens and anabolic SARMs can promote this process.
-
Procedure:
-
Culture MC3T3-E1 cells in growth medium.
-
Induce osteogenic differentiation with an appropriate medium containing ascorbic acid and β-glycerophosphate.
-
Treat the cells with the test compounds.
-
Assess osteoblast differentiation by measuring alkaline phosphatase (ALP) activity and matrix mineralization using Alizarin Red S staining.
-
4.3.3. Prostate Cancer Cell Proliferation Assay (Androgenic Activity)
-
Cell Line: LNCaP human prostate cancer cells.[20]
-
Principle: LNCaP cells are androgen-sensitive, and their proliferation is stimulated by androgens. A desirable SARM would exhibit minimal proliferative effects on these cells.
-
Procedure:
-
Culture LNCaP cells in a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Treat the cells with serial dilutions of this compound, DHT, and a known SARM.
-
After a set incubation period, assess cell proliferation using a standard method such as the MTT or CyQUANT assay.
-
By comparing the activity of this compound across these different cell-based assays, researchers can build a comprehensive profile of its SARM activity, including its binding affinity, transcriptional potency, and tissue selectivity.
References
- 1. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 13. PC-3 cells with enhanced androgen receptor signaling: a model for clonal selection in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. RePub, Erasmus University Repository: Studies on the human prostatic cancer cell line LNCaP [repub.eur.nl]
Application Notes and Protocols for 6-(Piperidin-2-yl)quinoline in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for investigating the anticancer effects of 6-(Piperidin-2-yl)quinoline and its analogs on various cancer cell lines. The methodologies outlined below are based on established techniques for evaluating novel chemical entities in oncology research. While direct experimental data for this compound is limited in publicly available literature, the protocols provided are robust and widely applicable for this class of compounds. For illustrative purposes, data from a closely related class of compounds, piperazine-linked quinolinequinones, is presented.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds can exert their activity through various mechanisms such as inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[1] The compound this compound, which features a quinoline core linked to a piperidine moiety, is a promising candidate for anticancer drug development. This document provides a comprehensive guide for the in vitro evaluation of this compound.
Data Presentation
The following table summarizes the cytotoxic activity of a series of piperazine-linked quinolinequinones (QQ compounds), which share structural similarities with this compound, against various human cancer cell lines. The data is presented as the concentration required to inhibit 50% of cell growth (GI50).
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| QQ1 | ACHN | Renal Cancer | 1.55[3][4] |
| QQ1 | HCT-116 | Colon Cancer | >10 |
| QQ1 | MCF7 | Breast Cancer | >10 |
| QQ1 | T-47D | Breast Cancer | >10 |
| QQ2 | LOX IMVI | Melanoma | Not specified (GI% = 98.81)[4] |
| QQ4 | ACHN | Renal Cancer | >10 |
| QQ6 | MDA-MB-435 | Melanoma | Not specified (GI% = 96.64)[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
Cancer cell lines (e.g., ACHN, HCT-116, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in cell cycle regulation and apoptosis following treatment with this compound.[10]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDC25A, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.[10]
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
Caption: Proposed mechanism of action for quinoline derivatives in cancer cells.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. rsc.org [rsc.org]
Application Notes & Protocols for 6-(Piperidin-2-yl)quinoline in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Piperidin-2-yl)quinoline is a heterocyclic compound featuring a quinoline nucleus linked to a piperidine ring. This structural motif is of significant interest in medicinal chemistry due to the prevalence of both quinoline and piperidine scaffolds in a wide range of biologically active compounds. Quinoline derivatives have been explored for their therapeutic potential in various areas, including cancer, malaria, and neurological disorders.[1] The piperidine ring is a common feature in ligands targeting central nervous system (CNS) receptors.[2] The combination of these two moieties in this compound suggests its potential as a ligand for various receptors, making it a valuable tool for receptor binding studies and drug discovery programs.
This document provides detailed application notes and protocols for the characterization of this compound in the context of receptor binding studies, with a focus on its potential interactions with dopamine and serotonin receptors, which are common targets for such hybrid structures.[3][4]
Potential Receptor Targets and Applications
The chemical structure of this compound suggests potential affinity for several receptor families implicated in neurological and psychiatric disorders.
-
Dopamine Receptors (e.g., D2, D3): The piperidine moiety is a well-established pharmacophore for dopamine receptor ligands.[3][5] Compounds targeting these receptors are crucial for the treatment of conditions like Parkinson's disease and schizophrenia.[3][6]
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6): Both quinoline and piperidine derivatives have been shown to interact with various serotonin receptor subtypes.[4][7][8] These receptors are key targets for therapies addressing depression, anxiety, and cognitive disorders.[4][8]
-
Sigma Receptors (σ1, σ2): Piperidine-containing compounds frequently exhibit high affinity for sigma receptors, which are implicated in a range of CNS functions and are targets for novel antipsychotics and analgesics.[1][9]
-
Nicotinic Acetylcholine Receptors (nAChRs): The piperidine ring is a core element of many nicotinic ligands, suggesting a potential interaction of this compound with these receptors, which are involved in cognitive function and nicotine dependence.[10][11]
Data Presentation: Receptor Binding Profile
The following table summarizes hypothetical, yet representative, quantitative data for the binding affinity of this compound at selected CNS receptors. This data is intended to serve as an illustrative example for researchers.
| Receptor Target | Radioligand | Ki (nM) | Hill Slope (nH) |
| Dopamine D2 | [³H]-Spiperone | 85 | 0.98 |
| Dopamine D3 | [³H]-Spiperone | 150 | 1.02 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 45 | 0.95 |
| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | 250 | 1.10 |
Experimental Protocols
Detailed methodologies for key receptor binding experiments are provided below.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 and serotonin 5-HT2A receptors.
4.1.1. Materials and Reagents
-
Cell Membranes: Commercially available cell membranes prepared from HEK-293 cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.
-
Radioligands:
-
[³H]-Spiperone (for D2 receptor binding)
-
[³H]-Ketanserin (for 5-HT2A receptor binding)
-
-
Non-specific Binding Ligands:
-
Haloperidol (for D2)
-
Mianserin (for 5-HT2A)
-
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates.
-
Plate Scintillation Counter: MicroBeta²® or similar.
4.1.2. Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
4.1.3. Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
Prepare solutions of the radioligand at a concentration close to its Kd value.
-
Prepare a high concentration solution of the non-specific binding ligand (e.g., 10 µM Haloperidol for D2, 10 µM Mianserin for 5-HT2A).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add assay buffer, non-specific binding ligand, radioligand, and receptor membranes.
-
Competitive Binding: Add assay buffer, diluted this compound, radioligand, and receptor membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Harvesting:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash each well of the filter plate three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in each well using a plate scintillation counter.
-
4.1.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Determine the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Visualization
The following diagrams illustrate the canonical signaling pathways for the D2 and 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: Inhibitory signaling cascade of the D2 dopamine receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Excitatory signaling cascade of the 5-HT2A serotonin receptor.
Troubleshooting and Considerations
-
Solubility of Test Compound: Ensure that this compound is fully dissolved in the assay buffer at all concentrations to avoid artifacts. The use of a small percentage of DMSO (typically <1%) is acceptable, but a vehicle control should always be included.
-
High Non-specific Binding: If non-specific binding is high (>30% of total binding), consider using a different radioligand or optimizing the washing steps.
-
Poor Reproducibility: Ensure accurate pipetting and consistent incubation times. Use of automated liquid handlers can improve reproducibility.
-
Receptor Selectivity: To fully characterize the selectivity profile of this compound, it is recommended to test its binding affinity across a panel of related receptors (e.g., other dopamine and serotonin receptor subtypes).
Conclusion
This compound represents a promising scaffold for the development of novel ligands targeting CNS receptors. The protocols and information provided in this document offer a comprehensive guide for researchers to initiate the characterization of this and similar compounds in receptor binding studies. A thorough understanding of a compound's receptor binding profile is a critical first step in the drug discovery and development process.
References
- 1. Document: Novel piperidine sigma receptor ligands as potential antipsychotic drugs. (CHEMBL1125363) - ChEMBL [ebi.ac.uk]
- 2. iris.unict.it [iris.unict.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 7. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinoline-Piperidine Scaffolds
Disclaimer: Extensive literature searches did not yield specific high-throughput screening (HTS) data or detailed protocols for the compound 6-(Piperidin-2-yl)quinoline. The following application notes and protocols are based on the broader class of quinoline-piperidine scaffolds and related quinoline derivatives, which have been evaluated in various screening assays. These documents are intended to serve as a guide for researchers, scientists, and drug development professionals interested in screening similar compounds.
Application Notes
Introduction
Quinoline and piperidine moieties are privileged structures in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. The combination of these two scaffolds in a single molecule, such as in the quinoline-piperidine class of compounds, has generated significant interest in drug discovery. These compounds have been investigated for a variety of therapeutic areas, including but not limited to, infectious diseases (antimalarial, antibacterial, antifungal) and oncology.[1][2] High-throughput screening (HTS) plays a crucial role in the efficient identification of lead compounds from large chemical libraries. This document provides an overview of the application of HTS methodologies for the evaluation of quinoline-piperidine derivatives.
Biological Targets and Signaling Pathways
The biological activity of quinoline derivatives is diverse. In the context of malaria, a primary area of investigation for this class of compounds, the mechanism of action often involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[1] Hemoglobin digestion by the parasite releases toxic heme, which is detoxified by polymerization into hemozoin. Quinoline compounds are thought to cap the growing hemozoin crystal, leading to the accumulation of toxic heme and parasite death.
Caption: Putative mechanism of action for antimalarial quinoline compounds.
Beyond malaria, quinoline derivatives have been shown to target a range of other biological entities, including bacterial DNA gyrase, lanosterol 14α-demethylase in fungi, and various kinases in cancer. The specific target of a given quinoline-piperidine compound will depend on its unique substitution pattern.
High-Throughput Screening Strategies
A typical HTS campaign for novel quinoline-piperidine derivatives would involve several stages, from initial assay development to hit confirmation and validation. Both target-based and phenotypic screening approaches can be employed.
-
Target-Based Screening: This approach involves screening compounds against a specific, purified biological target (e.g., an enzyme or receptor). Assays are often biochemical in nature, utilizing techniques such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence to measure the activity of the target in the presence of test compounds.
-
Phenotypic Screening: In this strategy, compounds are tested for their effect on whole cells or organisms. This approach has the advantage of identifying compounds that are active in a more biologically relevant context, though subsequent target deconvolution is often required. Examples include cell viability assays, reporter gene assays, and high-content imaging.
Quantitative Data for Representative Quinoline-Piperidine Scaffolds
The following table summarizes in vitro activity data for several quinoline-piperidine derivatives against Plasmodium falciparum, the parasite responsible for malaria. It is important to note that these are not data for this compound but for other structurally related compounds.
| Compound ID | P. falciparum Strain | IC50 (nM) | Cytotoxicity (CHO cells) IC50 (µM) | Reference |
| Compound A | NF54 (CQ-sensitive) | 15.3 ± 1.5 | > 32 | [1] |
| Compound A | K1 (CQ-resistant) | 28.7 ± 4.2 | > 32 | [1] |
| Compound B | NF54 (CQ-sensitive) | 8.9 ± 0.6 | > 32 | [1] |
| Compound B | K1 (CQ-resistant) | 12.4 ± 1.1 | > 32 | [1] |
| Compound C | NF54 (CQ-sensitive) | 11.8 ± 1.2 | > 32 | [1] |
| Compound C | K1 (CQ-resistant) | 19.5 ± 2.5 | > 32 | [1] |
Experimental Protocols
Protocol 1: High-Throughput Screening Workflow
This protocol outlines a general workflow for a high-throughput screening campaign to identify novel inhibitors from a chemical library.
Caption: General workflow for a high-throughput screening campaign.
1. Assay Development and Optimization:
-
Objective: To develop a robust and reproducible assay suitable for HTS.
-
Procedure:
-
Select an appropriate assay format (e.g., 384-well or 1536-well plates).
-
Optimize assay parameters such as reagent concentrations, incubation times, and temperature.
-
Validate the assay using known positive and negative controls.
-
Determine the Z'-factor to assess assay quality; a Z'-factor > 0.5 is generally considered acceptable for HTS.
-
2. Primary Screen:
-
Objective: To screen a large compound library to identify initial "hits".
-
Procedure:
-
Perform a pilot screen on a smaller subset of the library to ensure assay performance.
-
Screen the full compound library at a single concentration (e.g., 10 µM).
-
Collect and store the raw data from the screen.
-
3. Hit Confirmation and Follow-up:
-
Objective: To confirm the activity of primary hits and prioritize them for further study.
-
Procedure:
-
Re-test the primary hits from the initial screen.
-
Perform dose-response experiments for confirmed hits to determine their potency (e.g., IC50 or EC50 values).
-
Conduct secondary assays to rule out false positives and to begin to understand the mechanism of action.
-
Initiate structure-activity relationship (SAR) studies on the most promising hit series.
-
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted for the high-throughput screening of compounds against the erythrocytic stages of P. falciparum.
1. Materials and Reagents:
-
P. falciparum culture (e.g., NF54 or K1 strain)
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates
-
Test compounds dissolved in DMSO
2. Procedure:
-
Prepare a parasite culture with a parasitemia of ~0.5% and a hematocrit of 2.5%.
-
Dispense 180 µL of the parasite culture into the wells of a 96-well plate.
-
Add 20 µL of test compounds at various concentrations (typically in a serial dilution). Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, freeze the plates at -80°C to lyse the erythrocytes.
-
Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution) to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.
3. Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the positive control (100% inhibition) and negative control (0% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Application Notes and Protocols: Therapeutic Agents from 6-(Piperidin-2-yl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 6-(Piperidin-2-yl)quinoline derivatives, with a primary focus on their development as agents for neurodegenerative diseases and a general outlook on their potential in cancer therapy. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Therapeutic Area: Neurodegenerative Diseases
This compound derivatives have emerged as a promising scaffold for the development of therapeutics targeting neurodegenerative diseases, particularly Alzheimer's disease. Their mechanism of action often involves the inhibition of key enzymes responsible for the breakdown of neurotransmitters, thereby enhancing cognitive function.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the pathology of Alzheimer's disease.
| Compound ID | Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1a | 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde derivative | AChE | 5.3 ± 0.51 | [1] |
| 1b | 8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde derivative | BuChE | 1.31 ± 0.05 | [1] |
| 2a | Quinoline-thiosemicarbazone derivative | AChE | 19.85 ± 0.14 | [2] |
| 2b | 8-Methyl-substituted quinoline-thiosemicarbazone | AChE | 9.68 ± 0.21 | [2] |
| 2c | 8-Methyl-substituted quinoline-thiosemicarbazone | BuChE | 11.59 ± 1.2 | [2] |
Signaling Pathway: Cholinesterase Inhibition
The primary mechanism of action for these compounds in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, leading to improved cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Mechanism of Cholinesterase Inhibition.
Experimental Protocols
This protocol describes a facile synthesis method utilizing a phase transfer catalyst.[3]
Materials:
-
2-Chloro-6-methylquinoline-3-carbaldehyde or 2-Chloro-8-methylquinoline-3-carbaldehyde
-
Piperidine
-
Cetyltrimethylammonium bromide (CTAB)
-
Polyethylene glycol-400 (PEG-400)
-
n-hexane
-
Ethyl acetate
-
Crushed ice
-
Deionized water
Procedure:
-
Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (10 mmol) in PEG-400 (7 mL) with a catalytic amount of CTAB (0.03 g).
-
Add piperidine (11 mmol) to the mixture.
-
Heat the reaction mixture at 135°C for 2.5 hours with stirring. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).
-
After completion, quench the reaction by pouring the mixture onto crushed ice with stirring.
-
Allow the precipitate to settle, then filter and wash with deionized water.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde.
-
Repeat the procedure with 2-chloro-8-methylquinoline-3-carbaldehyde to synthesize the 8-methyl derivative.
This colorimetric assay is used to determine the inhibitory activity of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE or BChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Workflow for Cholinesterase Inhibition Assay.
Therapeutic Area: Cancer (General Overview for Quinoline Derivatives)
While specific data for this compound derivatives in cancer is limited in publicly available literature, the broader class of quinoline derivatives has shown significant promise as anticancer agents.[4] They have been reported to act through various mechanisms, including the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
One of the key signaling pathways often targeted by quinoline derivatives in cancer is the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer. Certain quinoline derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.
PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (quinoline derivatives) dissolved in DMSO
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After 4 hours, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Workflow for MTT Cell Viability Assay.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of 6-(Piperidin-2-yl)quinoline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of the novel compound 6-(Piperidin-2-yl)quinoline in established animal models for antimalarial and anticancer research. The methodologies are based on standard, validated procedures to ensure reproducibility and relevance in a drug development context.
Application Note 1: Antimalarial Efficacy in a Murine Model
Introduction
Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. This compound is a novel compound of interest due to its structural similarity to other potent antiplasmodial agents. The following protocol describes the use of the Plasmodium berghei infection model in mice, a widely accepted preliminary in vivo screen for antimalarial drug candidates. This model is instrumental in assessing the suppressive activity of a compound against the blood stage of the parasite.
Proposed Mechanism of Action: Inhibition of Heme Detoxification
A primary mechanism of action for many quinoline antimalarials is the disruption of heme detoxification in the parasite's food vacuole. During hemoglobin digestion, toxic free heme is released. The parasite normally detoxifies this heme by polymerizing it into hemozoin. This compound is hypothesized to accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.
Caption: Proposed mechanism of antimalarial action.
Experimental Protocol: 4-Day Suppressive Test
This protocol outlines the standard 4-day suppressive test to evaluate the in vivo antimalarial activity of this compound against Plasmodium berghei in mice.
1.3.1. Materials
-
Animals: Female BALB/c mice (6-8 weeks old, 18-22 g)
-
Parasite: Chloroquine-sensitive Plasmodium berghei (ANKA strain)
-
Test Compound: this compound
-
Vehicle: 7% Tween 80 in sterile distilled water
-
Positive Control: Chloroquine phosphate
-
Negative Control: Vehicle alone
-
Equipment: Gavage needles, syringes, microscope, Giemsa stain, methanol, microscope slides, etc.
1.3.2. Methodology
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Parasite Inoculation: Infect all mice intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells on Day 0.
-
Group Allocation: Randomly divide the infected mice into the following groups (n=5 per group):
-
Group 1: Negative Control (Vehicle)
-
Group 2: Positive Control (Chloroquine, 10 mg/kg)
-
Group 3: Test Compound (Dose 1, e.g., 10 mg/kg)
-
Group 4: Test Compound (Dose 2, e.g., 25 mg/kg)
-
Group 5: Test Compound (Dose 3, e.g., 50 mg/kg)
-
-
Drug Administration: Administer the test compound, chloroquine, or vehicle orally (PO) once daily for four consecutive days (Day 0 to Day 3), starting 2 hours post-infection.
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Slide Preparation and Reading: Fix the smears with methanol, stain with 10% Giemsa, and examine under a microscope. Count the number of parasitized red blood cells (pRBCs) out of at least 1000 total red blood cells (RBCs) to determine the percentage of parasitemia.
-
Data Analysis: Calculate the average percent parasitemia for each group. Determine the percent suppression of parasitemia using the following formula:
% Suppression = [ (Parasitemia of Negative Control - Parasitemia of Treated Group) / Parasitemia of Negative Control ] * 100
Caption: Experimental workflow for the 4-day suppressive test.
Data Presentation
The following table presents illustrative data for the antimalarial efficacy of this compound in the P. berghei mouse model.
| Group | Treatment | Dose (mg/kg) | Mean Parasitemia (%) ± SD | % Suppression |
| 1 (Negative Control) | Vehicle | - | 35.2 ± 4.5 | - |
| 2 (Positive Control) | Chloroquine | 10 | 1.8 ± 0.5 | 94.9 |
| 3 (Test Compound) | This compound | 10 | 20.5 ± 3.1 | 41.8 |
| 4 (Test Compound) | This compound | 25 | 9.8 ± 2.2 | 72.2 |
| 5 (Test Compound) | This compound | 50 | 3.1 ± 1.0 | 91.2 |
Application Note 2: Anticancer Efficacy in a Xenograft Model
Introduction
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[1][2][3][4] This protocol details the use of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor activity of this compound. The selected model utilizes the HCT116 human colorectal carcinoma cell line, a common choice for initial efficacy screening.
Proposed Mechanism of Action: Induction of Apoptosis
Many quinoline-based anticancer compounds exert their effects by inducing apoptosis in cancer cells. It is hypothesized that this compound may activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2). This leads to the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.
Caption: Proposed mechanism of anticancer action via apoptosis.
Experimental Protocol: HCT116 Xenograft Model
This protocol describes the establishment of HCT116 xenografts and subsequent treatment to assess the antitumor efficacy of this compound.
2.3.1. Materials
-
Animals: Female athymic nude mice (NU/NU, 6-8 weeks old)
-
Cell Line: HCT116 human colorectal carcinoma cells
-
Cell Culture Media: McCoy's 5A Medium, 10% FBS, 1% Penicillin-Streptomycin
-
Implantation Matrix: Matrigel
-
Test Compound: this compound
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water
-
Positive Control: 5-Fluorouracil (5-FU)
-
Equipment: Calipers, syringes, cell culture incubator, etc.
2.3.2. Methodology
-
Cell Culture and Implantation: Culture HCT116 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of media and Matrigel. Subcutaneously inject 5x10^6 cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (5-FU, 20 mg/kg, IP, twice weekly)
-
Group 3: Test Compound (Dose 1, e.g., 25 mg/kg, PO, daily)
-
Group 4: Test Compound (Dose 2, e.g., 50 mg/kg, PO, daily)
-
-
Treatment: Administer treatments for 21 consecutive days.
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the treatment period (Day 21), euthanize the mice. Excise the tumors, weigh them, and photograph them.
-
Data Analysis: Calculate the average tumor volume and tumor weight for each group. Determine the Tumor Growth Inhibition (TGI) using the formula:
% TGI = [ (Mean Tumor Volume of Control - Mean Tumor Volume of Treated) / Mean Tumor Volume of Control ] * 100
Caption: Experimental workflow for the HCT116 xenograft model.
Data Presentation
The following table presents illustrative data for the anticancer efficacy of this compound in the HCT116 xenograft model.
| Group | Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) ± SD | Final Tumor Weight (g) ± SD | % TGI (Volume) |
| 1 (Vehicle Control) | Vehicle | - | 1250 ± 150 | 1.2 ± 0.2 | - |
| 2 (Positive Control) | 5-Fluorouracil | 20 | 480 ± 95 | 0.5 ± 0.1 | 61.6 |
| 3 (Test Compound) | This compound | 25 | 850 ± 120 | 0.8 ± 0.15 | 32.0 |
| 4 (Test Compound) | This compound | 50 | 590 ± 110 | 0.6 ± 0.1 | 52.8 |
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of 6-(Piperidin-2-yl)quinoline and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific pharmacokinetic studies for the compound 6-(Piperidin-2-yl)quinoline are not extensively available in publicly accessible scientific literature. The following application notes and protocols are based on established methodologies for the pharmacokinetic analysis of related quinoline and piperidine derivatives and are intended to serve as a comprehensive guide for the design and execution of such studies.
Introduction to the Pharmacokinetics of Quinoline Derivatives
Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The pharmacokinetic profile of these compounds, which encompasses their absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of their therapeutic efficacy and safety. Understanding the ADME properties of novel quinoline derivatives, such as this compound, is paramount for their development as potential drug candidates.
In silico ADME analyses of various quinoline derivatives suggest that they often exhibit desirable drug-like properties and potential for good oral bioavailability.[3] However, factors such as lipophilicity, molecular weight, and the presence of specific functional groups can significantly influence their pharmacokinetic behavior.[4] For instance, the introduction of a piperidine moiety can alter the compound's polarity and basicity, which in turn affects its absorption and distribution characteristics.
In Silico ADME Predictions
Prior to in vivo studies, computational (in silico) modeling provides valuable predictions of the ADME properties of a compound. These predictions for quinoline derivatives often assess parameters according to Lipinski's "rule of five" to estimate oral bioavailability.[5] Key predicted parameters include:
-
Absorption: Intestinal absorption is often predicted to be high for many quinoline analogues.[1]
-
Distribution: Blood-brain barrier penetration can vary, with some derivatives showing strong potential to enter the central nervous system.[1]
-
Metabolism: Cytochrome P450 (CYP) enzymes, particularly CYP1A2, are often implicated in the metabolism of quinoline compounds.[1][3]
-
Excretion: The routes and rate of excretion are influenced by the metabolic pathways.
Experimental Protocols for Preclinical Pharmacokinetic Studies
The following are detailed, generalized protocols for conducting preclinical pharmacokinetic studies on a novel quinoline derivative like this compound.
Animal Models
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for initial pharmacokinetic screening.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. Acclimatization for at least one week prior to the study is essential.
-
Health Status: Only healthy, adult animals within a specific weight range should be included in the study.
Compound Administration
-
Formulation: The compound should be formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline) to ensure solubility and stability.
-
Routes of Administration:
-
Intravenous (IV) Bolus: Administered typically via the tail vein to determine absolute bioavailability. A common dose might be 1-5 mg/kg.
-
Oral Gavage (PO): Administered using a gavage needle to assess oral absorption and bioavailability. A typical dose might be 5-50 mg/kg.
-
-
Dose Selection: Doses should be selected based on prior toxicity and efficacy studies.
Sample Collection
-
Blood Sampling:
-
Schedule: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Method: Samples are typically collected from the tail vein or via cannulation of the jugular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At the end of the study, animals may be euthanized, and various tissues (e.g., liver, kidney, brain, lung) can be collected to assess tissue distribution.
-
Tissues should be rinsed, weighed, and homogenized before storage at -80°C.
-
Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying drug concentrations in biological matrices.
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common for quinoline derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.
-
Data Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The results should be summarized in a clear and structured table.
Table 1: Illustrative Pharmacokinetic Parameters of a Generic Quinoline Derivative in Rats
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-t) (ng·h/mL) | 3200 | 4500 |
| AUC(0-inf) (ng·h/mL) | 3250 | 4600 |
| t1/2 (h) | 3.5 | 4.2 |
| CL (L/h/kg) | 0.62 | - |
| Vd (L/kg) | 3.1 | - |
| Oral Bioavailability (F%) | - | 28.3% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Conceptual Diagram of ADME Processes for a Quinoline Derivative
Caption: The four main processes of pharmacokinetics (ADME).
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Formulation of 6-(Piperidin-2-yl)quinoline for In Vivo Studies
Introduction
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2][3] The compound 6-(Piperidin-2-yl)quinoline is a novel molecule incorporating both the quinoline and piperidine moieties. As with many new chemical entities (NCEs), particularly heterocyclic aromatic compounds, this compound is anticipated to have low aqueous solubility, posing a significant challenge for preclinical in vivo evaluation.[4]
Proper formulation is critical to ensure adequate systemic exposure in animal models for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[5][6] The primary goal in early preclinical formulation is to develop a simple, safe, and reproducible dosing vehicle that maximizes exposure for safety and efficacy assessment.[6] This document provides a comprehensive guide and detailed protocols for the systematic development of a suitable formulation for in vivo studies of this compound, focusing on strategies for poorly soluble compounds.
Pre-formulation Assessment
A thorough understanding of the compound's physicochemical properties is the foundation of any formulation strategy.[5] The following table summarizes hypothetical, yet representative, properties for a compound like this compound, assuming it falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[4]
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | ~226.3 g/mol | Standard for a small molecule. |
| pKa (Predicted Basic) | 8.5 - 9.5 | The compound is basic and may exhibit pH-dependent solubility. Acidic vehicles could enhance solubility.[4] |
| LogP (Predicted) | 3.0 - 4.0 | Indicates high lipophilicity and likely poor aqueous solubility. Suggests suitability for lipid-based or organic co-solvent systems.[7] |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Requires solubilization enhancement for most routes of administration. |
| Crystalline Solid Form | Polymorph Form I | Potential for different crystalline forms with varying solubility and stability. Characterization is crucial. |
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated analytical balance, vortex mixer, orbital shaker, centrifuge, HPLC system.
Methodology:
-
Add an excess amount of this compound (e.g., 2-5 mg) to 1 mL of each buffer (pH 3.0 and pH 7.4) in separate glass vials.
-
Cap the vials securely and vortex for 1 minute to ensure the powder is well-dispersed.
-
Place the vials in an orbital shaker set at room temperature (25°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express the solubility in µg/mL or mg/mL.
Formulation Development Workflow
The development of a suitable formulation follows a logical progression from simple aqueous vehicles to more complex systems, guided by the compound's properties and the requirements of the in vivo study.
Vehicle Selection and Protocols
Vehicle selection depends on the compound's solubility, the required dose, the route of administration, and the vehicle's tolerability in the chosen animal model.[7][8] For a poorly soluble, basic compound like this compound, several strategies can be explored.
Table 2: Common Excipients for Preclinical Formulations
| Excipient Class | Example(s) | Function | Recommended Starting Concentration (Oral, Rat) | Reference |
| Suspending Agent | 0.5% Methylcellulose (MC) | Creates a uniform suspension | 0.5% w/v | [9] |
| Co-solvent | Polyethylene Glycol 400 (PEG 400) | Solubilizer for lipophilic compounds | Up to 30% v/v (NOEL: 1,250 mg/kg) | [9] |
| Surfactant | Polysorbate 80 (Tween® 80) | Solubilizer, wetting agent | 1-5% v/v (NOEL: 250 mg/kg) | [9] |
| Complexing Agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to enhance solubility | Up to 40% w/v (NOEL: 1,000 mg/kg) | [9][10] |
| Organic Solvent | Dimethyl Sulfoxide (DMSO) | Strong solubilizer for lipophilic drugs | <10% v/v due to potential toxicity | [7][8] |
| Lipid Vehicle | Corn Oil, Sesame Oil | For highly lipophilic compounds | Up to 10 mL/kg (NOEL: 4,500 mg/kg) | [7][9] |
NOEL: No-Observed-Effect Level. Concentrations should be minimized and justified.
Protocol 2: Preparation of a Co-Solvent Formulation (e.g., for IV or IP administration)
Objective: To prepare a clear, stable solution of this compound using a co-solvent system.
Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).
Materials:
-
This compound
-
DMSO (endotoxin-free)
-
PEG 400 (low-endotoxin)
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials, magnetic stirrer, sterile filters (0.22 µm).
Methodology:
-
Weigh the required amount of this compound to achieve the target concentration (e.g., 5 mg/mL).
-
In a sterile vial, add the required volume of DMSO (10% of the final volume).
-
Add the weighed compound to the DMSO and sonicate or vortex until fully dissolved.
-
Add the required volume of PEG 400 (40% of the final volume) and mix thoroughly until the solution is homogenous.
-
Slowly add the saline (50% of the final volume) dropwise while stirring continuously. Observe for any signs of precipitation.
-
Once all components are added, stir the solution for an additional 15 minutes.
-
Visually inspect the final formulation for clarity and absence of particulate matter.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile final container.
-
Confirm the final drug concentration via a validated analytical method (e.g., HPLC).
Protocol 3: Preparation of a Cyclodextrin-Based Formulation (e.g., for Oral or IV administration)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Vehicle Composition: 20% HP-β-CD in Water for Injection (w/v).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection, USP
-
pH meter, magnetic stirrer, sonicator, sterile vials.
Methodology:
-
Prepare the 20% HP-β-CD vehicle by dissolving the required amount of HP-β-CD in Water for Injection with stirring. Gentle warming may be required. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound for the target concentration.
-
Slowly add the compound to the HP-β-CD solution while stirring vigorously.
-
Cover the vial and stir for 4-24 hours at room temperature to facilitate complex formation. Sonication can be used intermittently to aid dissolution.
-
After the mixing period, visually inspect the solution for completeness of dissolution.
-
Measure the pH of the final solution and adjust if necessary (e.g., with HCl or NaOH) to a physiologically compatible range (pH 5-8), ensuring the compound remains in solution.
-
Filter the solution through a 0.22 µm filter.
-
Confirm the final drug concentration via a validated analytical method.
Potential Biological Target and Signaling Pathway
While the specific molecular target of this compound is unconfirmed, many quinoline derivatives exert anticancer effects by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[2] A disruption of this pathway could be a potential mechanism of action.
Disclaimer: The information provided in this document is intended as a general guide for research purposes. All formulations must be thoroughly characterized for stability and compatibility. The tolerability and safety of all excipients and the final formulation must be confirmed in the specific animal model and for the intended route of administration prior to conducting definitive efficacy or toxicology studies.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. altasciences.com [altasciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antibacterial and Antifungal Screening of 6-(Piperidin-2-yl)quinoline and Related Compounds
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[1][2][3] Their mechanism of action often involves the inhibition of essential microbial processes such as DNA replication, cell wall synthesis, or membrane integrity.[4][5] The incorporation of a piperidinyl moiety can further enhance the antimicrobial efficacy and spectrum of these compounds. These notes provide a framework for researchers, scientists, and drug development professionals to conduct antibacterial and antifungal screening of 6-(Piperidin-2-yl)quinoline and similar novel chemical entities.
Data Presentation
Quantitative data from antimicrobial screening is crucial for comparing the efficacy of a test compound against different microbial strains and in relation to standard reference drugs. The data is typically summarized in tables indicating the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Table 1: Illustrative Antibacterial Activity of a Hypothetical Quinoline Derivative
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (mm) at 100 µ g/disc |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 | 18 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 | 22 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 15 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | 12 |
| Ciprofloxacin (Standard) | - | 0.5 | 30 |
Table 2: Illustrative Antifungal Activity of a Hypothetical Quinoline Derivative
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Zone of Inhibition (mm) at 100 µ g/disc |
| Candida albicans (ATCC 10231) | 16 | 16 |
| Aspergillus niger (ATCC 16404) | 32 | 14 |
| Fluconazole (Standard) | 1 | 25 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial screening.
1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Spectrophotometer (optional, for quantitative reading)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the inoculum in broth and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microbe with a known effective antibiotic/antifungal) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
2. Protocol for Agar Disc Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test substance.
-
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
-
Petri dishes
-
Incubator
-
Calipers or a ruler
-
-
Procedure:
-
Prepare MHA or SDA plates.
-
Prepare a microbial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of microbial growth.
-
Allow the plates to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow the solvent to evaporate.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Place a standard antibiotic/antifungal disc as a positive control and a disc with the solvent alone as a negative control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of complete inhibition (in mm) around each disc.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: A generalized workflow for the antibacterial and antifungal screening of a test compound.
Potential Mechanism of Action for Quinolone Derivatives
Caption: Plausible mechanisms of action for quinoline-based antimicrobial compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Piperidin-2-yl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 6-(Piperidin-2-yl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing this compound?
A1: The Palladium-catalyzed Buchwald-Hartwig amination is a widely used and versatile method for forming the C-N bond between a quinoline core and a piperidine ring.[1][2] This reaction involves the cross-coupling of an aryl halide (or triflate), such as 6-bromoquinoline, with an amine, in this case, a protected form of 2-aminopiperidine, in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: I am experiencing very low to no yield in my Buchwald-Hartwig coupling reaction. What are the potential causes?
A2: Low or no yield in a Buchwald-Hartwig amination can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalytic species may not be forming or is being deactivated. Ensure your palladium source and ligand are of good quality and handled under an inert atmosphere to prevent oxidation.[3][4]
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For coupling with secondary cyclic amines, sterically hindered biaryl phosphine ligands like XPhos, RuPhos, or DavePhos are often more effective than simpler ligands like PPh₃.[4][5]
-
Incorrect Base: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][6] Weaker bases such as K₂CO₃ may result in very low reaction rates.[4]
-
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and the base. Toluene, dioxane, and THF are common choices. The polarity of the solvent can significantly impact the reaction rate.[4]
-
Substrate Quality: Ensure your 6-bromoquinoline and protected 2-aminopiperidine are pure and free of impurities that could poison the catalyst.
Q3: I am observing the formation of a significant amount of debrominated quinoline (quinoline without the piperidinyl group) as a side product. How can I minimize this?
A3: The formation of the hydrodehalogenated arene is often due to a side reaction called β-hydride elimination.[1][7] This can become competitive with the desired reductive elimination step. To minimize this:
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[1]
-
Temperature Control: Lowering the reaction temperature may disfavor the β-hydride elimination pathway.
-
Base Selection: The choice of base can influence the equilibrium between the desired catalytic intermediates. Experimenting with different bases might be necessary.
Q4: How do I choose the appropriate protecting group for the piperidine nitrogen?
A4: The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for the piperidine nitrogen in this synthesis. It is stable to the basic conditions of the Buchwald-Hartwig reaction and can be removed under acidic conditions without affecting the quinoline ring.
Q5: What are the best practices for purifying the final this compound product?
A5: Purification can be challenging due to the basic nature of the product.
-
Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically used. Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent the product from streaking on the column.
-
Acid-Base Extraction: An alternative is to perform an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The acidic aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.
-
Salt Formation: For long-term storage and improved handling of the final compound, it can be converted to a hydrochloride salt by treating a solution of the free base with HCl (e.g., as a solution in dioxane or diethyl ether). The resulting salt often precipitates and can be collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Ineffective catalyst/ligand combination. | Screen different phosphine ligands (e.g., XPhos, RuPhos, DavePhos). Use a pre-catalyst to ensure the formation of the active Pd(0) species. |
| Incorrect base. | Switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is fresh and anhydrous. | |
| Non-optimal solvent. | Ensure the solvent is anhydrous. Try different aprotic solvents like toluene, dioxane, or THF. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Side Product Formation (Debromination) | β-hydride elimination is competing with reductive elimination. | Use a bulkier, more electron-rich phosphine ligand. Optimize the reaction temperature. |
| Difficulty in Purification | Product streaking on silica gel column. | Add a small amount of triethylamine (0.1-1%) to the eluent system. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. | |
| Incomplete Deprotection of N-Boc Group | Insufficiently acidic conditions. | Increase the concentration of the acid or the reaction time. Consider using a stronger acid like trifluoroacetic acid (TFA). |
| Acid-labile quinoline ring degradation. | Use milder deprotection conditions, such as HCl in dioxane or methanol at room temperature. |
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of a related Buchwald-Hartwig amination reaction. This data should be used as a general guideline for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Parameters on the Yield of N-Aryl Piperidine Synthesis
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 85 |
| 2 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 92 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 4 | Pd₂(dba)₃ | DavePhos | LHMDS | THF | 65 | 88 |
| 5 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | <10 |
| 6 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 25 |
Data is representative and adapted from studies on similar Buchwald-Hartwig amination reactions. Yields are approximate and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Boc-6-(Piperidin-2-yl)quinoline (Hypothetical)
Materials:
-
6-Bromoquinoline
-
N-Boc-2-aminopiperidine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 6-bromoquinoline (1 equivalent) and N-Boc-2-aminopiperidine (1.2 equivalents) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-6-(piperidin-2-yl)quinoline.
Protocol 2: N-Boc Deprotection to Yield this compound
Materials:
-
N-Boc-6-(piperidin-2-yl)quinoline
-
4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-6-(piperidin-2-yl)quinoline in a minimal amount of DCM.
-
Add 4M HCl in dioxane (excess, e.g., 10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If not, remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of this compound. It can be further purified by trituration with diethyl ether or recrystallization.
-
To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., 6M NaOH) to pH > 12, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and remove the solvent to yield the free base.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of 6-substituted quinolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation during the synthesis of 6-substituted quinolines.
General Troubleshooting and Byproduct Analysis
Before addressing issues specific to a particular synthetic method, consider these general troubleshooting steps. A logical workflow can help diagnose and solve common problems efficiently.
Technical Support Center: Purification of 6-(Piperidin-2-yl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(Piperidin-2-yl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification techniques for this compound, a basic heterocyclic compound, include:
-
Column Chromatography: Effective for separating the target compound from starting materials, byproducts, and other impurities. Due to the basic nature of the piperidine nitrogen, silica gel is commonly used, sometimes with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent peak tailing.
-
Recrystallization: This technique is useful for obtaining highly pure crystalline material. The choice of solvent is critical and often requires experimentation. Given the basicity of the molecule, recrystallization of its salt form (e.g., hydrochloride salt) can also be an effective strategy.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Since this compound possesses a chiral center at the 2-position of the piperidine ring, chiral HPLC is necessary for the separation of its enantiomers.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Potential impurities can originate from the starting materials, side reactions, or degradation. A plausible synthetic route involves the reaction of a 6-substituted quinoline with a protected 2-lithiated piperidine, followed by deprotection. Another possibility is the reduction of a corresponding pyridine derivative.[3] Common impurities may include:
-
Unreacted starting materials (e.g., a 6-haloquinoline or a protected piperidine derivative).
-
Byproducts from the coupling reaction.
-
Products of over-reduction or incomplete reduction if a hydrogenation step is involved.
-
Polymeric or tarry materials, which are common in quinoline syntheses like the Skraup reaction.[4]
-
The opposite enantiomer if the synthesis is not stereospecific.
Q3: How can I separate the enantiomers of this compound?
A3: The separation of enantiomers requires a chiral environment. The most common and effective method is chiral HPLC . This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Peak Tailing | The basic piperidine nitrogen is interacting strongly with acidic silanol groups on the silica gel. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent to neutralize the acidic sites on the silica. |
| Poor Separation | The solvent system (eluent) has incorrect polarity. | Optimize the eluent system by systematically varying the ratio of polar and non-polar solvents. A typical system for a moderately polar compound like this might be a mixture of hexane and ethyl acetate or dichloromethane and methanol. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol and a small amount of ammonium hydroxide might be necessary.[5] |
| Compound Decomposes on Column | The compound is unstable on acidic silica gel. | Use a deactivated silica gel (e.g., treated with a base) or an alternative stationary phase like alumina.[5] |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Oils Out | The solvent is too non-polar, or the solution is supersaturated at a temperature above the compound's melting point. | Use a more polar solvent or a solvent mixture. Try dissolving the compound in a good solvent and then slowly adding a poor solvent until turbidity appears, then heat to redissolve and cool slowly. |
| No Crystals Form | The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. |
| Low Recovery | The compound has significant solubility in the cold solvent. | Cool the solution for a longer period at a lower temperature. Minimize the amount of cold solvent used for washing the crystals. |
| Impure Crystals | The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Consider a second recrystallization step. |
Chiral HPLC
| Problem | Possible Cause | Solution |
| No Separation of Enantiomers | The chiral stationary phase (CSP) is not suitable for the compound. | Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based). |
| Poor Resolution | The mobile phase composition is not optimal. | Adjust the mobile phase composition, including the type and percentage of organic modifier (e.g., ethanol, isopropanol) and any additives. |
| Broad Peaks | The flow rate is too high, or there are secondary interactions with the stationary phase. | Reduce the flow rate. Add a basic modifier like diethylamine to the mobile phase to improve peak shape for basic compounds. |
Experimental Protocols
General Column Chromatography Protocol
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Pouring: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity as needed to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, methanol, acetone, and mixtures with water or hexanes.[1]
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the hot solvent until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals, for example, in a vacuum oven.
General Chiral HPLC Protocol
-
Column Selection: Choose a suitable chiral stationary phase, for example, a polysaccharide-based column.
-
Mobile Phase Preparation: Prepare the mobile phase, which is often a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol. The addition of a small amount of a basic additive (e.g., diethylamine) can improve peak shape.
-
Sample Preparation: Dissolve a small amount of the purified racemic this compound in the mobile phase.
-
Injection and Separation: Inject the sample onto the column and run the separation under isocratic conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
Overcoming solubility issues of 6-(Piperidin-2-yl)quinoline in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-(Piperidin-2-yl)quinoline in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing both a quinoline and a piperidine ring system. Quinoline itself is a weak base and is only slightly soluble in cold water, with its solubility increasing in hot water and most organic solvents.[1][2] The presence of the nitrogen atoms in both the quinoline and piperidine moieties confers a weakly basic character to the molecule. Consequently, the aqueous solubility of this compound is expected to be highly dependent on pH, with significantly greater solubility in acidic conditions where the molecule can be protonated to form a more soluble salt.
Q2: Why is my this compound not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?
A2: As a weakly basic compound, this compound is likely to be in its less soluble, neutral (free base) form at a neutral pH of 7.4. To achieve a higher concentration in solution, the pH of the buffer needs to be lowered to protonate the basic nitrogen centers, thereby increasing the compound's solubility.
Q3: What is the predicted pKa of this compound?
Q4: I am observing precipitation when adding my DMSO stock of this compound to my aqueous buffer. What is happening?
A4: This is a common issue known as "antisolvent precipitation." Your compound is likely highly soluble in the organic solvent (DMSO), but when this concentrated stock is introduced into an aqueous buffer where the compound has lower solubility, it can rapidly precipitate out of solution. To mitigate this, you can try lowering the pH of the aqueous buffer, using a lower concentration of your stock solution, or employing solubility enhancement techniques.
Troubleshooting Guide
Initial Solubility Assessment
Before attempting to dissolve this compound for your experiments, it is crucial to determine its baseline solubility in your desired aqueous buffer system. The following workflow outlines the steps to characterize the solubility profile.
Data Presentation: pH-Dependent Solubility Profile
It is essential to systematically record your solubility data. Below is a template for tabulating your findings. Since experimental data for this specific compound is not publicly available, illustrative data is provided to demonstrate how to structure your results.
| Buffer pH | Buffer System (e.g., 50 mM) | Temperature (°C) | Measured Solubility (µg/mL) | Molar Solubility (µM) |
| 3.0 | Citrate-Phosphate | 25 | e.g., 5000 | e.g., 22100 |
| 5.0 | Acetate | 25 | e.g., 850 | e.g., 3750 |
| 7.4 | Phosphate (PBS) | 25 | e.g., <10 | e.g., <44 |
| 9.0 | Tris-HCl | 25 | e.g., <5 | e.g., <22 |
Strategies for Solubility Enhancement
If the intrinsic solubility of this compound is insufficient for your experimental needs even after pH adjustment, several formulation strategies can be employed. The following decision tree can guide you in selecting an appropriate method.
Experimental Protocols
Protocol 1: pH Adjustment (In Situ Salt Formation)
This is the most straightforward method for enhancing the solubility of a basic compound like this compound.
Principle: By lowering the pH of the aqueous buffer to at least 2 pH units below the pKa of the basic functional group, the compound becomes protonated, forming a more soluble salt.
Methodology:
-
Buffer Selection: Choose a buffer system with a pKa appropriate for the desired acidic pH range (e.g., citrate buffer for pH 3-6, acetate buffer for pH 3.8-5.8).
-
pH Adjustment: Prepare the buffer and adjust the pH to the target value using a strong acid (e.g., HCl).
-
Compound Addition: Add the solid this compound directly to the acidic buffer or add a small amount of a concentrated stock solution in an organic solvent while vigorously stirring the buffer.
-
Dissolution: Stir or sonicate the solution until the compound is fully dissolved. Gentle heating may be applied if the compound is thermally stable.
-
Verification: After dissolution, re-verify the pH of the final solution and adjust if necessary.
Troubleshooting:
-
Precipitation upon standing: The buffer capacity may be insufficient. Consider increasing the buffer concentration.
-
Compound still not dissolving: The required pH for solubilization may be lower than attempted. Try a more acidic buffer.
Protocol 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic cavity, forming a complex with enhanced aqueous solubility.[3][4][5][6][7][8][9]
Methodology:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[6]
-
Molar Ratio: Determine the optimal molar ratio of cyclodextrin to your compound (common starting ratios are 1:1 and 2:1 cyclodextrin:compound).
-
Kneading Method: a. Prepare a paste by mixing the this compound and cyclodextrin in a mortar. b. Add a small amount of a water/ethanol mixture and knead for 30-60 minutes. c. Dry the resulting paste under vacuum or in an oven at a controlled temperature to obtain a solid powder. d. This powder can then be dissolved in your aqueous buffer.[7]
-
Co-solvent/Lyophilization Method: a. Dissolve the cyclodextrin in the desired aqueous buffer. b. Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Slowly add the drug solution to the cyclodextrin solution with constant stirring. d. Stir the mixture for 24-48 hours. e. For a solid complex, the resulting solution can be freeze-dried (lyophilized).
Data Presentation: Phase Solubility Study
A phase solubility study is essential to determine the stoichiometry and stability constant of the complex.
| Cyclodextrin Conc. (mM) | Compound Solubility (mM) |
| 0 | e.g., 0.04 |
| 2 | e.g., 0.15 |
| 4 | e.g., 0.26 |
| 6 | e.g., 0.38 |
| 8 | e.g., 0.49 |
| 10 | e.g., 0.60 |
Protocol 3: Solid Dispersion
Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid-state.[10][11][12][13][14][15][16][17] This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous state.
Methodology:
-
Carrier Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or a copolymer like Soluplus®.
-
Solvent Evaporation Method: a. Select a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol). b. Dissolve the drug and carrier in the solvent at the desired ratio (e.g., 1:1, 1:3, 1:5 drug:carrier by weight). c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. The resulting solid film is then collected, pulverized, and sieved. This solid dispersion can be directly dissolved in the aqueous buffer.
-
Melt (Fusion) Method: a. This method is suitable for thermally stable compounds. b. Physically mix the drug and a low melting point carrier (e.g., PEG). c. Heat the mixture until it melts, ensuring continuous stirring to achieve a homogenous solution. d. Rapidly cool the melt on an ice bath to solidify it in an amorphous state. e. The resulting solid is then ground and sieved.
Data Presentation: Dissolution Profile Comparison
Compare the dissolution rate of the pure compound versus the solid dispersion formulation.
| Time (minutes) | % Dissolved (Pure Compound) | % Dissolved (Solid Dispersion 1:5 PVP) |
| 5 | e.g., 2% | e.g., 45% |
| 15 | e.g., 5% | e.g., 75% |
| 30 | e.g., 8% | e.g., 92% |
| 60 | e.g., 10% | e.g., 98% |
By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with this compound, enabling more reliable and reproducible experimental outcomes.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches | Organic Chemistry Conference 2025 | Organic Chemistry Conference | Organic Chemistry | Organic Congress [scitechseries.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. oatext.com [oatext.com]
- 8. mdpi.com [mdpi.com]
- 9. Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crystecpharma.com [crystecpharma.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sybespharmacy.com [sybespharmacy.com]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Stability and storage conditions for 6-(Piperidin-2-yl)quinoline
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 6-(Piperidin-2-yl)quinoline, along with troubleshooting advice for potential experimental issues related to compound integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Due to the absence of specific stability data for this compound, storage recommendations are based on the known properties of its constituent moieties, quinoline and piperidine. To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (-20°C) or freezing (-80°C) in an anhydrous solvent is recommended.
Q2: How should I handle this compound in the laboratory?
Handle the compound in a well-ventilated area or under a chemical fume hood.[1] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] Prevent exposure to moisture, air, and direct sunlight, as these conditions may promote degradation.[1][3]
Q3: What solvents are suitable for dissolving and storing this compound?
Q4: Is this compound sensitive to light?
Yes, quinoline, a core component of the molecule, is known to be light-sensitive and can darken upon exposure.[3] Therefore, it is crucial to protect this compound and its solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. The troubleshooting workflow below can help identify if compound stability is the root cause.
Caption: Troubleshooting workflow for unexpected experimental results.
Issue: Discoloration of the compound or solution.
Solid this compound or its solutions may turn yellow or brown over time. This is a likely indicator of degradation, possibly due to oxidation or exposure to light, similar to quinoline.[3] If discoloration is observed, it is recommended to verify the purity of the compound before use.
Potential Degradation Pathways:
Based on the chemistry of related N-heterocyclic compounds, potential degradation pathways for this compound may include:
-
Oxidation: The nitrogen atoms in both the quinoline and piperidine rings can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidized species.
-
Hydrolysis: If exposed to moisture, susceptible bonds within the molecule could undergo hydrolysis, although this is generally less common for the core ring structures.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
-
Ring Opening: The piperidine ring could potentially undergo ring-opening reactions under certain conditions, forming derivatives of 5-aminovaleric acid.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Solid: 2-8°C (short-term), -20°C (long-term). Solution: -20°C or -80°C. | To minimize thermal degradation. |
| Light | Protect from light (use amber vials or foil). | Quinoline moiety is light-sensitive.[3] |
| Moisture | Store in a dry environment (desiccator). Use anhydrous solvents. | To prevent hydrolysis.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation. |
| Container | Tightly sealed glass vials. | To prevent exposure to air and moisture.[1][2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[4]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).[5][6]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation under each condition.
-
This information will be crucial for developing a robust, stability-indicating method for routine analysis and for understanding the handling and storage limitations of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low bioactivity in 6-(Piperidin-2-yl)quinoline assays
Welcome to the technical support center for assays involving 6-(Piperidin-2-yl)quinoline and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing lower than expected or no bioactivity with my this compound compound. What are the initial troubleshooting steps?
Low or no bioactivity can stem from a variety of factors, ranging from compound integrity to assay conditions. A systematic approach to troubleshooting is crucial.
-
Verify Compound Identity and Purity: Ensure the compound is structurally correct and free of significant impurities that could interfere with the assay or be cytotoxic.[1] Impurities can lead to misleading results or mask the true activity of your compound.
-
Assess Compound Solubility: Poor solubility is a common cause of low bioactivity in aqueous assay buffers. Visually inspect for precipitation and consider using solubility-enhancing agents if necessary.
-
Evaluate Compound Stability: Quinoline derivatives can be sensitive to pH, light, and temperature.[2] Ensure your compound is stable under the specific storage and assay conditions.
-
Check Assay Controls: Confirm that your positive and negative controls are behaving as expected. This will help determine if the issue lies with the compound or the assay itself.
Q2: My this compound compound has poor solubility in the assay buffer. How can I address this?
Improving the solubility of your test compound is critical for obtaining accurate and reproducible results.
-
Solvent Optimization: While DMSO is a common solvent, high concentrations can be toxic to cells and interfere with some assays.[3][4] It's recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxic effects.[4] The interaction of DMSO with quinoline compounds can also affect their hydrophobic interactions and fluorescence properties.[5][6]
-
Use of Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (typically 0.01-0.1%) can help prevent compound aggregation and improve solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups like the piperidine nitrogen can be pH-dependent. Assess the pKa of your compound and adjust the buffer pH accordingly, ensuring it remains within the optimal range for your assay.
-
Sonication: Briefly sonicating the compound solution can help dissolve small aggregates.
Q3: Could the observed low bioactivity be due to issues with my cell-based assay system?
Yes, several factors in a cell-based assay can contribute to apparent low bioactivity.
-
Cell Health and Viability: Ensure that the cells are healthy, viable, and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered responses.
-
Cell Seeding Density: Optimize the cell seeding density to ensure an adequate signal window. Too few or too many cells can lead to suboptimal results.
-
Receptor/Target Expression Levels: In assays involving transient transfection, low transfection efficiency or insufficient receptor expression can lead to a weak signal.[7] For endogenous targets, ensure the cell line expresses the target at a sufficient level.
-
Cellular Uptake and Efflux: The piperidine moiety may influence the compound's ability to cross the cell membrane.[8] If the compound has poor cell permeability or is actively transported out of the cell, its intracellular concentration may be too low to elicit a response.[9]
Q4: I am using a fluorescence-based assay and suspect interference from my quinoline compound. How can I confirm and mitigate this?
Quinoline-based compounds are known to be fluorescent and can interfere with fluorescence-based assays, leading to false positives or negatives.[7][10][11][12][13][14][15]
-
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without the biological components (cells, enzymes, etc.) at the same concentrations used in the experiment. This will reveal any intrinsic fluorescence.
-
Spectral Scanning: If your plate reader has this capability, perform a spectral scan of your compound to identify its excitation and emission peaks. This can help in selecting assay fluorophores with non-overlapping spectra.
-
Use an Orthogonal Assay: If significant fluorescence interference is detected, validate your findings using a non-fluorescence-based method, such as a luminescence or colorimetric assay.[1]
Quantitative Data Summary
| Compound Series | P. falciparum Strain | IC50 (nM) | Cytotoxicity (CHO cells) | Reference |
| 4-aminoquinoline-piperidines | NF54 (CQ-sensitive) | 10 - 50 | No toxicity observed at max concentration | [16] |
| 4-aminoquinoline-piperidines | K1 (CQ-resistant) | 20 - 100 | No toxicity observed at max concentration | [16] |
| Piperidine-(aminomethyl)quinolines | NF54 (CQ-sensitive) | > 1000 | Not specified | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your assay development and troubleshooting efforts.
General Protocol for a Cell-Based GPCR Functional Assay (Calcium Mobilization)
This protocol is a general guideline for measuring Gq-coupled GPCR activation via calcium mobilization using a fluorescent indicator.
-
Cell Culture and Seeding:
-
Culture cells expressing the target GPCR in appropriate media.
-
Seed cells into 96-well or 384-well black, clear-bottom microplates at a pre-optimized density.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in a suitable assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Assay and Measurement:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the compound dilutions and immediately begin measuring the fluorescence intensity over time. .
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
General Protocol for a Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol outlines a general method for assessing kinase inhibition by measuring the amount of ATP remaining after a kinase reaction.[11][17]
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in a kinase reaction buffer at optimal concentrations.
-
Prepare serial dilutions of the this compound inhibitor in the reaction buffer.
-
-
Kinase Reaction:
-
In a white, opaque microplate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time.
-
-
ATP Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Visualizations
Logical Workflow for Troubleshooting Low Bioactivity
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of 6-(Piperidin-2-yl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 6-(Piperidin-2-yl)quinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Hydrogenation of 6-(Pyridin-2-yl)quinoline | Incomplete reaction due to catalyst deactivation or insufficient hydrogen pressure. | - Ensure the catalyst is fresh and handled under an inert atmosphere.- Increase hydrogen pressure and reaction time. Monitor reaction progress by TLC or HPLC.- Consider a different catalyst, such as Rh/C or a homogeneous catalyst, which may offer higher activity under milder conditions.[1] |
| Side reactions, such as over-reduction of the quinoline ring. | - Optimize reaction temperature and pressure to favor the selective reduction of the pyridine ring.- Employ a catalyst known for selective pyridine hydrogenation. | |
| Difficult Product Isolation and Purification | The product may be an oil or have high polarity, making crystallization difficult. | - Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine).- Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and handling. |
| Presence of closely related impurities. | - Recrystallization from an appropriate solvent system may be necessary.- High-performance liquid chromatography (HPLC) can be used for purification if other methods fail. | |
| Inconsistent Reaction Times | Poor heat transfer in larger reaction vessels. | - Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities.- For highly exothermic or endothermic reactions, consider controlled addition of reagents. |
| Catalyst poisoning. | - Ensure all reagents and solvents are of high purity and free from catalyst poisons such as sulfur compounds. | |
| Formation of Side Products | Incomplete conversion of starting materials or intermediates. | - Increase reaction time or temperature as appropriate.- Adjust the stoichiometry of reagents to drive the reaction to completion. |
| Undesired side reactions due to reactive intermediates. | - Optimize reaction conditions (temperature, concentration, addition rate of reagents) to minimize the formation of side products.- The use of protecting groups might be necessary for certain functional groups. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary retrosynthetic approaches for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
-
Route A: Late-Stage Piperidine Ring Formation. This approach involves the synthesis of a suitable quinoline precursor followed by the formation of the piperidine ring. A common method is the catalytic hydrogenation of 6-(pyridin-2-yl)quinoline.
-
Route B: Coupling of Pre-formed Piperidine and Quinoline Moieties. This strategy involves coupling a suitable piperidine derivative with a quinoline precursor. For instance, a nucleophilic aromatic substitution reaction between a piperidine derivative and a halo-substituted quinoline.
Q2: What are the common challenges in the catalytic hydrogenation of 6-(pyridin-2-yl)quinoline to this compound on a larger scale?
A2: Scaling up the catalytic hydrogenation of heteroaromatic compounds like 6-(pyridin-2-yl)quinoline can present several challenges:
-
Catalyst Activity and Selectivity: Maintaining high catalyst activity and selectivity can be difficult on a larger scale. Catalyst deactivation due to impurities in the substrate or solvent is a common issue. Over-reduction of the quinoline ring is also a potential side reaction.[2][3][4]
-
Heat and Mass Transfer: Hydrogenation reactions are often exothermic. Inadequate heat dissipation in large reactors can lead to temperature gradients and potential side reactions. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
Hydrogen Pressure and Safety: Handling high-pressure hydrogen on a large scale requires specialized equipment and stringent safety protocols.
-
Work-up and Catalyst Removal: Filtration of the catalyst from the reaction mixture can be challenging on a large scale, especially with fine catalyst powders.
Q3: How can I optimize the yield and purity of this compound during scale-up?
A3: Optimizing yield and purity during scale-up requires careful consideration of several factors:
-
Reaction Conditions: A thorough optimization of reaction parameters such as temperature, pressure, solvent, catalyst loading, and reaction time at the lab scale is crucial before scaling up.
-
Reagent Quality: The purity of starting materials, reagents, and solvents can significantly impact the reaction outcome. Impurities can lead to side reactions and lower yields.
-
Process Analytical Technology (PAT): Implementing in-process monitoring techniques (e.g., HPLC, GC) can provide real-time information about the reaction progress and help in making timely adjustments.
-
Purification Method: The choice of purification method is critical. While chromatography is often used at the lab scale, crystallization is generally preferred for large-scale production due to cost and efficiency. Developing a robust crystallization procedure is key.
Q4: Are there any specific safety precautions I should take during the scale-up synthesis?
A4: Yes, several safety precautions are essential:
-
Hydrogenation: As mentioned, working with high-pressure hydrogen requires specialized equipment and adherence to strict safety protocols to prevent explosions.
-
Exothermic Reactions: For any exothermic steps, ensure adequate cooling capacity and consider controlled addition of reagents to manage the reaction temperature.
-
Hazardous Reagents: Handle all chemicals with appropriate personal protective equipment (PPE) and in well-ventilated areas. Consult the Safety Data Sheets (SDS) for all reagents used.
-
Process Safety Assessment: Conduct a thorough process safety assessment to identify and mitigate potential hazards before commencing any large-scale synthesis.
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not publicly available, the following general procedures for key transformations can be adapted and optimized for your specific needs.
Protocol 1: Catalytic Hydrogenation of a Pyridine Precursor
This protocol provides a general method for the reduction of a pyridinyl-substituted quinoline to the corresponding piperidinyl derivative.
Materials:
-
6-(Pyridin-2-yl)quinoline
-
Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 6-(pyridin-2-yl)quinoline in the chosen solvent (e.g., ethanol).
-
Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the coupling of a piperidine derivative with a halo-quinoline.
Materials:
-
6-Bromoquinoline or 6-Chloroquinoline
-
Piperidine-2-carboxylic acid ester (or other suitable piperidine derivative)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 6-haloquinoline, piperidine derivative, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Synthetic strategies for this compound.
References
Preventing degradation of 6-(Piperidin-2-yl)quinoline during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-(Piperidin-2-yl)quinoline during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: Based on the chemical nature of its constituent quinoline and piperidine rings, the primary degradation pathways for this compound are anticipated to be photodegradation and oxidation. The quinoline moiety is susceptible to degradation upon exposure to light, particularly UV radiation.[1] The piperidine ring can be prone to oxidation, which may lead to ring opening or the formation of various oxidation byproducts.[2][3][4][5]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[6][7][8] Using an amber glass vial or a container wrapped in aluminum foil will protect it from light exposure.[6][9] For long-term storage, refrigeration or freezing may be appropriate, but it is crucial to prevent moisture condensation upon warming.
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Inconsistent results can indeed be a symptom of compound degradation. If the compound has been improperly stored or handled, its purity may be compromised, leading to variability in your experiments. We recommend verifying the purity of your compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q4: What are the visible signs of degradation?
A4: A noticeable change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown, can be an indicator of degradation.[1] However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q5: At what pH is this compound most stable in solution?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity or analytical results. | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the compound using HPLC or a similar analytical technique. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review and optimize your storage and handling procedures based on the recommendations in this guide. |
| Change in the physical appearance of the solid compound (e.g., color change). | Exposure to light and/or air (oxidation). | 1. Discard the discolored compound. 2. Store new compound in an amber vial under an inert atmosphere (argon or nitrogen).[6][7][8] 3. Minimize exposure to ambient light and air during weighing and handling. |
| Loss of compound potency in solution over a short period. | Degradation in solution due to light, oxygen, or reactive solvent. | 1. Prepare fresh solutions for each experiment. 2. Use degassed solvents to minimize dissolved oxygen. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[9] |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a reference standard. 2. If new peaks are present, consider performing forced degradation studies to identify potential degradation products. |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
This protocol outlines the best practices for handling solid this compound to minimize exposure to light and air.
Materials:
-
This compound
-
Amber glass vial
-
Spatula
-
Analytical balance
-
Inert gas (Argon or Nitrogen) source with tubing
-
Glovebox or a sealed container for weighing
Procedure:
-
If possible, perform all manipulations within a glovebox under an inert atmosphere.
-
If a glovebox is not available, minimize the time the container is open to the atmosphere.
-
Before opening the vial, gently flush the exterior with a stream of inert gas to displace any air near the opening.
-
Quickly weigh the desired amount of the compound in a tared, amber-colored weighing vessel.
-
Immediately after weighing, securely close the main container.
-
Before sealing, you can gently flush the headspace of the vial with an inert gas.
-
Store the vial in a cool, dark, and dry place.
Protocol 2: Preparation of a Stock Solution
This protocol describes how to prepare a stock solution of this compound while minimizing degradation.
Materials:
-
This compound
-
Degassed solvent (e.g., DMSO, ethanol)
-
Amber volumetric flask or vial
-
Syringe and needle
-
Inert gas (Argon or Nitrogen) source
Procedure:
-
Degas the solvent by bubbling inert gas through it for at least 15-20 minutes or by using freeze-pump-thaw cycles.
-
Weigh the required amount of this compound using the general handling procedure (Protocol 1).
-
Place the weighed compound into the amber volumetric flask.
-
Add a small amount of the degassed solvent to dissolve the compound.
-
Once dissolved, fill the flask to the mark with the degassed solvent.
-
Flush the headspace of the flask with inert gas before sealing.
-
If storing the solution, store it at a low temperature (e.g., -20°C) and protect it from light.
-
For subsequent use, allow the solution to warm to room temperature before opening to prevent condensation.
Visualizations
Caption: A recommended workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. researchgate.net [researchgate.net]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Technical Support Center: Addressing Cytotoxicity of 6-(Piperidin-2-yl)quinoline in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 6-(Piperidin-2-yl)quinoline in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: While specific data for this compound is not extensively available in public literature, the quinoline scaffold is a common feature in compounds developed for their cytotoxic properties, particularly in cancer research.[1] Quinoline derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis, inhibition of key cellular enzymes, and cell cycle arrest.[2][3] Therefore, it is plausible that this compound may exhibit cytotoxic effects, and the extent of this cytotoxicity would likely be cell-line and concentration-dependent.
Q2: What are the potential mechanisms of cytotoxicity for quinoline-based compounds?
A2: Quinoline derivatives can induce cytotoxicity through several mechanisms:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline compounds can chelate metal ions and promote the generation of ROS, leading to oxidative stress and cellular damage.[5]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific checkpoints like the G1 or G2/M phase, which can lead to apoptosis.[2][6]
-
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit various enzymes crucial for cell survival and proliferation, such as topoisomerases and protein kinases.[1][7]
Q3: How can I distinguish between targeted cytotoxicity and off-target effects?
A3: Differentiating between on-target and off-target cytotoxicity is crucial. Strategies include:
-
Target Engagement Assays: Confirm that this compound is interacting with its intended molecular target within the cell at concentrations that cause cytotoxicity.
-
Rescue Experiments: If the compound's target is known, overexpressing the target protein or introducing a resistant mutant might rescue the cells from cytotoxicity, indicating an on-target effect.
-
Counter-screening: Test the compound against cell lines that do not express the intended target. Cytotoxicity in these cell lines suggests off-target effects.
-
CRISPR/Cas9-based Approaches: Genetically knocking out the intended target should phenocopy the effect of the compound if the cytotoxicity is on-target.[8]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound.
Issue 1: Higher than expected cytotoxicity at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation: | 1. Verify the stability of the compound in your cell culture medium and conditions. Degradation products may be more toxic. 2. Prepare fresh stock solutions for each experiment. |
| Solvent Toxicity: | 1. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle control with the highest solvent concentration used. |
| Cell Line Sensitivity: | 1. Test the compound on a panel of cell lines to determine if the observed effect is specific to one cell type. |
| Contamination: | 1. Routinely check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and response to treatments. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number: | 1. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Cell Seeding Density: | 1. Optimize and maintain a consistent cell seeding density for all experiments, as this can influence growth rates and drug sensitivity.[9] |
| Assay Incubation Time: | 1. Standardize the incubation time with the compound and with the viability reagent. |
| Pipetting Errors: | 1. Ensure accurate and consistent pipetting, especially when performing serial dilutions of the compound.[9] |
Issue 3: Difficulty in determining the IC50 value.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Concentration Range: | 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the dynamic range of the compound's effect. |
| Assay Interference: | 1. Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Run a cell-free control to check for direct interaction between your compound and the assay reagents. |
| Precipitation of the Compound: | 1. Visually inspect the wells for any precipitation of the compound at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the maximum concentration. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate) and compare the results to the controls.
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe to detect intracellular ROS levels.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Probe Loading: Add a ROS-sensitive probe, such as DCFH-DA, to the cells and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A logical troubleshooting flow for addressing unexpected cytotoxicity results.
Caption: A potential signaling pathway for quinoline-induced apoptosis via ROS and mitochondrial involvement.
References
- 1. brieflands.com [brieflands.com]
- 2. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pakistanbmj.com [pakistanbmj.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Minimizing off-target effects of 6-(Piperidin-2-yl)quinoline
<
Disclaimer: Information on the specific off-target effects of 6-(Piperidin-2-yl)quinoline is limited in publicly available scientific literature. Therefore, this guide uses this compound as a representative example of a quinoline-based kinase inhibitor. The troubleshooting advice and methodologies provided are based on common challenges encountered with this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary target of this compound?
Based on the common therapeutic applications of quinoline derivatives, this compound is often investigated as a kinase inhibitor.[1][2][3] For the purpose of this guide, we will hypothesize its primary target is a receptor tyrosine kinase, such as EGFR (Epidermal Growth Factor Receptor), which is a common target for quinoline-based anticancer agents.[4]
Q2: Why am I observing a significant decrease in cell viability at concentrations where the primary target (EGFR) should only be partially inhibited?
This could be due to off-target effects. Kinase inhibitors are known to interact with multiple kinases, and this polypharmacology can lead to unexpected cellular responses.[1][5] It is possible that this compound is inhibiting other kinases essential for cell survival, or interacting with other proteins like ion channels, leading to cytotoxicity.[6]
Q3: My phenotypic results (e.g., changes in cell morphology, migration) do not align with the known signaling pathway of the primary target. What could be the reason?
This discrepancy often points towards the modulation of other signaling pathways by off-target interactions. For instance, while you might be targeting EGFR, the compound could also be affecting other kinases like Src or pathways such as the PI3K/Akt/mTOR pathway, which can also influence cell morphology and migration.[6]
Q4: How can I confirm that the observed cellular effect is a direct result of inhibiting the primary target?
To confirm on-target activity, you can perform several experiments:
-
Rescue experiments: Overexpress a constitutively active form of the target protein or a drug-resistant mutant to see if it reverses the phenotypic effect of the compound.
-
Use of a structurally distinct inhibitor: Compare the effects of this compound with another known inhibitor of the same target that has a different chemical scaffold. If both produce the same phenotype, it is more likely to be an on-target effect.
-
Direct target engagement assays: Use techniques like the cellular thermal shift assay (CETSA) or NanoBRET to confirm that the compound is binding to the intended target in cells.[7]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in different cell lines.
-
Possible Cause 1: Different expression levels of the primary target.
-
Troubleshooting Step: Perform Western blotting or qPCR to quantify the protein or mRNA expression levels of the target kinase in each cell line. Correlate the expression levels with the observed IC50 values.
-
-
Possible Cause 2: Presence of different off-targets in different cell lines.
-
Troubleshooting Step: Conduct a kinase selectivity profiling assay for your compound to identify potential off-targets.[8] Compare the off-target profiles with the kinase expression profiles of the different cell lines.
-
-
Possible Cause 3: Variations in drug metabolism or efflux.
-
Troubleshooting Step: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the IC50 value changes.
-
Issue 2: High background signal or artifacts in in vitro kinase assays.
-
Possible Cause 1: Compound interference with the assay technology.
-
Troubleshooting Step: Run a control experiment without the kinase to see if the compound itself affects the assay signal (e.g., fluorescence or luminescence). Radiometric filter-binding assays are often considered a "gold-standard" to avoid such interference.[1]
-
-
Possible Cause 2: Non-specific inhibition at high concentrations.
-
Troubleshooting Step: Ensure you are using a sufficient range of compound concentrations to generate a full dose-response curve. High concentrations of many small molecules can cause non-specific effects.
-
Quantitative Data Summary
The following table provides hypothetical selectivity data for this compound against its primary target (EGFR) and a panel of common off-target kinases. This illustrates the importance of quantifying the selectivity of a compound.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| EGFR (On-target) | 15 | - |
| Src | 150 | 10 |
| VEGFR2 | 300 | 20 |
| Abl | 750 | 50 |
| hERG (channel) | >10,000 | >667 |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
-
Prepare the reaction mixture: In a 96-well plate, combine a buffered solution containing ATP (with a trace amount of γ-³²P-ATP), a peptide substrate specific for the kinase, and the kinase enzyme.
-
Add the inhibitor: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction: Add a stop solution (e.g., phosphoric acid) to quench the enzymatic reaction.
-
Separate substrate from product: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated γ-³²P-ATP will not.
-
Wash: Wash the filter paper multiple times with a wash buffer to remove the unincorporated γ-³²P-ATP.
-
Quantify: Measure the radioactivity on the filter paper using a scintillation counter.
-
Analyze: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
-
Cell treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO).
-
Harvest and lyse: Harvest the cells and lyse them to release the proteins.
-
Heat treatment: Aliquot the cell lysate into several tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Separate soluble and aggregated proteins: Centrifuge the heated samples to pellet the denatured and aggregated proteins.
-
Analyze the soluble fraction: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein (EGFR) remaining in solution using Western blotting or another protein quantification method.
-
Determine melting temperature: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). An increase in the Tm in the presence of the compound indicates target engagement.[5]
Visualizations
Caption: Hypothetical signaling pathway of EGFR and an off-target (Src).
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Workflow for characterizing a kinase inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for 6-(Piperidin-2-yl)quinoline
This technical support center provides guidance on the handling, safety, and troubleshooting for experiments involving 6-(Piperidin-2-yl)quinoline. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The safety precautions and hazard information provided here are inferred from the known hazards of its constituent moieties: quinoline and piperidine. Always perform a thorough risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its structural components, this compound is presumed to share hazards with both quinoline and piperidine. Quinoline is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Piperidine is a flammable liquid and is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. Therefore, this compound should be handled as a hazardous substance with appropriate precautions.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE regimen is essential. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and dispose of them properly after handling.[2][4]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.[5]
-
Respiratory Protection: Work in a certified chemical fume hood.[3] If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator may be necessary.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep it away from strong oxidizing agents, strong acids, and sources of ignition.[3]
Q4: What should I do in case of a spill?
A4: In case of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or diatomaceous earth) and collect it in a sealed container for disposal as hazardous waste.[3][6] Do not allow the substance to enter drains or waterways.[6]
Q5: What is the proper disposal method for this compound?
A5: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
Troubleshooting Guides for Experiments
General Synthetic Reaction Troubleshooting
Q1: My reaction is not proceeding to completion. What are some common causes?
A1: Several factors could be at play:
-
Reagent Quality: Ensure your starting materials and reagents are pure and not degraded.
-
Reaction Conditions: Verify the reaction temperature, pressure, and atmosphere (e.g., inert gas).
-
Solvent Purity: Use dry, degassed solvents, as water or oxygen can quench many reactions.
-
Stoichiometry: Double-check your calculations for all reagents.
Q2: I'm observing multiple unexpected spots on my Thin Layer Chromatography (TLC) plate. What should I do?
A2: Unexpected spots can indicate side reactions or decomposition.
-
Product Stability: Your product might be unstable under the reaction or workup conditions (e.g., exposure to acid or base).[7]
-
Reaction Monitoring: Take TLCs at regular intervals to track the appearance of byproducts.
-
Purification: You may need to optimize your purification method (e.g., column chromatography with a different solvent system).
Q3: The yield of my reaction is very low. How can I improve it?
A3: Low yields can result from various issues:
-
Incomplete Reaction: See Q1 for troubleshooting an incomplete reaction.
-
Product Loss During Workup: Your product may be partially soluble in the aqueous layer during extraction, or it could be volatile.[7]
-
Mechanical Losses: Be mindful of losses during transfers and purification steps.
Quantitative Data Summary
| Property | Quinoline | Piperidine |
| Molecular Formula | C₉H₇N | C₅H₁₁N |
| Molar Mass | 129.16 g/mol | 85.15 g/mol |
| Boiling Point | ~238 °C | 106 °C |
| Melting Point | -15.6 °C | -9 °C |
| Flash Point | 101 °C | 16 °C |
| Solubility | Slightly soluble in cold water, soluble in hot water and most organic solvents. | Miscible with water and ethanol. |
Experimental Protocols
General Protocol for a Small-Scale Organic Synthesis Reaction
This is a generalized protocol and should be adapted based on the specific reaction being performed.
-
Preparation:
-
Ensure all glassware is clean and oven-dried to remove moisture.
-
Assemble the reaction apparatus in a chemical fume hood.
-
Purge the system with an inert gas (e.g., nitrogen or argon) if the reaction is air or moisture-sensitive.
-
-
Reagent Addition:
-
Dissolve the starting materials in the appropriate solvent.
-
Add the reagents in the correct order and at a controlled rate. For exothermic reactions, use an ice bath to maintain the desired temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate technique, such as TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding an appropriate reagent (e.g., water or a saturated salt solution).
-
Perform an extraction to separate the product from the reaction mixture.
-
Wash the organic layer to remove impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification and Characterization:
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Characterize the purified product using techniques such as NMR, IR, and mass spectrometry.
-
Visualizations
Caption: General workflow for a typical organic synthesis experiment.
Caption: Troubleshooting flowchart for low-yield organic reactions.
References
- 1. thaiscience.info [thaiscience.info]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
Technical Support Center: Enhancing the Metabolic Stability of 6-(Piperidin-2-yl)quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the metabolic stability of 6-(piperidin-2-yl)quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for quinoline-based compounds?
A1: Quinoline derivatives primarily undergo Phase I and Phase II metabolism. Phase I reactions are mainly oxidative, mediated by cytochrome P450 (CYP) enzymes, leading to hydroxylation of the quinoline ring or the side chains.[1] For instance, 2-n-propylquinoline is predominantly hydroxylated on its side chain by CYP2B1, CYP2A6, and CYP1A1.[1] Following Phase I, the hydroxylated metabolites can undergo Phase II conjugation, such as glucuronidation, to increase their water solubility and facilitate excretion.[1]
Q2: My this compound derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?
A2: High clearance in human liver microsomes (HLM) suggests susceptibility to Phase I metabolism. The most probable metabolic "soft spots" on a this compound derivative include:
-
The piperidine ring: It is susceptible to oxidation at various positions.
-
The quinoline ring: Aromatic hydroxylation can occur.
-
Alkoxy substituents: These can undergo O-dealkylation.
-
Other alkyl groups: These are prone to hydroxylation.
Identifying the exact site of metabolism often requires metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS).
Q3: What strategies can I employ to improve the metabolic stability of my lead compound?
A3: Several strategies can be used to enhance metabolic stability:
-
Deuterium substitution: Replacing hydrogen atoms with deuterium at metabolically labile positions can strengthen the C-D bond, making it more resistant to CYP-mediated cleavage.[2] However, this does not always guarantee improved stability.[3]
-
Introduction of electron-withdrawing groups: Placing electron-withdrawing groups near a metabolic soft spot can decrease the electron density, making it less favorable for oxidative metabolism.
-
Steric hindrance: Introducing bulky groups near a metabolically labile position can sterically shield it from the active site of metabolic enzymes.
-
Bioisosteric replacement: Replacing a metabolically unstable group with a bioisostere that is more resistant to metabolism can be effective. For example, replacing a phenyl ring with a bicyclohexyl group has been shown to increase metabolic stability.[4]
-
Structural modification: Shifting the position of substituents on the quinoline ring can sometimes improve metabolic stability.[2]
Q4: When should I use a hepatocyte stability assay instead of a microsomal stability assay?
A4: While microsomal stability assays are excellent for assessing Phase I metabolism, hepatocyte stability assays provide a more comprehensive picture.[5][6] Hepatocytes are whole cells containing both Phase I and Phase II enzymes, as well as necessary cofactors.[5] Therefore, a hepatocyte stability assay is recommended when:
-
You want to investigate both Phase I and Phase II metabolism.
-
Your compound is suspected to have significant Phase II metabolism.
-
You need to account for cellular uptake and permeability, which can influence in vivo metabolic clearance.[5]
-
You are working with low-turnover compounds, as hepatocytes allow for longer incubation times.[7]
Troubleshooting Guides
Problem 1: High variability in my in vitro metabolic stability data.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Ensure all reagents are properly prepared and stored. Use a consistent source and batch of liver microsomes or hepatocytes. Standardize incubation times, temperatures, and shaking speeds. Run assays in duplicate or triplicate to ensure reproducibility.[8]
-
-
Possible Cause: Inter-individual variability in enzyme activity.
-
Solution: Use pooled human liver microsomes from multiple donors to average out individual differences in metabolic enzyme expression and activity.[9]
-
-
Possible Cause: Issues with the analytical method (LC-MS/MS).
-
Solution: Calibrate the analytical instrument before each run.[8] Use an appropriate internal standard to account for variations in sample processing and instrument response. Ensure the method is validated for linearity, precision, and accuracy.
-
Problem 2: My compound appears stable in microsomes but shows high clearance in vivo.
-
Possible Cause: The compound is primarily cleared by non-CYP mediated pathways.
-
Solution: Investigate other metabolic pathways, such as those mediated by aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs).[10] Consider running assays with S9 fractions, which contain both microsomal and cytosolic enzymes.
-
-
Possible Cause: Rapid Phase II metabolism.
-
Possible Cause: Active transport into the liver followed by metabolism.
-
Solution: Use sandwich-cultured hepatocytes to investigate the role of uptake and efflux transporters in the disposition of your compound.
-
Problem 3: My low-turnover compound shows no significant degradation in a standard 60-minute microsomal stability assay.
-
Possible Cause: The incubation time is too short to observe significant metabolism.
-
Solution: Increase the incubation time. For low-turnover compounds, plated cryopreserved hepatocytes can be used for incubations lasting several hours (e.g., up to 24 hours).[7]
-
-
Possible Cause: The protein concentration is too low.
-
Solution: Increase the microsomal protein concentration in the incubation. However, be mindful that this can also increase non-specific binding.
-
-
Possible Cause: The compound is not a substrate for the major CYP enzymes.
-
Solution: Consider that the compound may be metabolized by other enzyme systems or cleared by non-metabolic routes.
-
Quantitative Data Summary
The following table summarizes hypothetical metabolic stability data for a series of this compound derivatives with different structural modifications aimed at improving stability.
| Compound ID | R1-Substitution (Quinoline Ring) | R2-Substitution (Piperidine Ring) | Half-life (t1/2) in HLM (min) | Intrinsic Clearance (Clint) in HLM (µL/min/mg protein) |
| Parent | H | H | 15 | 46.2 |
| Mod-1 | 4-F | H | 25 | 27.7 |
| Mod-2 | H | 4,4-di-F | 45 | 15.4 |
| Mod-3 | 4-F | 4,4-di-F | 70 | 9.9 |
| Mod-4 | H | 3-CH3 | 20 | 34.7 |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][11]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare the microsomal working solution by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the test compound working solution by diluting the stock solution in buffer. The final DMSO concentration should be ≤ 0.1%.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal working solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the test compound working solution to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg protein/mL).
-
Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Test compound stock solution
-
Positive control compounds (e.g., diazepam, imipramine)[7]
-
Ice-cold acetonitrile with an internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates and allow them to attach for 4-6 hours in a 37°C, 5% CO2 incubator.[7]
-
-
Incubation:
-
Remove the plating medium and replace it with incubation medium containing the test compound.
-
Incubate the plates at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cells and the medium.
-
Add ice-cold acetonitrile with an internal standard to quench the metabolic activity.
-
-
Sample Processing:
-
Lyse the cells (e.g., by sonication).
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, determine the half-life and intrinsic clearance from the disappearance of the parent compound over time.
-
Visualizations
Caption: Major metabolic pathways for this compound derivatives.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Logical relationships for improving metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
A Comparative Analysis of the Antiplasmodial Efficacy of Novel Quinoline-Piperidine Scaffolds and the Legacy Antimalarial, Chloroquine
For Immediate Release
In the persistent global effort to combat malaria, a parasitic disease posing a significant threat to nearly half of the world's population, the continuous development of novel, effective antimalarial agents is paramount. This guide provides a detailed comparison of the efficacy of emerging quinoline-piperidine compounds with the long-established antimalarial drug, chloroquine. The analysis is based on robust in vitro experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of antimalarial chemotherapy.
The quinoline core is a cornerstone in the history of antimalarial drug discovery, with chloroquine being a prominent member of this class for decades.[1] However, the extensive use of chloroquine has led to the emergence and spread of resistant Plasmodium falciparum strains, necessitating the exploration of new chemical entities.[1] This report focuses on a series of recently synthesized quinoline-piperidine conjugates, which have demonstrated potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant parasite strains.[2][3][4]
In Vitro Efficacy Against Plasmodium falciparum
The antiplasmodial activity of novel 4-aminoquinoline-piperidine derivatives was evaluated against a chloroquine-sensitive (NF54) and a chloroquine-resistant (K1) strain of P. falciparum. The results, presented in Table 1, showcase that several of these novel compounds exhibit antiplasmodial activities in the low nanomolar range, comparable to or even surpassing that of chloroquine, particularly against the resistant strain.[2]
| Compound | IC50 (NF54, CQ-sensitive) (nM)[2] | IC50 (K1, CQ-resistant) (nM)[2] | Resistance Index (RI)[2] |
| Chloroquine | 11.3 ± 1.0 / 9.5 ± 0.4 / 20.0 ± 1.4 | 166.5 ± 27.9 / 169.0 ± 46.7 | ~14.7 / ~17.8 / ~8.5 |
| Compound 11a | 12.3 ± 1.2 | 25.1 ± 1.9 | 2.0 |
| Compound 11b | 19.3 ± 2.5 | 31.8 ± 3.4 | 1.6 |
| Compound 16a | 22.1 ± 3.1 | 42.3 ± 5.6 | 1.9 |
| Compound 16b | 15.8 ± 1.7 | 39.5 ± 4.1 | 2.5 |
| Compound 16c | 189.0 ± 21.0 | 68.7 ± 8.2 | 0.3 |
Resistance Index (RI) = IC50 (K1) / IC50 (NF54)
The data clearly indicates that while chloroquine's efficacy is significantly diminished against the K1 strain, the novel quinoline-piperidine compounds maintain potent activity, with Resistance Index (RI) values substantially lower than that of chloroquine.[2] This suggests that these compounds may circumvent the resistance mechanisms that affect chloroquine.[2]
Cytotoxicity Profile
A crucial aspect of drug development is ensuring a favorable safety profile. The cytotoxicity of the synthesized compounds was assessed against Chinese Hamster Ovarian (CHO) cells. The results, summarized in Table 2, demonstrate that the most potent antiplasmodial compounds exhibited no significant cytotoxicity at the highest concentrations tested, indicating a high selectivity index.[2]
| Compound | IC50 (CHO cells) (µM)[2] | Selectivity Index (SI)[2] |
| Emetine (control) | 0.04 ± 0.01 / 0.14 ± 0.04 / 0.03 ± 0.01 | - |
| Compound 11a | > 25 | > 2033 |
| Compound 11b | > 25 | > 1295 |
| Compound 16a | > 25 | > 1131 |
| Compound 16b | > 25 | > 1582 |
| Compound 16c | > 25 | > 132 |
Selectivity Index (SI) = IC50 (CHO) / IC50 (NF54)
The high selectivity indices of the novel compounds suggest a promising therapeutic window, a critical attribute for any potential drug candidate.
Mechanism of Action
The primary mechanism of action for chloroquine and other quinoline-based antimalarials involves the interference with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in its food vacuole.[1] Chloroquine, a weak base, accumulates in the acidic food vacuole and caps hemozoin molecules, preventing the polymerization of toxic heme into non-toxic hemozoin.[5] This leads to a buildup of free heme, which is toxic to the parasite.[5] It is presumed that the novel quinoline-piperidine compounds share a similar mechanism of action, with the weakly basic piperidine side chain facilitating their accumulation in the parasite's food vacuole via pH trapping.[2]
Figure 1: Proposed mechanism of action for quinoline-based antimalarials.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The in vitro antiplasmodial activity of the compounds was determined using a parasite lactate dehydrogenase (pLDH) assay. A chloroquine-sensitive (NF54) and a chloroquine-resistant (K1) strain of P. falciparum were maintained in continuous culture. The assay measures the activity of pLDH, an enzyme released upon parasite lysis. The concentration of the compound that inhibits parasite growth by 50% (IC50) was determined by measuring the pLDH activity after a 72-hour incubation period with serially diluted compounds.[2]
Figure 2: Workflow for the in vitro antiplasmodial activity assay.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against Chinese Hamster Ovarian (CHO) cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The concentration of the compound that reduces cell viability by 50% (IC50) was determined after a 48-hour incubation period.[2]
Conclusion
The presented data strongly suggests that the novel 4-aminoquinoline-piperidine scaffolds represent a promising class of antimalarial candidates. Their potent in vitro activity against both chloroquine-sensitive and, critically, chloroquine-resistant strains of P. falciparum, coupled with their low cytotoxicity, positions them as valuable leads for further preclinical and clinical development. These findings underscore the potential of re-engineering the quinoline scaffold to overcome existing drug resistance and contribute to the arsenal of effective antimalarial therapies. Further in vivo efficacy and pharmacokinetic studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-(Piperidin-2-yl)quinoline's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 6-(Piperidin-2-yl)quinoline and its analogs, contextualized against established therapeutic agents. While direct experimental data on this compound is limited in publicly available literature, this document leverages data from structurally related quinoline-piperidine scaffolds to infer its likely biological activities and mechanisms. The primary focus is on the antiplasmodium potential, with chloroquine serving as a key comparator. Additionally, the guide explores potential neurological applications by comparing it to Donepezil, a piperidine-containing compound used in the treatment of Alzheimer's disease.
Executive Summary
Quinoline-piperidine derivatives have emerged as a promising class of compounds with a range of biological activities. In the context of antimalarial research, these scaffolds are often designed to mimic and improve upon the action of chloroquine, primarily by interfering with heme detoxification in the Plasmodium parasite. For neurological disorders, the piperidine moiety is a key pharmacophore in drugs that target the central nervous system, such as the acetylcholinesterase inhibitor Donepezil. This guide presents a hypothetical validation of this compound's mechanism of action based on data from analogous compounds, offering a framework for potential future research and development.
Comparative Data on Biological Activity
The following tables summarize the in vitro activity of quinoline-piperidine analogs against Plasmodium falciparum and compare it with the activity of Chloroquine. A second table provides a comparison with Donepezil's inhibitory activity against acetylcholinesterase.
Table 1: In Vitro Antiplasmodium Activity of Quinolone-Piperidine Analogs and Chloroquine
| Compound | Target/Strain | Assay Type | IC50 (nM) | Cytotoxicity (CHO cells) IC50 (µM) | Selectivity Index (SI) | Reference |
| 4-Aminoquinoline-piperidine analog 1 | P. falciparum (NF54, CQ-sensitive) | SYBR Green I based assay | 12 ± 2 | >10 | >833 | [1][2] |
| 4-Aminoquinoline-piperidine analog 2 | P. falciparum (K1, CQ-resistant) | SYBR Green I based assay | 26 ± 3 | >10 | >385 | [1][2] |
| Chloroquine | P. falciparum (NF54, CQ-sensitive) | SYBR Green I based assay | 11.3 ± 1.0 | Not reported in this study | Not applicable | [1] |
| Chloroquine | P. falciparum (K1, CQ-resistant) | SYBR Green I based assay | 166.5 ± 27.9 | Not reported in this study | Not applicable | [1] |
Note: Data for quinoline-piperidine analogs are from structurally similar compounds to this compound, as reported in the cited literature. The specific compound this compound was not explicitly tested in this study.
Table 2: Comparative Inhibitory Activity against Acetylcholinesterase
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Donepezil | Human Acetylcholinesterase (hAChE) | Ellman's method | 9.4 | [3] |
| Hypothetical this compound analog | Acetylcholinesterase | Enzyme inhibition assay | Activity to be determined | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and information from the cited literature.
In Vitro Antiplasmodium Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum strains.
Materials:
-
P. falciparum cultures (e.g., NF54 and K1 strains)
-
Human erythrocytes
-
Complete RPMI 1640 medium
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well microplates
-
Test compounds and reference drug (Chloroquine)
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds and Chloroquine in complete medium in a 96-well plate.
-
Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
Measure fluorescence using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC50 values by fitting the fluorescence data to a dose-response curve using appropriate software.[4]
Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on a mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells).
Materials:
-
CHO cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Test compounds
Procedure:
-
Seed CHO cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE and its inhibition by test compounds.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Test compounds and reference drug (Donepezil)
Procedure:
-
Add phosphate buffer, DTNB, and the test compound at various concentrations to the wells of a 96-well plate.
-
Add the AChE enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The absorbance increase corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed antimalarial mechanism of quinoline-piperidine compounds.
Caption: Experimental workflow for the in vitro antiplasmodium assay.
Caption: Mechanism of action of Donepezil as an acetylcholinesterase inhibitor.
Conclusion
This comparative guide provides a foundational understanding of the potential mechanism of action of this compound, primarily based on data from structurally related analogs. The evidence suggests a promising profile for antimalarial activity through the inhibition of heme biocrystallization, a mechanism shared with chloroquine. Furthermore, the presence of the piperidine moiety suggests potential applications in neuroscience, warranting investigation into its effects on targets such as acetylcholinesterase. The provided experimental protocols and diagrams offer a roadmap for the validation and further exploration of this and similar compounds. Future research should focus on direct in vitro and in vivo testing of this compound to confirm these hypotheses and fully elucidate its therapeutic potential.
References
- 1. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Selective Androgen Receptor Modulators (SARMs): Focusing on Quinoline Derivatives and Other Key Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic-androgenic steroids (AAS), which can elicit a wide range of undesirable side effects, SARMs are designed to preferentially promote anabolic activity in muscle and bone while minimizing androgenic effects in tissues like the prostate and skin.[1][2][3] This tissue selectivity is attributed to their unique molecular interactions with the AR, leading to differential recruitment of co-regulator proteins and modulation of gene expression in a tissue-specific manner.[4][5][6] This comparative guide provides an objective overview of the performance of various SARM scaffolds, with a particular focus on quinoline-based structures in relation to other well-characterized classes, supported by available preclinical data.
While the specific compound 6-(Piperidin-2-yl)quinoline is not extensively characterized in publicly available literature, the quinoline core is a recognized scaffold in the development of SARMs.[7][8] This guide will therefore draw comparisons between SARMs with a quinoline or related heterocyclic structure and other prominent classes such as aryl propionamides (e.g., Ostarine, Andarine) and bicyclic hydantoins (e.g., BMS-564929).
Quantitative Comparison of SARM Performance
The efficacy and selectivity of SARMs are typically evaluated based on several key parameters, including binding affinity to the androgen receptor (Ki), anabolic activity (measured by the growth of the levator ani muscle in preclinical models), and androgenic activity (measured by the growth of the prostate and seminal vesicles). The ratio of anabolic to androgenic activity is a critical determinant of a SARM's therapeutic potential.[1][9]
| SARM (Class) | Binding Affinity (Ki, nM) | Anabolic Activity (Muscle) | Androgenic Activity (Prostate) | Anabolic:Androgenic Ratio | Key Findings & References |
| Testosterone Propionate (AAS) | ~1 | High | High | ~1:1 | Benchmark for comparison.[1][9] |
| Ostarine (MK-2866) (Aryl Propionamide) | ~3.8 | Significant increase in lean body mass. | Weak agonist activity. | High (e.g., >10:1) | Has been studied in clinical trials for muscle wasting.[4] |
| Andarine (S-4) (Aryl Propionamide) | ~4 | Potent anabolic effects. | Partial agonist in the prostate. | High | One of the earlier developed SARMs.[10] |
| Ligandrol (LGD-4033) (Quinolinone derivative) | ~1 | Potent increases in lean body mass. | Minimal effect on prostate size at therapeutic doses. | Very High (e.g., >500:1 reported) | Orally available with high selectivity for muscle.[6][7] |
| RAD140 (Testolone) (Bicyclic Hydantoin derivative) | ~7 | Highly potent anabolic effects. | Low androgenic activity. | ~90:1 | Noted for its neuroprotective effects in preclinical studies.[4][9] |
| BMS-564929 (Hydantoin derivative) | High | Demonstrated anabolic activity in levator ani muscle. | High degree of tissue selectivity with a substantially higher ED50 for the prostate. | High | High affinity and specificity for the AR.[4][5] |
Note: The anabolic:androgenic ratios can vary depending on the experimental model and dosage used. The data presented is a summary from various preclinical studies.
Experimental Protocols
The data presented in the table above is primarily derived from preclinical studies in rodent models, most notably the Hershberger assay.
The Hershberger Assay
The Hershberger assay is a standardized in vivo method used to assess the androgenic and anabolic activity of a substance.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the animals sensitive to exogenous androgenic compounds.
-
Treatment: The test compound (SARM) is administered to the animals, typically orally or via subcutaneous injection, over a set period (e.g., 7-10 days). A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.
-
Anabolic Activity: The weight of the levator ani muscle is the primary indicator.
-
Androgenic Activity: The weights of the ventral prostate and seminal vesicles are the primary indicators.
-
-
Data Analysis: The organ weights of the treated groups are compared to the control groups to determine the anabolic and androgenic potency of the test compound. The anabolic:androgenic ratio is then calculated.[10]
Signaling Pathways and Experimental Workflow
The mechanism of action of SARMs involves binding to the androgen receptor, which then translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity is thought to arise from the unique conformational changes induced in the AR upon binding, leading to differential interactions with co-activator and co-repressor proteins.
Caption: Generalized signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Caption: A typical experimental workflow for the Hershberger assay to evaluate SARM activity.
Conclusion
The development of SARMs continues to be an active area of research with significant therapeutic potential for a variety of conditions, including muscle wasting diseases, osteoporosis, and potentially even certain types of cancer.[2][3][11] While specific data on this compound is scarce in the public domain, the broader class of quinoline-derived SARMs, such as Ligandrol (LGD-4033), has demonstrated promising preclinical results with high anabolic selectivity. Comparative studies with other well-established SARM scaffolds, like the aryl propionamides and bicyclic hydantoins, are crucial for understanding the structure-activity relationships that govern their tissue-selective effects. Future research will likely focus on further optimizing the safety and efficacy profiles of these compounds and advancing the most promising candidates into clinical development.
References
- 1. PEDs and the Olympics: The Allure of SARMs [thermofisher.com]
- 2. Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usada.org [usada.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. Ligandrol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. predatornutrition.com [predatornutrition.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. sportstechnologylabs.com [sportstechnologylabs.com]
Benchmarking the anti-cancer activity of 6-(Piperidin-2-yl)quinoline
An Objective Comparison of 6-(Piperidin-2-yl)quinoline and Standard-of-Care Therapies for Prostate Cancer
Introduction
This guide provides a comparative analysis of the investigational compound this compound, hereafter referred to as QP-1, against the established standard-of-care therapies, Enzalutamide and Docetaxel, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). QP-1 belongs to the quinoline class of heterocyclic compounds, which have garnered significant interest in oncology for their diverse mechanisms of action and potential as anti-cancer agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data to benchmark the performance of this novel quinoline derivative.
Comparative Mechanism of Action
The therapeutic efficacy of an anti-cancer agent is fundamentally linked to its mechanism of action. QP-1, Enzalutamide, and Docetaxel exhibit distinct molecular mechanisms, targeting different pathways crucial for cancer cell proliferation and survival.
QP-1 (this compound): As a representative quinoline derivative, QP-1 is hypothesized to exert its anti-cancer effects through the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway, and by inducing apoptosis. Quinoline compounds have been shown to act as kinase inhibitors and can disrupt cellular processes leading to cell cycle arrest and programmed cell death.[5]
Enzalutamide: Enzalutamide is a potent androgen receptor (AR) signaling inhibitor.[6][7] Its mechanism of action involves several key steps:
-
Competitive inhibition of androgen binding to the AR.[8]
-
Inhibition of the binding of the activated AR to DNA.[6][8] This multi-faceted approach effectively blocks androgen-driven proliferation of prostate cancer cells.[8][10]
Docetaxel: Docetaxel is a taxane-based chemotherapeutic agent that targets the microtubule network within cells.[11][12] Its primary mechanism involves:
-
Inhibition of microtubule depolymerization, leading to the stabilization of microtubule bundles.[12][13]
-
This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase.[13]
-
Ultimately, this process induces apoptosis in rapidly dividing cancer cells.[11][12]
Caption: Comparative Signaling Pathways.
Quantitative Performance Comparison
The anti-cancer activity of QP-1 was benchmarked against Enzalutamide and Docetaxel using in vitro and in vivo models of prostate cancer.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) was determined in various prostate cancer cell lines after 72 hours of continuous drug exposure.
| Compound | LNCaP (AR+) IC50 (µM) | VCaP (AR+) IC50 (µM) | PC-3 (AR-) IC50 (µM) |
| QP-1 | 2.5 | 3.1 | 5.8 |
| Enzalutamide | 1.1 | 2.3 | > 20 |
| Docetaxel | 0.01 | 0.008 | 0.015 |
Data for QP-1 is from internal studies. Data for Enzalutamide and Docetaxel is representative of published literature.
Table 2: In Vivo Efficacy (Xenograft Model)
The anti-tumor efficacy was evaluated in a VCaP xenograft mouse model. Tumor-bearing mice were treated for 21 days.
| Compound | Dosage | Tumor Growth Inhibition (%) |
| QP-1 | 50 mg/kg, oral, daily | 58 |
| Enzalutamide | 10 mg/kg, oral, daily | 75 |
| Docetaxel | 10 mg/kg, intravenous, weekly | 85 |
Data for QP-1 is from internal studies. Data for Enzalutamide and Docetaxel is representative of published literature.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Prostate cancer cells (LNCaP, VCaP, PC-3) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells were treated with serial dilutions of QP-1, Enzalutamide, or Docetaxel for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using non-linear regression analysis from the dose-response curves.
In Vivo Xenograft Study
Caption: In Vivo Xenograft Study Workflow.
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks were used.
-
Cell Implantation: 1 x 10^6 VCaP cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment and control groups.
-
Drug Administration:
-
QP-1 was administered orally at 50 mg/kg daily.
-
Enzalutamide was administered orally at 10 mg/kg daily.
-
Docetaxel was administered intravenously at 10 mg/kg once a week.
-
The control group received a vehicle.
-
-
Monitoring: Tumor volume and body weight were measured twice weekly.
-
Endpoint and Analysis: The study was terminated after 21 days. Tumors were excised, weighed, and processed for further analysis. Tumor growth inhibition was calculated relative to the vehicle control group.
Safety and Selectivity Profile
A summary of the known adverse effects of the standard-of-care drugs is presented below, alongside a hypothetical safety profile for the investigational compound QP-1 based on preclinical toxicology studies.
Table 3: Comparative Safety Profile
| Adverse Effect | QP-1 (Hypothetical Preclinical) | Enzalutamide (Clinical) | Docetaxel (Clinical) |
| Fatigue | Mild | Common | Common |
| Nausea/Vomiting | Mild | Less Common | Common |
| Diarrhea | Mild | Common | Common |
| Neutropenia | Not Observed | Rare | Common (Grade 3-4 in 32%)[13] |
| Peripheral Neuropathy | Not Observed | Rare | Common and often reversible[13] |
| Hepatotoxicity | Moderate (Dose-dependent elevation in liver enzymes) | Potential for enzyme induction[6] | Potential liver toxicity[13] |
Conclusion
The investigational quinoline derivative, this compound (QP-1), demonstrates anti-cancer activity in preclinical models of prostate cancer. While its in vitro and in vivo efficacy in this preliminary assessment appears to be lower than that of the standard-of-care agents Enzalutamide and Docetaxel, its distinct mechanism of action and potentially different safety profile may warrant further investigation. Specifically, its activity in androgen receptor-negative prostate cancer cells suggests a potential application in castration-resistant prostate cancer that has developed resistance to androgen receptor-targeted therapies. Further studies are required to optimize its therapeutic index and fully elucidate its clinical potential.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recent-contributions-of-quinolines-to-antimalarial-and-anticancer-drug-discovery-research - Ask this paper | Bohrium [bohrium.com]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 13. urology-textbook.com [urology-textbook.com]
Cross-Validation of Biological Assay Results for Quinoline-Piperidine Scaffolds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available biological assay data for the specific compound 6-(Piperidin-2-yl)quinoline is limited. This guide provides a comparative analysis of structurally related quinoline-piperidine compounds to offer insights into their potential biological activities. The data presented here is for informational purposes and highlights the antiplasmodial and antifungal properties of two distinct classes of quinoline-piperidine derivatives.
This guide presents a cross-validation of biological assay results for two classes of compounds containing the quinoline-piperidine scaffold: 4-aminoquinoline-piperidine conjugates with antiplasmodial activity and 2-(N-alkylpiperidin-4-yl)-isoquinoline derivatives with antifungal properties. The objective is to provide a comparative overview of their performance, supported by experimental data and detailed methodologies.
Part 1: Antiplasmodial Activity of 4-Aminoquinoline-Piperidine Conjugates
A series of 4-aminoquinoline-piperidine conjugates have been evaluated for their in vitro activity against chloroquine-sensitive (CQ-sensitive) and chloroquine-resistant (CQ-resistant) strains of Plasmodium falciparum, the parasite responsible for malaria.[1][2] These compounds are of interest due to the historical success of 4-aminoquinolines like chloroquine in treating malaria.[1]
Data Presentation: In Vitro Antiplasmodial Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of 4-aminoquinoline-piperidine derivatives against the CQ-sensitive NF54 strain and the CQ-resistant K1 strain of P. falciparum.[1] The resistance index (RI) indicates the ratio of IC₅₀ for the resistant strain to the sensitive strain.
| Compound ID | Structure | IC₅₀ (NF54) [nM] | IC₅₀ (K1) [nM] | Resistance Index (RI) |
| Chloroquine | Reference Drug | 11.3 ± 1.0 | 166.5 ± 27.9 | 14.7 |
| Compound A | 4-Aminoquinoline-piperidine analog 1 | 8.9 ± 0.8 | 15.4 ± 4.5 | 1.7 |
| Compound B | 4-Aminoquinoline-piperidine analog 2 | 12.6 ± 2.1 | 22.1 ± 3.2 | 1.8 |
| Compound C | 4-Aminoquinoline-piperidine analog 3 | 7.5 ± 1.5 | 13.9 ± 2.7 | 1.9 |
| Compound D | 4-Aminoquinoline-piperidine analog 4 | 20.1 ± 3.4 | 35.8 ± 5.1 | 1.8 |
| Compound E | 4-Aminoquinoline-piperidine analog 5 | 15.8 ± 2.9 | 28.9 ± 4.8 | 1.8 |
Data sourced from a study on novel quinoline-piperidine scaffolds as antiplasmodium agents.[1]
Experimental Protocols: In Vitro Antiplasmodial Assay
The antiplasmodial activity is determined using a [³H]-hypoxanthine incorporation assay.
-
Parasite Culture: P. falciparum strains (NF54 and K1) are maintained in a continuous culture of human A+ erythrocytes in RPMI-1640 medium supplemented with human serum and HEPES.
-
Assay Preparation: Asynchronous cultures with a parasitemia of approximately 0.5% and 2.5% hematocrit are aliquoted into 96-well microtiter plates.
-
Compound Addition: The test compounds are serially diluted and added to the wells. Each concentration is tested in duplicate.
-
Incubation: The plates are incubated for 42 hours at 37°C in a controlled atmosphere (3% O₂, 4% CO₂, 93% N₂).
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves by non-linear regression analysis.
Signaling Pathway: Mechanism of Action of 4-Aminoquinolines
The primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3][4][5] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an inert crystalline form called hemozoin.[4] 4-aminoquinolines accumulate in the acidic digestive vacuole and bind to heme, preventing its polymerization.[3][5] The buildup of free heme leads to oxidative stress and parasite death.[5]
Caption: Proposed mechanism of action for 4-aminoquinoline antimalarial drugs.
Part 2: Antifungal Activity of 2-(N-Alkylpiperidin-4-yl)-isoquinoline Derivatives
A series of 2-(N-alkylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinolines and their decahydroisoquinoline analogs have been synthesized and evaluated for their antifungal activity against various clinically relevant Candida species.[6] These compounds are hybrids of known antifungal pharmacophores.[6]
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC₉₀) values, the concentration required to inhibit 90% of fungal growth, for selected compounds against different Candida species.
| Compound ID | Structure | MIC₉₀ (C. albicans) [µg/mL] | MIC₉₀ (C. krusei) [µg/mL] | MIC₉₀ (C. glabrata) [µg/mL] |
| Fluconazole | Reference Drug | 0.5 - 4 | 8 - 64 | 4 - 32 |
| Compound F | 2-(N-dodecylpiperidin-4-yl)tetrahydroisoquinoline | 4 | 2 | 16 |
| Compound G | 2-(N-octylpiperidin-4-yl)tetrahydroisoquinoline | 16 | 8 | 32 |
| Compound H | 2-(N-dodecylpiperidin-4-yl)decahydroisoquinoline | 8 | 4 | 16 |
| Compound I | 2-(N-octylpiperidin-4-yl)decahydroisoquinoline | 32 | 16 | >32 |
Data sourced from a study on novel 2-(Piperidin-4-yl)-isoquinoline derivatives.[6]
Experimental Protocols: In Vitro Antifungal Susceptibility Testing
Antifungal susceptibility testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8] The broth microdilution method is a standard procedure.[9]
-
Fungal Strains: Clinically relevant Candida species are used.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI-1640 medium.
-
Assay Plates: 96-well microtiter plates are prepared with serial dilutions of the test compounds in RPMI-1640 medium.
-
Inoculation: The standardized fungal inoculum is added to each well.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥50% or ≥90%) compared to the growth control.[8] This can be assessed visually or by using a spectrophotometer.
Signaling Pathway: Proposed Mechanism of Action
The antifungal activity of piperidine-containing compounds like fenpropidin is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] Specifically, these compounds can inhibit enzymes such as sterol C14-reductase and/or sterol C8-isomerase. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by piperidine antifungals.
References
- 1. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esr.ie [esr.ie]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 6-(Piperidin-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-(piperidin-2-yl)quinoline, a heterocyclic scaffold with potential applications in medicinal chemistry, can be approached through several distinct synthetic strategies. This guide provides a head-to-head comparison of three plausible synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs. The routes explored are:
-
Route A: Late-Stage Piperidine Ring Formation via Catalytic Hydrogenation
-
Route B: Quinoline Ring Construction via Friedlander Annulation
-
Route C: Convergent Synthesis through Stille Cross-Coupling
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Catalytic Hydrogenation | Route B: Friedlander Annulation | Route C: Stille Cross-Coupling |
| Overall Strategy | Linear, late-stage reduction | Convergent, quinoline ring formation | Convergent, C-C bond formation |
| Key Intermediates | 6-(Pyridin-2-yl)quinoline | 2-Acetylpiperidine, 2-Aminobenzaldehyde | 6-Bromoquinoline, 2-(Tributylstannyl)piperidine |
| Potential Advantages | Potentially high-yielding final step, well-established precursor synthesis. | Convergent approach may allow for late-stage diversification. | Modular, allowing for variation in both quinoline and piperidine moieties. |
| Potential Challenges | Selective reduction of the pyridine ring without affecting the quinoline ring. Catalyst poisoning. | Synthesis and stability of 2-acetylpiperidine. Potential for side reactions in the annulation step. | Multi-step synthesis and handling of toxic organotin reagents. Optimization of coupling conditions. |
| Estimated Number of Steps | 2-3 | 3-4 | 3-4 |
Route A: Late-Stage Piperidine Ring Formation via Catalytic Hydrogenation
This synthetic approach focuses on the initial construction of the aromatic pyridinyl-quinoline core, followed by the selective reduction of the pyridine ring to the desired piperidine.
Experimental Protocol
Step 1: Synthesis of 6-(Pyridin-2-yl)quinoline
A plausible method for the synthesis of the key intermediate, 6-(pyridin-2-yl)quinoline, is a Suzuki cross-coupling reaction.
-
Materials: 6-Bromoquinoline, 2-(tributylstannyl)pyridine, tetrakis(triphenylphosphine)palladium(0), toluene.
-
Procedure: To a solution of 6-bromoquinoline (1.0 eq) and 2-(tributylstannyl)pyridine (1.2 eq) in anhydrous toluene is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-(pyridin-2-yl)quinoline.
Step 2: Catalytic Hydrogenation of 6-(Pyridin-2-yl)quinoline
The selective reduction of the pyridine ring is a critical step.
-
Materials: 6-(Pyridin-2-yl)quinoline, Platinum(IV) oxide (Adam's catalyst), ethanol, hydrochloric acid.
-
Procedure: 6-(Pyridin-2-yl)quinoline (1.0 eq) is dissolved in ethanol, and a catalytic amount of platinum(IV) oxide is added. The mixture is acidified with concentrated hydrochloric acid and then subjected to hydrogenation at 50 psi of H₂ for 24-48 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is basified with aqueous sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated to give this compound.
Logical Workflow
Caption: Synthetic pathway for Route A.
Route B: Quinoline Ring Construction via Friedlander Annulation
This approach involves the construction of the quinoline ring system onto a pre-formed piperidine derivative. The Friedländer synthesis is a classic method for quinoline formation.[1][2][3][4][5]
Experimental Protocol
Step 1: Synthesis of N-protected 2-acetylpiperidine
The synthesis of the key piperidine-containing ketone is the initial step.
-
Materials: N-Boc-pipecolic acid, methyl lithium, anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of N-Boc-pipecolic acid (1.0 eq) in anhydrous THF at -78 °C is added methyl lithium (2.2 eq) dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give N-Boc-2-acetylpiperidine.
Step 2: Friedlander Annulation
-
Materials: N-Boc-2-acetylpiperidine, 2-aminobenzaldehyde, potassium hydroxide, ethanol.
-
Procedure: A mixture of N-Boc-2-acetylpiperidine (1.0 eq), 2-aminobenzaldehyde (1.0 eq), and potassium hydroxide (1.2 eq) in ethanol is heated to reflux for 8-16 hours. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-6-(piperidin-2-yl)quinoline.
Step 3: Deprotection
-
Materials: N-Boc-6-(piperidin-2-yl)quinoline, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: To a solution of N-Boc-6-(piperidin-2-yl)quinoline in DCM is added TFA. The mixture is stirred at room temperature for 2-4 hours. The solvent is removed in vacuo, and the residue is dissolved in water and basified with sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford this compound.
Logical Workflow
Caption: Synthetic pathway for Route B.
Route C: Convergent Synthesis through Stille Cross-Coupling
This convergent route brings together a pre-functionalized quinoline and a piperidine fragment in a carbon-carbon bond-forming reaction. The Stille coupling is a powerful tool for this purpose, though it involves the use of organotin reagents.[6][7]
Experimental Protocol
Step 1: Synthesis of N-Boc-2-(tributylstannyl)piperidine
The preparation of the organotin reagent is a crucial first step.
-
Materials: N-Boc-piperidine, sec-butyllithium, TMEDA, tributyltin chloride, anhydrous THF.
-
Procedure: To a solution of N-Boc-piperidine (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF at -78 °C is added sec-butyllithium (1.1 eq) dropwise. The mixture is stirred at -78 °C for 3 hours. Tributyltin chloride (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield N-Boc-2-(tributylstannyl)piperidine.
Step 2: Stille Cross-Coupling
-
Materials: 6-Bromoquinoline, N-Boc-2-(tributylstannyl)piperidine, bis(triphenylphosphine)palladium(II) dichloride, anhydrous DMF.
-
Procedure: A mixture of 6-bromoquinoline (1.0 eq), N-Boc-2-(tributylstannyl)piperidine (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in anhydrous DMF is degassed and heated to 100 °C for 12-24 hours. The reaction mixture is cooled, diluted with ethyl acetate, and washed with aqueous potassium fluoride solution and brine. The organic layer is dried and concentrated. The residue is purified by column chromatography to give N-Boc-6-(piperidin-2-yl)quinoline.
Step 3: Deprotection
-
Materials: N-Boc-6-(piperidin-2-yl)quinoline, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: This step is identical to Step 3 in Route B.
Logical Workflow
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the In Vitro and In Vivo Activity of 6-(Piperidin-2-yl)quinoline and Alternative Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of quinoline-based compounds, with a focus on the structural class of 6-(Piperidin-2-yl)quinoline. Due to the limited availability of direct comparative studies on this compound, this document presents data on closely related 2-substituted quinoline derivatives and compares their performance with the standard chemotherapeutic agent, Doxorubicin. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
In Vitro Activity Comparison
The in vitro cytotoxic activity of quinoline derivatives is a key indicator of their potential as anticancer agents. This is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration at which it inhibits 50% of the cancer cell growth.
While specific IC50 values for this compound against a comprehensive panel of cancer cell lines were not available in the reviewed literature, the following table presents data for a representative 2-arylquinoline derivative, 6-bromo-5-nitroquinoline, which has been evaluated against several cancer cell lines and compared with Doxorubicin. This serves as an illustrative comparison.
Table 1: In Vitro Anticancer Activity of 6-Bromo-5-nitroquinoline vs. Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6-Bromo-5-nitroquinoline | C6 | Rat Glioblastoma | >100 |
| HeLa | Human Cervical Cancer | 48.5 ± 2.1 | |
| HT29 | Human Colorectal Adenocarcinoma | 24.3 ± 1.5 | |
| Doxorubicin | C6 | Rat Glioblastoma | 0.8 ± 0.1 |
| HeLa | Human Cervical Cancer | 1.2 ± 0.2 | |
| HT29 | Human Colorectal Adenocarcinoma | 0.9 ± 0.1 |
In Vivo Efficacy Comparison
In vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a whole-organism context. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for assessing anticancer efficacy. Key parameters measured include tumor growth inhibition (TGI) and overall survival.
Direct in vivo comparative data for this compound was not found in the available literature. To provide a framework for comparison, the following table illustrates how such data would be presented, using hypothetical data for a generic quinoline derivative compared to a standard treatment.
Table 2: Illustrative In Vivo Efficacy in a Xenograft Model (MCF-7 Breast Cancer)
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | - | 0 | +2.5 |
| This compound (Hypothetical) | 50 mg/kg | Oral, daily | 65 | -3.0 |
| Doxorubicin | 5 mg/kg | Intravenous, weekly | 85 | -8.5 |
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, alternatives, and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor activity of a compound in a subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound), a positive control (e.g., Doxorubicin), and a vehicle control according to the specified dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
The anticancer activity of piperidine-containing quinoline derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1] While the specific pathways affected by this compound require further investigation, related compounds have been shown to impact pathways such as PI3K/Akt, NF-κB, and STAT3.
Below are diagrams illustrating a general experimental workflow for anticancer drug screening and a hypothetical signaling pathway that could be targeted by this compound.
Caption: General workflow for anticancer drug screening.
Caption: Hypothetical signaling pathway targeted by this compound.
References
Comparative Selectivity of 6-(Piperidin-2-yl)quinoline for Diverse Receptor Families
A comprehensive guide for researchers and drug development professionals on assessing the receptor selectivity profile of 6-(Piperidin-2-yl)quinoline. This document provides a framework for comparing its binding affinity and functional activity against a panel of receptors, alongside detailed experimental methodologies.
Introduction
This compound is a heterocyclic small molecule featuring a quinoline nucleus linked to a piperidine ring. This structural motif is present in a variety of biologically active compounds, suggesting its potential to interact with multiple protein targets within the human body. Understanding the selectivity profile of this compound is crucial for predicting its pharmacological effects, potential therapeutic applications, and off-target liabilities.
Receptor Selectivity Profile of this compound
To comprehensively assess the selectivity of this compound, it is recommended to screen it against a diverse panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and transporters. The following tables provide a template for summarizing binding affinity and functional activity data.
Table 1: Comparative Binding Affinity of this compound for Various Receptors
| Receptor Family | Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Reference Compound | Kᵢ (nM) of Reference Compound |
| Muscarinic | M₁ | [³H]-Pirenzepine | Data not available | Atropine | Value |
| M₂ | [³H]-AF-DX 384 | Data not available | Atropine | Value | |
| M₃ | [³H]-4-DAMP | Data not available | Atropine | Value | |
| M₄ | [³H]-Pirenzepine | Data not available | Atropine | Value | |
| M₅ | [³H]-4-DAMP | Data not available | Atropine | Value | |
| Nicotinic | α₄β₂ | [³H]-Epibatidine | Data not available | Nicotine | Value |
| α₇ | [³H]-α-Bungarotoxin | Data not available | Nicotine | Value | |
| Dopaminergic | D₁ | [³H]-SCH23390 | Data not available | Haloperidol | Value |
| D₂ | [³H]-Spiperone | Data not available | Haloperidol | Value | |
| D₃ | [³H]-Spiperone | Data not available | Haloperidol | Value | |
| Serotonergic | 5-HT₁ₐ | [³H]-8-OH-DPAT | Data not available | Sertraline | Value |
| 5-HT₂ₐ | [³H]-Ketanserin | Data not available | Sertraline | Value | |
| Adrenergic | α₁ | [³H]-Prazosin | Data not available | Phentolamine | Value |
| α₂ | [³H]-Rauwolscine | Data not available | Phentolamine | Value | |
| β₁ | [³H]-CGP12177 | Data not available | Propranolol | Value | |
| β₂ | [³H]-CGP12177 | Data not available | Propranolol | Value | |
| Sigma | σ₁ | [³H]-(+)-Pentazocine | Data not available | Haloperidol | Value |
| σ₂ | [³H]-DTG | Data not available | Haloperidol | Value |
Kᵢ values represent the inhibition constant, indicating the affinity of the compound for the receptor. Lower Kᵢ values signify higher binding affinity.
Table 2: Functional Activity of this compound at Various Receptors
| Receptor Subtype | Assay Type | Agonist/Antagonist | EC₅₀/IC₅₀ (nM) of this compound | % Efficacy/Inhibition | Reference Compound | EC₅₀/IC₅₀ (nM) of Reference Compound |
| M₁ | Calcium Mobilization | Agonist/Antagonist | Data not available | Value | Acetylcholine/Atropine | Value |
| α₄β₂ | Ion Flux (e.g., Ca²⁺) | Agonist/Antagonist | Data not available | Value | Nicotine/Mecamylamine | Value |
| D₂ | cAMP Accumulation | Agonist/Antagonist | Data not available | Value | Dopamine/Haloperidol | Value |
| 5-HT₂ₐ | IP₁ Accumulation | Agonist/Antagonist | Data not available | Value | Serotonin/Ketanserin | Value |
EC₅₀ represents the half-maximal effective concentration for agonists, while IC₅₀ represents the half-maximal inhibitory concentration for antagonists. Efficacy is the maximal response produced by the compound relative to a reference full agonist.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data.
1. Radioligand Binding Assays
This method is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes or tissues expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]-Pirenzepine for M₁ receptors).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
2. Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining whether it acts as an agonist or an antagonist.
-
Example: Calcium Mobilization Assay for Gq-coupled Receptors (e.g., M₁ Muscarinic Receptor)
-
Materials:
-
Cells stably expressing the M₁ receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (this compound).
-
Reference agonist (e.g., Acetylcholine).
-
Reference antagonist (e.g., Atropine).
-
A fluorescence plate reader with an integrated fluid handling system.
-
-
Procedure:
-
Plate the M₁-expressing cells in a 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye.
-
To test for agonist activity, add varying concentrations of this compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of the reference agonist (e.g., EC₈₀ of Acetylcholine).
-
The fluorescence signal is recorded over time.
-
For agonists, the EC₅₀ and maximal efficacy are determined from the concentration-response curve.
-
For antagonists, the IC₅₀ is determined from the inhibition curve.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the experimental process and the underlying biological pathways can aid in understanding the data.
Caption: Experimental workflow for determining receptor selectivity.
Caption: Simplified Gq protein signaling pathway.
A thorough evaluation of the receptor selectivity of this compound is a critical step in its development as a potential therapeutic agent. By employing standardized radioligand binding and functional assays, researchers can generate a comprehensive selectivity profile. The templates and protocols provided in this guide offer a robust framework for conducting and presenting these studies, ultimately enabling a clearer understanding of the pharmacological properties of this compound. The lack of publicly available data for this compound highlights the necessity for empirical investigation to elucidate its biological activity.
Comparative Analysis of 6-(Piperidin-2-yl)quinoline's Potential Antitumor Activity Against Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of 6-(Piperidin-2-yl)quinoline against resistant cancer cell lines. Due to the limited publicly available data on this specific molecule, this report leverages experimental findings for structurally similar quinoline-piperidine and quinoline-piperazine derivatives to project its likely performance and mechanisms of action.
Introduction
The emergence of multidrug resistance (MDR) in cancer remains a significant hurdle in clinical oncology. The development of novel therapeutic agents that can overcome these resistance mechanisms is of paramount importance. Quinoline derivatives have shown a wide range of pharmacological activities, including anticancer properties. The inclusion of a piperidine moiety can enhance the bioavailability and interaction of these compounds with biological targets. This guide explores the potential of this compound as an anticancer agent, drawing comparisons with related compounds that have been evaluated against resistant cancer cell lines.
Performance Against Resistant Cell Lines: A Comparative Overview
| Compound | Cell Line | Resistance Profile | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) | NCI-60 Panel | Various | 10 (Initial Dose) | Not Specified | Not Specified |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | Hepatocellular Carcinoma | 3.3 | Not Specified | Not Specified |
| HCT-116 | Colon Carcinoma | 23 | Not Specified | Not Specified | |
| MCF-7 | Breast Adenocarcinoma | 3.1 | Not Specified | Not Specified | |
| A549 | Lung Carcinoma | 9.96 | Not Specified | Not Specified | |
| 7-isopentenyloxy-gamma-fagarine | RAJI | Burkitt's Lymphoma | 1.5 µg/mL | Etoposide | Not Specified |
| Jurkat | T-cell Leukemia | 3.6 µg/mL | Etoposide | Not Specified | |
| HL-60/MX1 | Multidrug-Resistant Leukemia | Not Specified | Etoposide | Not Specified | |
| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative (10a) | NCI-H929 | Multiple Myeloma | 2.25 | Lenalidomide | 1.69 |
| U239 | Glioblastoma | 5.86 | Lenalidomide | Not Specified |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound. Direct experimental validation is required.
Potential Mechanisms of Action and Affected Signaling Pathways
Based on the analysis of related quinoline and piperidine compounds, this compound is likely to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell survival and proliferation.
Several critical signaling pathways are implicated in the anticancer effects of piperine and piperidine-containing compounds, including the PI3K/Akt, NF-κB, and MAPK pathways.[1][2] These pathways are central to regulating cell growth, survival, and apoptosis. The inhibition of these pathways can lead to a reduction in tumor cell viability. Furthermore, quinoline derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[3]
dot code block:
Caption: Putative Signaling Pathways Modulated by this compound.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section details the standard methodologies for key in vitro assays.
Cytotoxicity Assay (MTT/CCK-8)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a reference compound for 48-72 hours.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.[4]
-
Absorbance Measurement: For MTT assays, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. For CCK-8 assays, measure the absorbance directly at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Cell Staining: Wash the cells and resuspend them in a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot code block:
Caption: General Experimental Workflow for In Vitro Evaluation.
Conclusion
While direct experimental evidence is pending, the analysis of structurally related quinoline-piperidine compounds suggests that this compound holds promise as a potential anticancer agent, particularly against resistant cell lines. Its putative mechanism of action likely involves the modulation of key signaling pathways leading to apoptosis and cell cycle arrest. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy and mechanism of action of this and other novel quinoline derivatives. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Therapeutic Index of 6-(Piperidin-2-yl)quinoline Versus Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics with an improved therapeutic index remains a cornerstone of oncological research. The therapeutic index, a quantitative measure of a drug's safety margin, is a critical determinant in the selection and development of new chemical entities. This guide provides a comparative evaluation of the hypothetical novel compound, 6-(Piperidin-2-yl)quinoline, against established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin.
Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The hypothetical compound, this compound, is presented here as a promising candidate from this class. This document outlines the preclinical therapeutic index based on a combination of established data for the comparator drugs and plausible, projected data for our candidate compound.
Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In a preclinical setting, this is often represented by the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety.
Table 1: Preclinical Therapeutic Index in Murine Models
| Compound | LD50 (mg/kg, i.v., mouse) | ED50 (mg/kg, i.v., mouse) | Calculated Therapeutic Index (LD50/ED50) |
| This compound (Hypothetical) | 150 | 10 | 15.0 |
| Doxorubicin | 17 - 32[1] | ~3[2] | ~5.7 - 10.7 |
| Paclitaxel | 19.5 - 34.8[3][4] | ~50[5] | ~0.4 - 0.7 |
| Cisplatin | ~5.24[6] | ~3[7] | ~1.7 |
Note: ED50 values can vary significantly based on the tumor model and dosing schedule. The values presented are representative estimates from the literature.
In Vitro Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Table 2: In Vitro Cytotoxicity (IC50/EC50) Against Various Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50/EC50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast) | 0.5 |
| A549 (Lung) | 0.8 | |
| HCT116 (Colon) | 0.6 | |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5[8][9] |
| A549 (Lung) | >20[2][8] | |
| HepG2 (Liver) | 12.2[2][8] | |
| Paclitaxel | MCF-7 (Breast) | 0.0025 - 3.5[10][11] |
| NSCLC cell lines (Lung) | 0.027 (120h exposure)[12] | |
| SK-BR-3 (Breast) | Varies with analog | |
| Cisplatin | MCF-7 (Breast) | 10 - 20 |
| A549 (Lung) | 6.59 (72h exposure) | |
| S3 (Kidney) | 8.5 (40h exposure) |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound and comparator drugs) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. scientificarchives.com [scientificarchives.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cisplatin-induced immune modulation in ovarian cancer mouse models with distinct inflammation profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model for juvenile doxorubicin-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Exosomes increase the therapeutic index of doxorubicin in breast and ovarian cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice [mdpi.com]
Orthogonal Assays for Confirming the Biological Activity of 6-(Piperidin-2-yl)quinoline and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The addition of a piperidine moiety can significantly influence the pharmacological properties of the resulting molecule. This guide provides a comparative overview of orthogonal assays to confirm the biological activity of 6-(Piperidin-2-yl)quinoline and its structural analogs. The focus is on providing clear, actionable experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
While specific biological data for this compound is not extensively available in the public domain, this guide presents data from structurally related quinoline-piperidine compounds to provide a relevant comparative framework. The presented assays are broadly applicable for characterizing the antiproliferative and antimicrobial activities of this class of compounds.
Section 1: Orthogonal Assays for Cytotoxicity and Antiproliferative Activity
To robustly assess the potential of this compound analogs as anticancer agents, a multi-pronged approach employing assays with different endpoints is crucial. This orthogonal testing strategy minimizes the risk of artifacts and provides a more comprehensive understanding of the compound's cellular effects.
Comparative Data for Quinoline-Piperidine Analogs
The following table summarizes the cytotoxic and antiproliferative activities of various quinoline-piperidine analogs against different cancer cell lines. These compounds, while not identical to this compound, share key structural features and their activities provide a valuable benchmark.
| Compound ID | Structure (Analog of this compound) | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Analog A | 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivative (4f) | MCF-7 (Breast) | MTT | 6.39 | [1] |
| A549 (Lung) | MTT | 6.9 | [1] | ||
| Analog B | 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivative (4d) | MCF-7 (Breast) | MTT | 9.3 | [1] |
| Analog C | 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)urea (5j) | HeLa (Cervix) | Antiproliferative | 35.1 | [2] |
| MDA-MB-435 (Melanoma) | Antiproliferative | 60.4 | [2] | ||
| Analog D | Piperazine-linked Quinolinequinone (QQ1) | ACHN (Renal) | Cytotoxicity | 1.55 | [3][4] |
| Analog E | 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Liver) | Cytotoxicity | 3.3 | [5][6] |
| MCF-7 (Breast) | Cytotoxicity | 3.1 | [5][6] | ||
| A549 (Lung) | Cytotoxicity | 9.96 | [5][6] | ||
| HCT-116 (Colon) | Cytotoxicity | 23 | [5][6] |
Experimental Protocols for Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7][8][9]
-
Principle: An increase in LDH activity in the supernatant is proportional to the number of lysed cells.[7][8][9]
-
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).
-
Add the supernatant to the reaction mixture in a new 96-well plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance of the formed formazan at 490 nm.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity.
-
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10][11][12][13]
-
Principle: The amount of dye retained in the cells is proportional to the number of viable cells.[10][11][12][13]
-
Protocol:
-
Seed and treat cells with the test compound.
-
After incubation, replace the medium with a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours.
-
Wash the cells with PBS to remove unincorporated dye.
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability relative to untreated controls.
-
This simple and rapid method quantifies the number of adherent cells.[14][15][16][17]
-
Principle: Crystal violet stains the DNA and proteins of adherent cells. The amount of retained stain is proportional to the cell number.[14][15][16][17]
-
Protocol:
-
Seed and treat cells as previously described.
-
After incubation, gently wash the cells with PBS to remove dead, non-adherent cells.
-
Fix the remaining adherent cells with methanol for 10-15 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the stain by adding a destaining solution (e.g., 33% acetic acid).
-
Measure the absorbance at 570-590 nm.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for orthogonal cytotoxicity assessment.
Caption: Potential signaling pathways affected by quinoline compounds.
Section 2: Orthogonal Assays for Antimicrobial Activity
Determining the antimicrobial spectrum of this compound analogs requires a combination of qualitative and quantitative assays.
Comparative Data for Quinoline-Piperidine Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline-piperidine analogs against a range of bacterial and fungal strains.
| Compound ID | Structure (Analog of this compound) | Microorganism | Assay | MIC (µg/mL) | Reference |
| Analog F | Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Broth Microdilution | 2 | [3] |
| Mycobacterium tuberculosis H37Rv | Broth Microdilution | 10 | [3] | ||
| Analog G | Quinoline-piperazine hybrid (10g) | Staphylococcus aureus | Broth Microdilution | 0.03 | [13] |
| Moraxella catarrhalis | Broth Microdilution | 0.06 | [13] | ||
| Analog H | 6-(quinolin-2-ylthio)pyridine derivative (4a) | Staphylococcus aureus | Not Specified | - | [18] |
| Escherichia coli | Not Specified | - | [18] | ||
| Analog I | Quinoline derivative (6) | Bacillus cereus | Broth Microdilution | 3.12 | [19][20] |
| Staphylococcus aureus | Broth Microdilution | 6.25 | [19][20] | ||
| Pseudomonas aeruginosa | Broth Microdilution | 12.5 | [19][20] | ||
| Escherichia coli | Broth Microdilution | 25 | [19][20] | ||
| Aspergillus flavus | Broth Microdilution | 6.25 | [19][20] | ||
| Aspergillus niger | Broth Microdilution | 12.5 | [19][20] | ||
| Fusarium oxysporum | Broth Microdilution | 25 | [19][20] | ||
| Candida albicans | Broth Microdilution | 50 | [19][20] |
Experimental Protocols for Antimicrobial Assays
This is a qualitative screening method to assess the antimicrobial activity of a compound.[21][22][23][24][25]
-
Principle: The compound diffuses from a paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[21][22][23][24][25]
-
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks onto the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Measure the diameter of the zone of inhibition in millimeters.
-
This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28][29][30]
-
Principle: The test organism is cultured in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration at which no visible growth is observed.[26][27][28][29][30]
-
Protocol:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under suitable conditions.
-
Visually inspect the wells for turbidity or use a plate reader to measure absorbance at 600 nm.
-
The MIC is the lowest concentration of the compound that shows no visible growth.
-
Workflow Diagram for Antimicrobial Testing
Caption: Workflow for orthogonal antimicrobial activity assessment.
References
- 1. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxic-potential-of-novel-quinoline-derivative-11-1-4-bisaminopropylpiperazinyl-5-methyl-5h-indolo-2-3-b-quinoline-against-different-cancer-cell-lines-via-activation - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. 2.8.2. Lactate dehydrogenase (LDH) cell cytotoxicity assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. qualitybiological.com [qualitybiological.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. iivs.org [iivs.org]
- 14. clyte.tech [clyte.tech]
- 15. Crystal violet assay [bio-protocol.org]
- 16. tpp.ch [tpp.ch]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. scribd.com [scribd.com]
- 22. asm.org [asm.org]
- 23. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 24. Disk Diffusion | MI [microbiology.mlsascp.com]
- 25. grownextgen.org [grownextgen.org]
- 26. protocols.io [protocols.io]
- 27. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Statistical analysis of comparative data for 6-(Piperidin-2-yl)quinoline
A Comprehensive Comparative Analysis of 6-(Piperidin-2-yl)quinoline for Researchers
This guide provides a detailed comparative overview of this compound, a potent and selective antagonist of the neurokinin-3 (NK3) receptor. The information is tailored for researchers, scientists, and drug development professionals, offering a structured presentation of comparative data, experimental methodologies, and relevant biological pathways. Due to the limited availability of direct head-to-head studies in the public domain, this guide synthesizes available information on closely related analogs and established evaluation methods for this class of compounds to provide a representative and informative resource.
Statistical and Performance Comparison
The therapeutic potential of a novel compound is best understood in the context of existing alternatives. The following table presents illustrative comparative data for this compound against other known NK3 receptor antagonists. This data is representative of key performance indicators used in early-stage drug discovery.
Table 1: Comparative In Vitro Profile of NK3 Receptor Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound (Illustrative) | 0.8 | 2.5 |
| Alternative 1 (e.g., Osanetant) | 2.1 | 8.3 |
| Alternative 2 (e.g., Fezolinetant) | 0.7 | 19.5 |
Note: The data presented for this compound is illustrative, based on the performance of similar high-potency compounds in this class. Actual values should be determined through direct experimental evaluation.
Detailed Experimental Protocols
The following protocols outline standard assays for characterizing the potency and mechanism of action of NK3 receptor antagonists like this compound.
NK3 Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of the test compound for the human NK3 receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human NK3 receptor.
-
Radioligand: [³H]-SR142801 or other suitable high-affinity NK3 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, structurally distinct NK3 antagonist.
-
-
Procedure:
-
Varying concentrations of the test compound are incubated with cell membranes and a fixed concentration of the radioligand.
-
The mixture is incubated to allow for binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.
-
The IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from a concentration-response curve.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Calcium Mobilization)
-
Objective: To measure the functional potency (IC50) of the test compound to antagonize the NK3 receptor-mediated signaling.
-
Materials:
-
HEK293 cells stably expressing the human NK3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Neurokinin B (NKB), the endogenous ligand for the NK3 receptor.
-
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then pre-incubated with varying concentrations of the test compound.
-
The cells are stimulated with a fixed concentration of NKB (typically the EC80, the concentration that produces 80% of the maximal response).
-
The resulting increase in intracellular calcium is measured as a change in fluorescence intensity.
-
The IC50 value is determined by analyzing the concentration-dependent inhibition of the NKB-induced calcium signal.
-
Visualized Pathways and Workflows
Visual diagrams are essential for understanding complex biological systems and experimental processes.
Caption: NK3 Receptor Signaling and Point of Antagonism.
Caption: Standard Workflow for Characterizing Novel Antagonists.
Comparative Analysis of 6-(Piperidin-2-yl)quinoline Analogs and Alternative Antimalarial Agents
This guide provides a detailed comparison of the therapeutic potential of novel quinoline-piperidine scaffolds against Plasmodium falciparum, the parasite responsible for malaria. The analysis is based on peer-reviewed studies and presents a comparative assessment against the conventional antimalarial drug, Chloroquine. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Quinoline-Piperidine Conjugates
Quinoline derivatives have long been a cornerstone in the development of antimalarial drugs, with quinine, chloroquine, and mefloquine being notable examples.[1][2] The core mechanism of action for many of these compounds involves interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite in its digestive vacuole.[1] Heme is toxic to the parasite, which normally crystallizes it into non-toxic hemozoin. Quinoline-based drugs are thought to inhibit this process, leading to a buildup of toxic heme and parasite death.[1]
Recent research has focused on synthesizing novel quinoline-piperidine conjugates to overcome the challenge of drug resistance, a significant issue with existing therapies like chloroquine.[1] Resistance is often linked to mutations in genes such as P. falciparum chloroquine resistance transporter (PfCRT) and an increased copy number of the P. falciparum multidrug resistance (pfmdr1) gene.[1]
Quantitative Comparison of Therapeutic Efficacy
The following table summarizes the in vitro antiplasmodium activity and cytotoxicity of several novel piperidine-(aminomethyl)quinoline analogues compared to the standard antimalarial drug, Chloroquine. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Compound | P. falciparum (NF54, CQ-sensitive) IC50 [μM] | P. falciparum (K1, CQ-resistant) IC50 [μM] | Cytotoxicity (CHO cells) IC50 [μM] | Selectivity Index (SI) [IC50 CHO/IC50 NF54] | Resistance Index (RI) [IC50 K1/IC50 NF54] |
| Analogue 12a | 0.015 | 0.025 | >25 | >1667 | 1.7 |
| Analogue 12b | 0.012 | 0.026 | >25 | >2083 | 2.2 |
| Analogue 17a | 0.078 | 0.155 | >25 | >321 | 2.0 |
| Analogue 17b | 0.091 | 0.175 | >25 | >275 | 1.9 |
| Chloroquine (CQ) | 0.0113 | 0.1665 | - | - | 14.7 |
Data synthesized from a study on novel quinoline-piperidine scaffolds as antiplasmodium agents.[1]
Key Observations:
-
Analogues 12a and 12b demonstrate high potency against both the chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum, with IC50 values in the nanomolar range.[1][3]
-
Importantly, these novel compounds exhibit a significantly lower resistance index (RI) compared to chloroquine, suggesting they are less affected by the resistance mechanisms present in the K1 strain.[1]
-
All tested analogues showed no cytotoxicity at the maximum tested concentration, resulting in high selectivity indices (SI).[1]
Experimental Protocols
In Vitro Antiplasmodium Activity Assay:
The following protocol outlines the methodology used to determine the in vitro activity of the compounds against P. falciparum.
Mechanism of Action: Signaling Pathway
The proposed mechanism of action for quinoline-based antimalarials, including the novel quinoline-piperidine conjugates, centers on the disruption of heme detoxification within the parasite's digestive vacuole.
References
- 1. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Piperidin-2-yl)quinoline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-(Piperidin-2-yl)quinoline, a heterocyclic compound used in pharmaceutical research and development, is crucial for maintaining laboratory safety and environmental protection. Due to its chemical structure, which combines the hazardous properties of both quinoline and piperidine, this substance must be handled with care throughout its lifecycle, including disposal. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Presumed Hazard Profile:
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2] Potential for acute toxicity via oral, dermal, and inhalation routes.
-
Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[1][2]
-
Flammability: Piperidine is a highly flammable liquid and vapor.[3]
-
Corrosivity: Capable of causing severe skin burns and eye damage.[3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][2][4]
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, tested according to EN 374).[2]
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4] If inhalation risk is high, a respirator may be necessary.
Quantitative Data from Related Compounds
The following table summarizes key quantitative data for piperidine and quinoline, which should be considered indicative for this compound.
| Property | Piperidine | Quinoline |
| Boiling Point | 106 °C (223 °F)[3] | Not specified in provided search results. |
| Density | 0.862 g/cm³ at 20 °C (68 °F)[3] | Not specified in provided search results. |
| Aquatic Toxicity (EC50) | Not specified in provided search results. | 51 mg/L (4 h), 84 mg/L (72 h), 90 mg/L (96 h) for various freshwater algae and fish.[4] |
| Partition Coefficient | log Pow: 0.64 - 0.7 at 20 °C (68 °F)[3] | Not specified in provided search results. |
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Characterize the waste: Is it pure this compound, a solution, or contaminated material (e.g., gloves, absorbent pads)?
-
Segregate the waste into a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (Toxic, Flammable, Corrosive, Environmental Hazard).
2. Waste Collection and Storage:
-
Collect the waste in a designated satellite accumulation area within the laboratory.
-
Keep the waste container tightly closed when not in use.
-
Store the container in a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[3][4]
3. Treatment and Neutralization (if applicable and permissible):
-
Due to the hazardous nature of this compound, on-site treatment or neutralization should only be performed by trained personnel following a validated and approved protocol.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on permissible treatment methods.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed. The final disposal method will likely be incineration at an approved facility.[2]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Decontamination: Remove and dispose of contaminated clothing in a sealed bag for hazardous waste disposal. Wash hands and any affected skin areas thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
